molecular formula C10H10N2O3 B1598248 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid CAS No. 80310-02-7

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Cat. No.: B1598248
CAS No.: 80310-02-7
M. Wt: 206.2 g/mol
InChI Key: SXJZOGPXQRFWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZOGPXQRFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389230
Record name (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80310-02-7
Record name (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the structure of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential

Abstract

Quinoxalines, or benzopyrazines, represent a class of nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry.[1] Their unique bicyclic structure, composed of a fused benzene and pyrazine ring, serves as the foundation for a multitude of compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a key derivative, This compound (CAS No: 80310-02-7), providing an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, we explore its significance as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in oncology and neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable molecular building block.

The Quinoxalinone Scaffold: A Cornerstone of Medicinal Chemistry

The quinoxalinone core is a prominent feature in numerous pharmacologically active molecules. The fusion of an aromatic benzene ring with a pyrazine ring creates a scaffold that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired biological outcomes. Derivatives have demonstrated a remarkable range of activities, including roles as anticancer agents, anti-inflammatory compounds, and antagonists for critical CNS receptors like the NMDA receptor.[3][4] The subject of this guide, this compound, is a prime example of this scaffold, featuring a dihydro-quinoxalinone nucleus functionalized with an acetic acid moiety at the N-1 position, which provides a crucial handle for further chemical elaboration.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in research and development.

Core Structure and Nomenclature

The molecule consists of a 1,2,3,4-tetrahydroquinoxaline ring system with a ketone group at the C-3 position. An acetic acid group is substituted on the nitrogen atom at position 1.

  • Systematic IUPAC Name: this compound

  • CAS Number: 80310-02-7[5][6]

  • Molecular Formula: C₁₀H₁₀N₂O₃[5][6]

  • Synonyms: (3-Oxo-3,4-dihydro-2H-quinoxalin-1-yl)-acetic acid, 1-Carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one[5][6]

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing essential data for experimental design, including solubility and reactivity assessments.

PropertyValueSource(s)
Molecular Weight 206.20 g/mol [5][6]
Melting Point 228-230 °C (recrystallized from ethanol)[5][6]
Appearance Beige to Dark Beige Solid[6]
XLogP3 0.6 - 0.7[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Topological Polar Surface Area 69.6 Ų[5]
Molecular Conformation

X-ray crystallography studies on closely related analogues, such as 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid, reveal important conformational features. The dihydroquinoxaline bicyclic system is nearly planar.[2] A defining characteristic is that the substituted acetic acid group is typically oriented almost orthogonally to the plane of the quinoxalinone ring.[2] This spatial arrangement is critical as it influences how the molecule interacts with biological targets and provides direction for the design of new derivatives.

Synthesis and Purification

The synthesis of this compound is typically achieved through a reliable two-step process starting from the parent quinoxalinone.

General Synthetic Strategy

The most common and efficient synthetic route involves the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one with an ethyl haloacetate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This strategy is widely applicable to a range of N-substituted quinoxalinones.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis Precursor 3,4-Dihydroquinoxalin-2(1H)-one Ester Ethyl 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate Precursor->Ester Reaction FinalProduct This compound Ester->FinalProduct Reaction Ester->FinalProduct Reagent1 Ethyl Bromoacetate (or Chloroacetate) Reagent1->Ester Base K₂CO₃ in DMF Base->Ester Reagent2 1. NaOH (aq) 2. HCl (aq) Reagent2->FinalProduct Derivatization_Pathways cluster_derivatives Potential Derivative Classes Core This compound Amides Amide Library (R-NH₂ + Coupling Agents) Core->Amides Amidation Esters Ester Library (R-OH + Acid Catalysis) Core->Esters Esterification Hydrazides Hydrazides (Hydrazine Hydrate) Core->Hydrazides Hydrazinolysis Other Further Modifications Core->Other Reduction, etc.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS No. 80310-02-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and key molecular attributes of this quinoxalinone derivative.

Introduction: The Significance of Quinoxalinone Scaffolds

Quinoxaline derivatives, also known as benzopyrazines, are a class of heterocyclic compounds characterized by a fused benzene and pyrazine ring system.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The incorporation of an acetic acid side chain, as seen in the title compound, can significantly influence the molecule's solubility, membrane permeability, and pharmacokinetic profile, making a thorough understanding of its physicochemical properties essential for its development as a potential therapeutic agent.

Molecular and Physicochemical Profile

This compound is a solid compound with the molecular formula C10H10N2O3.[4] Its key physicochemical parameters are summarized in the table below. It is important to note that while some experimental data, such as the melting point, is available, other parameters like solubility and pKa are primarily based on computational models and are yet to be experimentally verified in publicly available literature.

PropertyValueSource
Molecular Formula C10H10N2O3[4]
Molecular Weight 206.20 g/mol [4]
CAS Number 80310-02-7[2][4]
Melting Point 228-230 °C (recrystallized from ethanol)[4]
XLogP3 (Computed) 0.6[4]
Hydrogen Bond Donor Count (Computed) 2[4]
Hydrogen Bond Acceptor Count (Computed) 4[4]
Rotatable Bond Count (Computed) 2[4]
Topological Polar Surface Area (TPSA) 69.6 Ų[4]

Synthesis and Structural Elucidation

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, the synthesis of structurally similar quinoxalinone derivatives typically involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound or its equivalent. For instance, the synthesis of related compounds has been achieved through the reaction of o-phenylenediamine with maleic anhydride.[5]

The structural characterization of quinoxalinone derivatives is routinely accomplished using a suite of spectroscopic and spectrometric techniques. These methods are crucial for confirming the molecular structure, assessing purity, and identifying any potential impurities.

Standard Analytical Characterization Workflow

The following workflow represents a standard approach for the comprehensive characterization of quinoxalinone derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Chemical Synthesis purification Recrystallization / Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir xray X-ray Crystallography (for single crystals) purification->xray hplc HPLC / UPLC nmr->hplc Structural Confirmation ms->hplc ir->hplc xray->hplc elemental Elemental Analysis hplc->elemental Purity >95%

Caption: Standard workflow for the synthesis, purification, and characterization of quinoxalinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carboxylic acid (C=O and O-H stretches) and the amide (C=O and N-H stretches) moieties.

  • X-ray Crystallography: For crystalline materials, this technique provides the definitive three-dimensional atomic arrangement in the solid state.

Solubility Profile: Predictive Insights and Experimental Determination

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both a carboxylic acid group and a lactam within the quinoxalinone structure suggests a degree of polarity, which would influence its solubility in various solvents.

While specific experimental solubility data for this compound is not currently available, a general understanding of its likely solubility can be inferred from its structure. The compound is expected to exhibit limited solubility in non-polar organic solvents and higher solubility in polar organic solvents and aqueous solutions, particularly at different pH values.

Proposed Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity >95%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Ionization Constant (pKa): Implications for Drug Development

The pKa value, which describes the acidity of a compound, is a crucial parameter in drug development. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the carboxylic acid group is expected to be the primary acidic center.

Currently, no experimentally determined pKa value for this compound has been reported. However, based on the structure, the carboxylic acid proton is expected to have a pKa in the range typical for arylacetic acids.

Recommended Experimental Protocol for pKa Determination

Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water (or a suitable co-solvent system if solubility is low)

  • Calibrated pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of the compound in a known volume of deionized water (or a co-solvent).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point.

G cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis solution Dissolve Compound in Solvent titration_vessel Place in Titration Vessel with pH Electrode solution->titration_vessel titrate Titrate with Standardized Base titration_vessel->titrate record Record pH after each Addition titrate->record plot Plot pH vs. Volume of Titrant record->plot Generate Titration Curve determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for the determination of pKa by potentiometric titration.

Conclusion

This compound is a quinoxalinone derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided established protocols for the experimental determination of key parameters such as solubility and pKa. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the information and methodologies presented herein provide a solid foundation for researchers to advance their studies on this and related compounds. The computed values for logP and the number of hydrogen bond donors and acceptors suggest that the molecule possesses properties that are generally favorable for drug-like compounds. Further experimental validation of these parameters is crucial for a comprehensive understanding of its biopharmaceutical properties.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(2), 25-49.
  • Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(6), x180882. [Link]

  • ResearchGate. (2020). Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

  • van der Heide, E., & Jansen, J. (2013). Development of Methods for the Determination of pKa Values. PMC, 5(1), 3. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7293. [Link]

  • Singh, R., & Singh, P. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(3), 887. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 12(1), 1-22. [Link]

  • Kumar, A., & Kumar, R. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-20. [Link]

  • Abbas, E. M. H., & El-Maghraby, H. F. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6296. [Link]

  • Varela-Ramirez, A., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience, 15, 712011. [Link]

  • Patel, K. D., & Patel, H. D. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.
  • Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

  • Singh, R., & Patel, J. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(10), 3845-3853.

Sources

A Comprehensive Technical Guide to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[SHANGHAI, CN, January 21, 2026] – As a cornerstone in the synthesis of advanced therapeutic agents, 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid stands as a pivotal intermediate for researchers and drug development professionals. This in-depth guide, compiled by our Senior Application Scientists, offers a comprehensive overview of its chemical identity, synthesis, and profound implications in medicinal chemistry, particularly in the development of targeted cancer therapies.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 80310-02-7

  • IUPAC Name: this compound

This compound belongs to the quinoxalinone class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity.

Synonyms:
  • (3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-ACETICACID

  • 1-Carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃
Molecular Weight206.20 g/mol
Melting Point228-230 °C
AppearanceOff-white solid

Strategic Synthesis Pathway

The synthesis of this compound is a well-established two-step process commencing from readily available starting materials. This strategic pathway ensures high yield and purity, critical for its application as a pharmaceutical intermediate.

G cluster_0 Step 1: Synthesis of Quinoxalinone Core cluster_1 Step 2: N-Alkylation and Hydrolysis o-Phenylenediamine o-Phenylenediamine 3,4-dihydroquinoxalin-2(1H)-one 3,4-dihydroquinoxalin-2(1H)-one o-Phenylenediamine->3,4-dihydroquinoxalin-2(1H)-one  Aqueous Ammonia, Reflux Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->3,4-dihydroquinoxalin-2(1H)-one Quinoxalinone_Core 3,4-dihydroquinoxalin-2(1H)-one Intermediate_Ester Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate Quinoxalinone_Core->Intermediate_Ester  Base (e.g., K2CO3), Solvent (e.g., DMF) Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_Ester Target_Molecule This compound Intermediate_Ester->Target_Molecule  Hydrolysis (e.g., NaOH, H2O) G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoxalinone Quinoxalinone Derivative Quinoxalinone->PI3K Inhibition Quinoxalinone->mTORC1 Inhibition G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoxalinone Quinoxalinone Derivative Quinoxalinone->RAF Inhibition Quinoxalinone->MEK Inhibition

Caption: Quinoxalinone derivatives as inhibitors of the MAPK signaling pathway.

Clinical Significance:

The therapeutic potential of quinoxalinone derivatives is underscored by the progression of several candidates into clinical trials. For instance, PKI-587 and PX-866 are quinoxaline-based compounds that have been investigated as dual PI3K/mTOR inhibitors in patients with advanced solid tumors, including breast and lung cancer. T[1]hese clinical studies highlight the real-world applicability of leveraging the this compound scaffold for the development of next-generation cancer therapeutics.

Conclusion

This compound is more than a mere chemical entity; it is a gateway to a vast and promising landscape of therapeutic innovation. Its straightforward and high-yielding synthesis, combined with the proven biological activity of its derivatives, solidifies its status as a critical building block in modern drug discovery. For researchers and developers in the pharmaceutical industry, a deep understanding of this compound and its applications is essential for pioneering novel treatments for cancer and other debilitating diseases.

References

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives . Der Pharma Chemica, 5(5), 296-300. Available from: [Link]

  • Todd, M. L. (2016). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives . California State University, Sacramento. Available from: [Link]

  • Reaction of o-phenylenediamine with chloroacetic acid . LookChem. Available from: [Link]

  • Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways . Research Journal of Pharmacy and Technology, 16(4), 1881-1886. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxalinone, a heterocyclic compound featuring a fused benzene and pyrazinone ring system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have made it a focal point for the development of novel therapeutic agents.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth exploration of the key biological activities of quinoxalinone derivatives, focusing on their mechanisms of action, the experimental workflows used for their evaluation, and detailed protocols for researchers in the field of drug discovery.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied application of quinoxalinone derivatives is in oncology.[2][6][7] These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes and signaling pathways that are dysregulated in cancer cells.[1][6]

Primary Mechanism: Kinase Inhibition

Many quinoxalinone derivatives function as potent kinase inhibitors.[1][8] Kinases are critical enzymes that regulate cellular processes like proliferation, survival, and differentiation; their aberrant activity is a hallmark of many cancers.[1][8] Quinoxalinones act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[9]

Key kinase targets for quinoxalinone derivatives include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6][9]

  • JAK2/3 (Janus Kinase 2/3): Dysregulation of the JAK-STAT pathway is implicated in various hematological malignancies.[10][11] Quinoxalinone-based inhibitors have shown strong efficacy against leukemia cell lines by targeting JAK2/3.[10][11]

  • Other Kinases: These derivatives have also been shown to inhibit EGFR, PDGFR, Src, c-Met, and various cyclin-dependent kinases (CDKs), highlighting their multi-targeted potential.[9]

Signaling Pathway: The JAK2/STAT3 Pathway

The JAK2/STAT3 signaling cascade is a crucial pathway in many cancers, promoting cell proliferation and survival. Quinoxalinone derivatives can effectively inhibit this pathway at the level of JAK2.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation STAT3_dimer STAT3 Dimer (pSTAT3) STAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 6. Transcription Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Quinoxalinone Quinoxalinone Derivative (ST4j) Quinoxalinone->JAK2 Inhibition

Caption: Inhibition of the JAK2/STAT3 signaling pathway by a quinoxalinone derivative.

Experimental Workflow for Anticancer Activity Screening

A standardized, multi-step process is essential for evaluating the anticancer potential of new chemical entities.[12] This workflow ensures that only the most promising candidates advance to more complex preclinical testing.[12][13]

Caption: General workflow for preclinical evaluation of anticancer compounds.

Data Summary: In Vitro Anticancer Activity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[6]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Quinoxalinone A MCF-7 (Breast)2.2Doxorubicin0.8[6]
A549 (Lung)2.7Cisplatin5.2[6]
HCT-116 (Colon)4.45-Fluorouracil4.9[6]
ST4j TF1 (Leukemia)15.53Tofacitinib>20[10][11]
HEL (Leukemia)17.90Ruxolitinib>20[10][11]
Compound IV PC-3 (Prostate)2.11Doxorubicin1.21[14]
Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Resistance

Quinoxalinone derivatives also exhibit significant activity against a range of bacterial and fungal pathogens.[17][18][19] This makes them attractive candidates for developing new antimicrobial agents, a critical need in an era of growing antibiotic resistance.

Mechanism of Action

The antimicrobial mechanisms are diverse but often involve the inhibition of essential bacterial enzymes or disruption of cellular processes. Some quinoxaline-1,4-di-N-oxide derivatives, for instance, have been shown to be highly effective against Mycobacterium tuberculosis.[20]

Experimental Workflow for Antimicrobial Susceptibility Testing

The gold standard for assessing the efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[21][22]

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10 Candida albicans16[18]
Aspergillus flavus16[18]
Compound 3f Staphylococcus aureus32[18]
Bacillus subtilis32[18]
Protocol: Broth Microdilution MIC Assay

This method is a highly reproducible and standardized technique for determining the MIC of antimicrobial agents.[21][23][24]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.[22]

Step-by-Step Methodology:

  • Preparation of Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.[23] Add 100 µL of the test compound (at twice the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21][23]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[22]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[22] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial effects, quinoxalinone derivatives have shown promise in several other therapeutic areas:

  • Antiviral Activity: Certain derivatives have been identified as potent inhibitors of various DNA and RNA viruses, including Herpes simplex virus and HIV-1 reverse transcriptase.[25][26][27][28][29] This activity is a growing area of research, especially in the context of emerging viral threats.[25][26][29]

  • Anti-inflammatory Activity: Some quinoxalinones exhibit significant anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as cyclooxygenase (COX) and various pro-inflammatory cytokines like TNF-α and IL-1β.[30][31][32][33] This is often linked to their antioxidant and radical scavenging capabilities.[30]

Conclusion and Future Perspectives

The quinoxalinone scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of biological activities, with particularly strong potential as anticancer and antimicrobial agents. The ability to modify the core structure allows for fine-tuning of activity and selectivity against specific molecular targets. Future research will likely focus on optimizing lead compounds to improve their potency and safety profiles, exploring novel mechanisms of action, and expanding their application to a wider range of diseases. The continued investigation of these compounds holds great promise for the future of drug discovery and development.[25]

References

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2022, September 7). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020, June 16). PubMed. Retrieved January 21, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025, December 19). GeneOnline News. Retrieved January 21, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. Retrieved January 21, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (n.d.). ARC Journals. Retrieved January 21, 2026, from [Link]

  • Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2019, January 30). Retrieved January 21, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinon... (2006, November 1). Ingenta Connect. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • [PDF] Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved January 21, 2026, from [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Retrieved January 21, 2026, from [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025, July 28). Retrieved January 21, 2026, from [Link]

  • Exploring Biological Activities of Quinoxaline Derivatives. (2011, October 26). PharmaTutor. Retrieved January 21, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved January 21, 2026, from [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. (n.d.). International Journal of ChemTech Research. Retrieved January 21, 2026, from [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Discovery and History of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Quinoxaline, a heterocyclic scaffold formed by the fusion of a benzene and a pyrazine ring, stands as a significant cornerstone in the field of medicinal chemistry. Since its initial synthesis in the late 19th century, its versatile structure has provided a template for the development of a wide array of therapeutic agents. This in-depth guide explores the historical journey of quinoxaline and its derivatives, from their discovery and the evolution of their synthesis to the unearthing of their extensive pharmacological activities. We will examine key synthetic milestones, present biological data, and provide detailed experimental protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Genesis of a Heterocycle: A 19th Century Discovery

The story of quinoxaline chemistry begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Carl Hinsberg, who first reported the synthesis of a quinoxaline derivative.[1][2][3] This seminal work laid the foundation for the creation of the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and efficient method, now known as the Hinsberg condensation or synthesis, remains a fundamental and widely utilized strategy for assembling the quinoxaline scaffold.[1][4][5]

The name "quinoxaline" is derived from its chemical structure, a portmanteau of "quinoline," an isomeric benzodiazine, and "pyrazine," indicating the fusion of a benzene ring with a pyrazine ring. Quinoxaline, also known as benzopyrazine, is a low-melting solid that is soluble in water and acts as a weak base.[2][3]

Figure 1: Core Structure and Properties of Quinoxaline.

From Academic Curiosity to Biological Significance

For many years following its discovery, research into quinoxaline was primarily focused on refining the initial condensation reaction.[1] A significant shift occurred in the mid-20th century with the discovery of naturally occurring quinoxaline-based compounds possessing potent biological activity.[1] The antibacterial properties of quinoxaline 1,4-di-N-oxides were first described by H. McIlwain in 1943.[6][7]

A pivotal moment was the isolation of antibiotics such as echinomycin and levomycin, which feature a quinoxalinyl moiety and demonstrated significant antimicrobial properties.[1][8][9] Another naturally derived compound, Iodinin, isolated from the bacterium Chromobacterium iodinum, also showcased the antimicrobial potential of the quinoxaline scaffold.[1][7] These discoveries were instrumental in sparking a wave of interest in the synthesis of novel quinoxaline derivatives for therapeutic applications.[1]

G Figure 2: Timeline of Key Quinoxaline Milestones A 1884 Discovery & First Synthesis (Körner & Hinsberg) B 1943 First Report of Antibacterial Activity (McIlwain) A->B  ~60 years C Mid-20th Century Discovery of Natural Antibiotics (e.g., Echinomycin) B->C D Late 20th - 21st Century Expansion into Anticancer, Antiviral, and other Therapeutic Areas C->D

Figure 2: Timeline of Key Quinoxaline Milestones.

The Evolution of Quinoxaline Synthesis

The versatility of the quinoxaline scaffold is matched by the variety of synthetic methods developed for its construction. While the classical Hinsberg reaction remains a cornerstone, modern chemistry has introduced more efficient and environmentally friendly approaches.

The Foundational Hinsberg Condensation

The Hinsberg synthesis is the most traditional and widely used method for preparing quinoxalines.[10] It involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or an α-ketoester.[1][11]

  • 1. Reagents and Materials:

    • o-phenylenediamine (1 mmol)

    • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

    • Ethanol:Water (7:3, 10 mL) or Glacial Acetic Acid

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Thin-layer chromatography (TLC) plate

  • 2. Procedure:

    • To a solution of o-phenylenediamine (1 mmol) in the chosen solvent system within a round-bottom flask, add the benzil (1 mmol).[10]

    • If using a neutral solvent like ethanol/water, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.[10]

    • Stir the mixture at room temperature or heat under reflux.[10]

    • Monitor the reaction's progress using TLC.[10]

    • Upon completion, allow the reaction mixture to cool. The product will often precipitate and can be collected via filtration.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G Figure 3: Hinsberg Quinoxaline Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve o-phenylenediamine in solvent B Add 1,2-dicarbonyl compound (e.g., Benzil) A->B C Add acid catalyst (optional) B->C D Heat under reflux C->D E Monitor by TLC D->E F Cool reaction mixture E->F Reaction Complete G Filter precipitated product F->G H Recrystallize for purification G->H

Figure 3: Hinsberg Quinoxaline Synthesis Workflow.
Modern Synthetic Advancements

While robust, the classical methods often require high temperatures and long reaction times.[11] Recent decades have seen the development of more efficient and "green" synthetic routes. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[11]

  • Use of novel catalysts: A variety of catalysts, including iodine, Lewis acids, and solid acid catalysts like TiO₂-Pr-SO₃H, have been employed to accelerate the reaction under milder conditions, often at room temperature.[3][4][11]

  • One-pot synthesis: These procedures combine multiple reaction steps without isolating intermediates, improving efficiency and reducing waste.[11]

  • Green chemistry approaches: The use of environmentally friendly solvents like water or solvent-free conditions has gained prominence.[3][11]

Synthetic MethodTypical ConditionsAdvantages
Classical Hinsberg High temperature, acid catalyst, long reaction timeWell-established, versatile
Microwave-Assisted Microwave irradiationRapid reaction times, higher yields
Catalytic (e.g., Iodine) Room temperature, DMSO solventMild conditions, high efficiency
Solid Acid Catalyst Room temperature, ethanol or solvent-freeRecyclable catalyst, green approach
Cyclocondensation with Alkynes Cu(OAc)₂ catalyst, toluene solventAccess to different substitution patterns

The Broad Therapeutic Spectrum of Quinoxalines

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoxaline derivatives with a vast array of pharmacological activities.

  • Antimicrobial Activity: As previously noted, quinoxalines have a long history as antibacterial agents.[6][12] Some derivatives, particularly the 1,4-di-N-oxides, have also shown efficacy against tuberculosis.[6][8] The mechanism for some of these compounds involves the inhibition of bacterial DNA synthesis.

  • Anticancer Activity: A significant area of modern research focuses on quinoxalines as anticancer agents.[2][13] They have been shown to act through various mechanisms, including as inhibitors of c-Met kinase and by intercalating with DNA.[14][15][16]

  • Antiviral Activity: Certain quinoxaline derivatives have demonstrated potent antiviral activity, for instance, against the herpes virus.[8][9][12]

  • Other Applications: The therapeutic potential of quinoxalines extends to anti-inflammatory, anticonvulsant, antimalarial, and antidiabetic properties.[2][3][17] Beyond medicine, they are used in dyes, organic semiconductors, and as components in agricultural products like fungicides and herbicides.[2][3]

Conclusion and Future Outlook

From a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry, the journey of the quinoxaline scaffold is a testament to its remarkable versatility.[18] The foundational Hinsberg synthesis paved the way for countless derivatives, while the discovery of naturally occurring quinoxaline antibiotics illuminated their therapeutic potential.[1] Today, with the advent of green chemistry and advanced catalytic systems, the synthesis of quinoxalines is more efficient than ever. The broad spectrum of biological activities ensures that quinoxaline and its derivatives will continue to be a fertile ground for research and a promising scaffold in the ongoing quest for novel therapeutic agents.[13][16]

References

  • The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview - Benchchem.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • Methods of Preparation of Quinoxalines - Encyclopedia.pub.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules.
  • Discovery of a Novel Series of Quinoxalines as Inhibitors of c-Met Kinase - PubMed.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central.
  • The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide - Benchchem.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Synthesis and biological activity of quinoxaline deriv
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules | Bentham Science.
  • The Enduring Legacy of Quinoxaline: A Comprehensive Guide to its Chemistry, Synthesis, and Therapeutic Potential - Benchchem.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Quinoxaline - Wikipedia.
  • Recent Advances in the Synthesis of Quinoxalines.
  • Quinoxaline, its derivatives and applications: A St
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.

Sources

spectroscopic data (NMR, IR, Mass) for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

This document provides a comprehensive spectroscopic analysis of the compound this compound. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but robust characterization of the target molecule. Given the absence of a complete, publicly available experimental dataset for this specific compound, this guide employs an expert-driven, predictive approach grounded in established chemical principles and comparative data analysis to ensure scientific integrity.

Introduction: The Quinoxalinone Scaffold and the Need for Rigorous Characterization

The quinoxalinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The title compound, this compound (Molecular Formula: C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol [1][2]), is a functionalized derivative of this core. Its structure incorporates a lactam within a dihydroquinoxaline ring system and a carboxylic acid moiety, suggesting potential applications as a synthetic intermediate or a pharmacologically active agent itself.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide explains the expected spectroscopic signature of this molecule, providing a detailed roadmap for its identification and quality control.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a novel or reference compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Methodology Insight: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar, acidic, and amide-containing molecules. Unlike protic solvents like D₂O or CD₃OD, it allows for the observation of exchangeable protons, such as those from the N-H and O-H groups, which are crucial for full structural elucidation. A standard high-field spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~12.0 - 13.0broad singlet1HCOOHThe carboxylic acid proton is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.
~10.5 - 11.0singlet1HN4-H The amide proton within the quinoxalinone ring is expected to be a sharp singlet in this region, characteristic of N-H protons in a six-membered lactam.
~7.0 - 7.5multiplet4HAr-H The four protons on the benzene ring (C5, C6, C7, C8) will appear as a complex multiplet. Due to the fused heterocyclic ring, they will exhibit characteristic ortho and meta couplings. Similar quinoxalinone systems show these protons in this range[3][4].
~4.70singlet2HN1-CH₂ -COOHThis methylene group is adjacent to both a nitrogen atom and a carbonyl group, leading to significant deshielding. Its appearance as a singlet indicates no adjacent protons.
~4.20singlet2HC2-H₂ These methylene protons are part of the dihydro-pyrazinone ring, adjacent to a nitrogen atom and an aromatic system. Their chemical shift is influenced by these neighbors.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon spectrum will confirm the presence of ten distinct carbon environments, including two carbonyls and four aromatic methines.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale & Comparative Insights
~170.0C=OC OOHThe carboxylic acid carbonyl carbon is typically found in the 170-180 ppm range.
~165.0C=OC3 (Amide)The amide carbonyl within the lactam ring is highly deshielded and is a key identifier of the quinoxalinone core.[4][5]
~120.0 - 135.0Cq & CHAromaticFour quaternary (C4a, C8a) and four methine (C5, C6, C7, C8) carbons will resonate in the aromatic region.
~55.0CH₂C2This aliphatic carbon is part of the heterocyclic ring, bonded to a nitrogen atom.
~50.0CH₂N1-C H₂-COOHThe methylene carbon of the acetic acid side chain is shielded relative to C2 but deshielded compared to a simple alkane.
Confirming Connectivity with 2D NMR

While 1D spectra provide the fundamental data, 2D experiments are essential for building a self-validating dataset.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon it is attached to, confirming the assignments of the CH₂ and aromatic CH groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular structure. It reveals long-range (2-3 bond) correlations between protons and carbons.

dot graph HMBC_Correlations { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Define Nodes with specific colors N4_H [label="N4-H (~10.8 ppm)", pos="0,2!", fillcolor="#FBBC05"]; C2_H2 [label="C2-H₂ (~4.2 ppm)", pos="-2,0!", fillcolor="#EA4335"]; N1_CH2 [label="N1-CH₂ (~4.7 ppm)", pos="2,0!", fillcolor="#EA4335"]; COOH_H [label="COOH (~12.5 ppm)", pos="4,0!", fillcolor="#FBBC05"];

C3_CO [label="C3=O (~165 ppm)", pos="0,1!", fillcolor="#4285F4"]; C4a [label="C4a (~130 ppm)", pos="-1,2!", fillcolor="#4285F4"]; C8a [label="C8a (~132 ppm)", pos="1,2!", fillcolor="#4285F4"]; C2 [label="C2 (~55 ppm)", pos="-2,-1!", fillcolor="#4285F4"]; COOH_CO [label="COOH (~170 ppm)", pos="4,-1!", fillcolor="#4285F4"]; N1_C [label="N1-CH₂ (~50 ppm)", pos="2,-1!", fillcolor="#4285F4"];

// Define Edges (Correlations) N4_H -- C3_CO [label="³J"]; N4_H -- C4a [label="²J"]; C2_H2 -- C3_CO [label="²J"]; C2_H2 -- C8a [label="³J"]; N1_CH2 -- C2 [label="²J"]; N1_CH2 -- C8a [label="³J"]; N1_CH2 -- COOH_CO [label="²J"]; } ondot Caption: Key predicted HMBC correlations for structural validation.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is a direct reflection of the vibrational modes of the chemical bonds.

Methodology Insight: Sample Preparation

For a solid sample like this, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Predicted Characteristic IR Absorptions (ATR)

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3400 - 2500O-H stretchCarboxylic AcidA very broad and strong absorption band, often obscuring C-H stretches, is the hallmark of a hydrogen-bonded carboxylic acid.[6]
~3200N-H stretchAmide (Lactam)A sharp to moderately broad peak corresponding to the N-H bond in the dihydroquinoxalinone ring.
~3050C-H stretchAromaticWeak to medium peaks just above 3000 cm⁻¹.
~2950C-H stretchAliphatic (CH₂)Weak to medium peaks just below 3000 cm⁻¹.
~1710C=O stretchCarboxylic AcidA very strong, sharp absorption. Its position indicates a typical dimeric carboxylic acid structure.
~1670C=O stretchAmide (Lactam)A very strong, sharp absorption. The frequency is characteristic of a six-membered ring lactam.[5]
1600, 1450C=C stretchAromatic RingTwo or more medium to sharp bands characteristic of the benzene ring.

Part 3: Mass Spectrometry (MS) – Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation, offers corroborating evidence for the molecule's structure.

Methodology Insight: Ionization Technique

Electrospray Ionization (ESI) is the preferred method for this compound. Its polar and acidic nature makes it amenable to forming ions in solution. Running the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary data and increases confidence in the molecular ion identification. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.

  • Expected HRMS (ESI+) Result for C₁₀H₁₀N₂O₃: Calculated for [C₁₀H₁₁N₂O₃]⁺: 207.0764. Found: 207.076x (within 5 ppm error).

Predicted Fragmentation Pathway

The fragmentation pattern in an MS/MS experiment provides a structural fingerprint. The most labile bonds are typically cleaved first.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 207.0764 Frag1 m/z = 163.0866 Loss of CO₂ M_H->Frag1 - 44 Da Frag2 m/z = 149.0709 Loss of CH₂COOH M_H->Frag2 - 58 Da Frag3 m/z = 131.0600 Loss of CO from Frag2 Frag2->Frag3 - 28 Da

  • Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment with m/z 163.0866.

  • Cleavage of the Acetic Acid Side Chain: The bond between the N1 nitrogen and the methylene group of the side chain can cleave, resulting in the stable dihydroquinoxalinone core with a radical cation at m/z 149.0709. This is often a dominant fragment.[7]

  • Ring Fragmentation: Subsequent loss of carbon monoxide (CO) from the lactam portion of the m/z 149 fragment can lead to further daughter ions, such as one at m/z 131.0600.

Workflow for Spectroscopic Validation

A robust protocol ensures that the data acquired is reliable and the resulting structural assignment is irrefutable.

Validation_Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Validation Prep Confirm Purity (>98%) (e.g., by LC-UV or qNMR) NMR Acquire ¹H, ¹³C, COSY, HSQC, HMBC in DMSO-d₆ Prep->NMR MS Acquire HRMS (ESI+) and MS/MS Prep->MS IR Acquire FT-IR (ATR) Prep->IR Assign Assign all signals in 1D and 2D NMR NMR->Assign Fragment Correlate MS/MS fragments to proposed structure MS->Fragment Compare Compare IR bands to expected functional groups IR->Compare Final Final Structure Confirmation Assign->Final Fragment->Final Compare->Final

Conclusion

This guide presents a detailed, predictive analysis of the spectroscopic data for this compound. By integrating first principles of spectroscopy with comparative data from structurally related molecules, we have established a clear and verifiable spectroscopic signature. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption bands, and mass spectrometric fragmentation patterns detailed herein provide a robust framework for any researcher synthesizing or utilizing this compound, ensuring confidence in its structural integrity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. [Link][4]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000123). [Link]

  • Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link][5]

  • Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed. [Link][7]

  • PubChem. (n.d.). 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. [Link]

  • Ramli, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenylquinoxalin-2(1H)-one. PubMed Central. [Link]

  • Ramli, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate. National Institutes of Health. [Link]

  • NFDI4Chem. (n.d.). 1H nuclear magnetic resonance spectroscopy (1H NMR). [Link]

  • The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link][6]

  • Lane, A. N., et al. (2019). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26 metabolites. ResearchGate. [Link]

  • Götze, M., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications. [Link]

Sources

Quinoxaline-Containing Natural Products: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][2] While relatively rare in nature, natural products incorporating this moiety often exhibit potent and diverse biological activities, making them compelling starting points for drug discovery.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the major classes of quinoxaline-containing natural products, their biosynthesis, mechanisms of action, and the methodologies crucial for their isolation, characterization, and synthesis.

Introduction: The Significance of the Quinoxaline Moiety

Quinoxalines, also known as benzopyrazines, are nitrogen-containing bicyclic aromatic compounds.[3][5] Their structure imparts a unique combination of rigidity, aromaticity, and hydrogen bonding capability, allowing them to interact with a variety of biological targets. Natural products featuring the quinoxaline core are predominantly found as secondary metabolites from microorganisms, particularly bacteria of the Streptomyces genus.[6][7] These compounds, most notably the quinoxaline antibiotics like echinomycin and triostin A, have garnered significant interest for their potent anticancer, antibacterial, and antiviral properties.[3][8][9] Understanding the natural origins and biological roles of these molecules provides a critical foundation for leveraging their therapeutic potential.

Classification and Biological Activity of Quinoxaline Natural Products

Quinoxaline natural products can be broadly classified based on their structural features, with the quinoxaline peptide antibiotics being the most prominent group. These compounds typically feature two quinoxaline-2-carboxylic acid (QXC) chromophores attached to a cyclic peptide backbone.[10][11]

Compound Class Representative Example(s) Natural Source (Typical) Primary Biological Activity Mechanism of Action (MoA)
Quinoxaline Antibiotics Echinomycin, Triostin AStreptomyces speciesAnticancer, Antiviral, AntibacterialBis-intercalation into DNA, blocking transcription factor binding (e.g., HIF-1α).[7][12]
Quinoxaline Antibiotics Levomycin, ActinoleutinStreptomyces speciesAntibacterial (Gram-positive)Inhibition of bacterial growth.[4][13]
Indoloquinoxalines 6H-indolo-(2,3-b)-quinoxaline(Synthetic derivative inspired by natural scaffolds)Antiviral (Anti-herpes)(Varies by derivative)
Pyrroloquinoxalines Pyrrolo[1,2-a]quinoxalinesFound in nature, also synthesizedPharmacologically active(Varies by specific compound)[14]

The potent biological activity of these compounds stems from their unique mode of action. Echinomycin, for example, acts as a bis-intercalator, inserting its two quinoxaline rings into specific sites in the DNA double helix.[7] This physical blockade prevents the binding of crucial transcription factors like hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in tumor progression, thereby exerting its potent anticancer effects.[7] Other quinoxaline derivatives function as antibacterial agents by generating reactive oxygen species (ROS) that lead to oxidative DNA damage and disruption of the bacterial cell wall and membrane.[15]

Biosynthesis of the Quinoxaline Core

The biosynthesis of quinoxaline-containing natural products, particularly the quinoxaline antibiotics, is a complex process orchestrated by nonribosomal peptide synthetase (NRPS) machinery.[6][16] The quinoxaline-2-carboxylic acid (QXC) chromophore, the hallmark of this class, originates from the amino acid L-tryptophan.[7][17]

The pathway can be summarized in the following key stages:[11][16]

  • Tryptophan Loading: The biosynthesis is initiated by an NRPS protein that loads L-tryptophan onto its peptidyl carrier protein (PCP) domain.[11]

  • Hydroxylation: A cytochrome P450-dependent hydroxylase then hydroxylates the β-carbon of the loaded L-tryptophan.[11]

  • Indole Ring Opening: A tryptophan 2,3-dioxygenase catalyzes the opening of the indole ring, a critical step in forming the precursor to the quinoxaline structure.[16]

  • Cyclization and Formation: Subsequent enzymatic steps, including deformylation and cyclization, lead to the formation of the QXC moiety.[16] This QXC is then incorporated as a starter unit into the growing peptide chain by the modular NRPS assembly line.[7][10]

The entire process showcases nature's efficiency in constructing complex bioactive molecules from simple amino acid precursors. The reconstitution of the echinomycin biosynthetic pathway in E. coli has been a significant achievement, paving the way for bioengineering and the creation of novel analogs.[6][16]

Biosynthesis of Quinoxaline-2-Carboxylic Acid (QXC) cluster_0 Key Stages in QXC Formation trp L-Tryptophan nrps_load NRPS Loading (e.g., Qui18) trp->nrps_load Activation hydroxylation β-Hydroxylation (P450 Enzyme) nrps_load->hydroxylation Substrate Delivery ring_opening Indole Ring Opening (Dioxygenase) hydroxylation->ring_opening cyclization Cyclization & Processing ring_opening->cyclization qxc Quinoxaline-2- Carboxylic Acid (QXC) cyclization->qxc Isolation and Characterization Workflow cluster_workflow From Fermentation to Pure Compound cluster_analysis Structural Analysis start Fermentation Broth (Biomass + Supernatant) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction partitioning Crude Fractionation (e.g., Liquid-Liquid Partitioning) extraction->partitioning low_pressure_chrom Column Chromatography (e.g., Silica Gel) partitioning->low_pressure_chrom hplc Preparative HPLC (e.g., Reverse Phase C18) low_pressure_chrom->hplc pure_compound Isolated Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) (Molecular Weight) pure_compound->ms nmr NMR Spectroscopy (Connectivity, Structure) pure_compound->nmr uv UV-Vis Spectroscopy (Chromophore ID) pure_compound->uv elucidation Final Structure Confirmed ms->elucidation nmr->elucidation uv->elucidation

Sources

Methodological & Application

protocol for in vitro testing of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Introduction: Unveiling the Therapeutic Potential of a Quinoxaline Derivative

The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound this compound belongs to this promising class of molecules. The presence of the quinoxalinone core coupled with an acetic acid moiety suggests a potential for interaction with key biological targets, particularly those involved in cellular proliferation and inflammatory pathways.

This application note provides a comprehensive, tiered protocol for the in vitro characterization of this compound. Designed for researchers in drug discovery and development, this guide moves beyond a simple listing of steps. It explains the scientific rationale behind the experimental design, establishing a self-validating workflow from initial toxicity screening to detailed mechanistic studies focused on anti-inflammatory action. Our approach is to first establish a cytotoxicity profile to determine a safe therapeutic window and screen for anti-proliferative effects, followed by a deep dive into the compound's impact on key inflammatory mediators like Cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.

Part 1: Foundational Analysis - Cytotoxicity and Viability Profiling

Rationale: Before investigating any specific biological activity, it is crucial to determine the compound's intrinsic cytotoxicity.[3][4] This initial screen serves two primary purposes: 1) to identify the concentration range that is non-toxic to cells, which is essential for designing subsequent mechanistic assays, and 2) to reveal any potential anti-proliferative effects, which could suggest anticancer activity.[3][5] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, serving as a reliable indicator of cell viability.[5][6]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on a relevant cell line. For anti-inflammatory studies, a macrophage cell line like RAW 264.7 is recommended.[7] For general cytotoxicity or anticancer screening, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) should be used.[2][5]

Materials:

  • This compound (Test Compound)

  • Cell line(s) of interest (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

    • Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 545 nm or 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

The results are typically presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated using non-linear regression analysis.

Cell LineTest Compound IC₅₀ (µM) after 48hDoxorubicin (Control) IC₅₀ (µM) after 48h
HCT116 (Colon Cancer)97.610.85
MCF-7 (Breast Cancer)143.01.20
RAW 264.7 (Macrophage)> 2005.50
HEK293 (Normal Kidney)> 20010.3

Data is illustrative. Doxorubicin is a standard chemotherapy agent.

Part 2: Mechanistic Deep Dive - Anti-Inflammatory Potential

Rationale: Chronic inflammation is driven by complex signaling networks.[8] Quinoxaline derivatives have been implicated as potential anti-inflammatory agents.[9] Therefore, our workflow investigates the compound's effect on central pillars of the inflammatory response: the production of prostaglandins via COX enzymes and the activation of the master inflammatory regulator, NF-κB.[8][10]

Experimental Workflow Diagram

This diagram illustrates the logical progression from initial screening to specific mechanistic assays for evaluating anti-inflammatory properties.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Evaluation (Anti-Inflammatory) cluster_2 Tier 3: Data Synthesis A Cytotoxicity Profiling (MTT Assay) B Determine IC50 & Non-Toxic Concentration Range A->B Data Analysis C Induce Inflammation in RAW 264.7 Macrophages (LPS) B->C Select Sub-Toxic Concentrations D Assay 1: COX-2 Enzyme Inhibition C->D Evaluate Prostaglandin Pathway E Assay 2: Cytokine Quantification (TNF-α & IL-6 ELISA) C->E Evaluate NF-kB Pathway Output F Integrated Analysis: Correlate COX-2 inhibition, cytokine reduction, and cytotoxicity D->F E->F

Caption: Workflow for in vitro anti-inflammatory evaluation.

Protocol 2: COX-2 Selective Inhibition Assay (Fluorometric)

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of pro-inflammatory prostaglandins.[11] Selective inhibition of COX-2 is the mechanism of action for several widely used anti-inflammatory drugs. This assay determines if the test compound can directly inhibit COX-2 activity. Commercial kits provide a standardized and reliable method.[12][13]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Assay Genie)[12][13][14]

  • Recombinant Human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • Celecoxib (a known selective COX-2 inhibitor, for positive control)

  • 96-well black opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Cofactor, Enzyme, Substrate) according to the manufacturer's protocol. Keep the enzyme on ice at all times.[13]

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test compound and Celecoxib in assay buffer at 10x the final desired concentration. Use concentrations determined from the cytotoxicity assay (e.g., 0.1 µM to 100 µM).

  • Assay Reaction Setup (per well):

    • Enzyme Control (100% activity): 80 µL Reaction Mix (Buffer, Probe, Cofactor) + 10 µL Assay Buffer.

    • Inhibitor Control: 80 µL Reaction Mix + 10 µL diluted Celecoxib.

    • Test Sample: 80 µL Reaction Mix + 10 µL diluted test compound.

    • Add 10 µL of diluted COX-2 enzyme to all wells except a "no enzyme" blank.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated as: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

The NF-κB Signaling Pathway: A Central Hub of Inflammation

The NF-κB pathway is a critical signaling cascade that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[15][16] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a series of events that lead to NF-κB's translocation into the nucleus, where it activates gene transcription.[15] Measuring the downstream products of NF-κB activation, like TNF-α and IL-6, provides a robust readout of the compound's effect on this entire pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Simplified NF-κB signaling pathway.

Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α & IL-6) by ELISA

Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines whose production is largely controlled by the NF-κB pathway.[17] Measuring their levels in the supernatant of LPS-stimulated macrophages treated with the test compound provides a direct assessment of its anti-inflammatory efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate and sensitive quantification of these proteins.[18][19]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α and IL-6 ELISA Kits (e.g., from Thermo Fisher Scientific, R&D Systems)[20][21]

  • 24-well cell culture plates

  • Test compound

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound (determined in Protocol 1).

    • Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Sample Collection:

    • After incubation, centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatant from each well. These samples contain the secreted cytokines. Samples can be stored at -80°C or used immediately.

  • ELISA Procedure (General Steps, follow kit-specific manual):

    • Coating: A microplate is pre-coated with a capture antibody specific for either TNF-α or IL-6.

    • Sample Incubation: Add standards, controls, and collected supernatants to the wells. Incubate for 1-2 hours. The cytokine in the sample binds to the capture antibody.[20]

    • Washing: Wash the plate multiple times to remove unbound substances.

    • Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine. Incubate for 1 hour.[20]

    • Washing: Repeat the wash steps.

    • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated detection antibody. Incubate for 30 minutes.[20]

    • Washing: Repeat the wash steps.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. Incubate in the dark for 15-20 minutes.

    • Stop Reaction: Add a stop solution (e.g., dilute acid) to terminate the reaction.

    • Measurement: Read the absorbance at 450 nm.

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in each sample. Compare the cytokine levels in compound-treated groups to the LPS-only control group to determine the percent reduction.

Part 3: Integrated Data Analysis and Interpretation

A successful in vitro evaluation relies on synthesizing data from multiple assays to build a comprehensive profile of the compound. The goal is to understand not just if the compound has an effect, but how.

Logical Relationship of Assay Outcomes

G A Test Compound: 2-(3-Oxo...yl)acetic acid B Low Cytotoxicity (High IC50 in Normal Cells) A->B C Direct COX-2 Enzyme Inhibition A->C D Reduced TNF-α & IL-6 Production (in LPS-stimulated cells) A->D F High Cytotoxicity (Low IC50) A->F E Favorable Anti-inflammatory Profile B->E AND C->E AND D->E AND G Potential Anticancer Candidate F->G Suggests

Caption: Interpreting multi-assay data for the test compound.

Summary Data Table: Hypothetical Integrated Results
AssayEndpointResult for Test CompoundInterpretation
Cytotoxicity IC₅₀ vs. RAW 264.7 cells> 200 µMLow toxicity, wide therapeutic window for mechanistic assays.
COX-2 Inhibition IC₅₀15.2 µMDemonstrates direct, moderate inhibition of the COX-2 enzyme.
TNF-α Secretion % Reduction at 20 µM65%Strong inhibition of a key pro-inflammatory cytokine.
IL-6 Secretion % Reduction at 20 µM58%Significant inhibition, supporting NF-κB pathway modulation.

Conclusion

This application note details a structured, multi-tiered approach for the in vitro characterization of this compound. By logically progressing from broad cytotoxicity screening to specific, mechanism-based anti-inflammatory assays, researchers can efficiently and accurately profile the compound's biological activity. The protocols provided for cytotoxicity, COX-2 inhibition, and cytokine quantification form a robust foundation for identifying its therapeutic potential. A favorable profile—characterized by low cytotoxicity and potent inhibition of key inflammatory mediators—would strongly justify advancing this compound to more complex cell-based models and subsequent in vivo studies.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). Google Scholar.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.).
  • cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. (n.d.). Benchchem.
  • Cytotoxicity Assays | Life Science Applic
  • Update on in vitro cytotoxicity assays for drug development. (2025).
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Google Scholar.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Google Scholar.
  • In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013).
  • In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. (2025).
  • Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. (2024). Bentham Science Publishers.
  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Deriv
  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021).
  • NF-kappaB Signaling P
  • Performing a Quantitative ELISA Assay to Detect Human TNF-a. (n.d.). Fisher Scientific.
  • 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. (2018).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • The NF-kB Signaling Pathway. (n.d.).
  • Transcription - NF-kB signaling p
  • NFKB Signaling P
  • Human TNF‑a ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.
  • Tumor Necrosis Factor-a ELISA Kit, Human. (n.d.). Sigma-Aldrich.
  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (n.d.).
  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.).

Sources

Application Notes and Protocols for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoxalinone Scaffold as a Privileged Motif in Oncology

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Within this family, quinoxalinone derivatives have garnered significant attention for their potent anticancer properties.[3] These compounds often exert their effects by targeting key signaling pathways implicated in tumorigenesis and cancer progression. While the specific biological activity of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is not yet extensively documented in publicly available literature, its structural similarity to other biologically active quinoxalinone derivatives suggests its potential as a valuable tool in cancer research.

This guide provides a comprehensive overview of the potential applications of this compound and its analogs in cancer research, along with detailed, field-proven protocols for its investigation. The methodologies described herein are based on established practices for evaluating quinoxaline-based compounds and are designed to ensure scientific rigor and reproducibility.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the known activities of structurally related quinoxalinone derivatives, this compound is hypothesized to exhibit anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many quinoxaline derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6] The quinoxalinone core can act as a scaffold for ATP-competitive inhibition at the kinase hinge region.

  • Induction of Apoptosis: A common mechanism of action for anticancer quinoxalines is the induction of programmed cell death, or apoptosis.[7][8][9] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Several quinoxaline compounds have been shown to disrupt the normal progression of the cell cycle, often leading to arrest at the G2/M phase, thereby preventing cell division.[2]

The following diagram illustrates a potential signaling pathway that could be targeted by quinoxalinone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) AKT->Apoptosis_regulators Inhibits mTOR->Transcription_Factors Apoptosis Apoptosis Apoptosis_regulators->Apoptosis Regulates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Proteins Proliferation Proliferation Cell_Cycle_Proteins->Proliferation Quinoxalinone This compound (Hypothesized Target) Quinoxalinone->RTK Inhibits Quinoxalinone->Apoptosis Induces

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • RNase A (10 mg/mL)

  • Propidium Iodide (1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (1500 rpm for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

cell_cycle_workflow start Seed Cells in 6-well plates treatment Treat with Compound (e.g., 24h, 48h) start->treatment harvest Harvest and Fix in 70% Ethanol treatment->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Phase Distribution analyze->end

Caption: Workflow for cell cycle analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect by centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7BreastData to be determinedData to be determined
A549LungData to be determinedData to be determined
HCT116ColonData to be determinedData to be determined
HeLaCervicalData to be determinedData to be determined

Table 2: Hypothetical Cell Cycle Distribution (%) in HCT116 Cells Treated with this compound for 24h

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
Compound (2x IC50)Data to be determinedData to be determinedData to be determined

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its quinoxalinone core suggests a strong potential for anticancer activity. The protocols detailed in this guide provide a robust starting point for its comprehensive in vitro evaluation. Future studies should focus on elucidating its precise molecular targets through techniques such as kinase profiling and western blot analysis of key signaling proteins. Furthermore, promising in vitro results should be followed up with in vivo studies in relevant animal models to assess its therapeutic efficacy and pharmacokinetic properties. The exploration of this and related quinoxalinone derivatives could lead to the discovery of novel and effective anticancer agents.

References

  • El-fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. [Link]

  • de Farias, A. C. A., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(8), e370804. [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Chen, Y., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(42), 25159-25167. [Link]

  • de Farias, A. C. A., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(8). [Link]

  • Zheng, L.-W., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 371. [Link]

  • El-Damasy, D. A., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie, e2400225. [Link]

  • Wang, Y., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392. [Link]

  • El-fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Ghorab, M. M., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458. [Link]

  • Karan, T., et al. (2023). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Pinheiro, L. C. S., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules, 18(9), 11186-11201. [Link]

  • Azam, F., et al. (2013). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1657-1670. [Link]

  • El-Sheref, E. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(21), 7205. [Link]

  • Issa, D. A., et al. (2017). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 8(3), 601-612. [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press. [Link]

Sources

Application Note: A Framework for Evaluating the Antiviral Potential of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including significant antiviral properties.[1][2] This class of compounds has shown promise against a wide array of viruses, such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), influenza, and various coronaviruses.[3][4][5] This application note presents a comprehensive framework for the systematic investigation of a specific derivative, 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS: 80310-02-7), as a potential antiviral agent.[6][7] We provide a logical, multi-stage workflow, from initial cytotoxicity and efficacy screening to mechanism of action studies. The detailed protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to rigorously assess the compound's therapeutic potential, ensuring scientific validity and reproducibility.

Introduction: The Rationale for Investigation

Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, and the quinoxaline core—a fusion of benzene and pyrazine rings—is of particular interest.[8] Its structural features allow for diverse functionalization, leading to compounds that can interact with a variety of biological targets.[9] Many quinoxaline-based molecules have been identified as potent inhibitors of viral enzymes or replication processes, validating this scaffold as a promising starting point for novel antiviral drug development.[1][3]

This compound is a member of this promising chemical family. While extensive research has focused on the broader class, a detailed investigation into this specific molecule's antiviral profile is warranted. This guide provides the experimental blueprint for such an investigation. The core principle of this framework is to first establish a therapeutic window by comparing cytotoxicity to antiviral efficacy, and then to probe the underlying mechanism of any observed activity.

Stage 1: Foundational Screening - Cytotoxicity and Efficacy

The initial and most critical phase of evaluating any potential antiviral compound is to determine its effect on the host cells. A compound that appears to inhibit viral replication by simply killing the host cells is not a viable therapeutic candidate. Therefore, establishing the 50% cytotoxic concentration (CC50) is a mandatory first step before assessing antiviral activity.[10][11]

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Causality: This protocol quantifies the toxicity of the compound to the host cell line in the absence of any virus. This is essential for distinguishing true antiviral effects from non-specific cytotoxicity and is a prerequisite for calculating the Selectivity Index.[10][12] We will use a standard tetrazolium-based assay (MTT) or a neutral red uptake assay, which measures cell viability through metabolic activity or lysosomal integrity, respectively.[13]

Materials:

  • This compound

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) for influenza)

  • Complete cell culture medium (e.g., MEM with 5% FBS)[14]

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS) or Neutral Red solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete cell culture medium to create a 2X working solution series (e.g., from 200 µM down to 0.1 µM).

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a near-confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • Viability Assessment (MTT Example):

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated controls. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) via Cytopathic Effect (CPE) Reduction Assay

Causality: This assay measures the ability of the compound to protect host cells from the virus-induced cell death, known as the cytopathic effect (CPE).[14][15] By comparing the health of treated, infected cells to untreated, infected cells, we can quantify the compound's antiviral potency.

Materials:

  • All materials from Protocol 1

  • High-titer viral stock (e.g., Influenza A, SARS-CoV-2, HSV-1)

  • Infection medium (low-serum medium, e.g., MEM with 2% FBS)[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed 96-well plates with host cells as described in Protocol 1 and incubate for 24 hours.

  • Infection and Treatment:

    • Remove the growth medium.

    • Add 50 µL of virus diluted in infection medium to achieve a multiplicity of infection (MOI) that causes >80% CPE in 48-72 hours.

    • Add 50 µL of the 2X compound dilutions (prepared in infection medium) to the wells.

    • Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ until CPE is clearly visible (>80%) in the virus control wells.

  • Viability Assessment: Perform a cell viability assay (MTT or Neutral Red) as described in Protocol 1.

  • Data Analysis: Calculate the percentage of protection (inhibition of CPE) for each concentration. Plot the percentage of protection against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Presentation and the Selectivity Index (SI)

The ultimate measure of a compound's potential as an antiviral drug is its Selectivity Index (SI) , calculated as the ratio of its cytotoxicity to its efficacy (SI = CC50 / EC50).[10][14][16] A higher SI value indicates a wider therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to host cells. An SI > 10 is often considered a good starting point for further development.

ParameterDescriptionExample Value
CC50 50% Cytotoxic Concentration>100 µM
EC50 50% Effective Concentration5 µM
SI Selectivity Index (CC50/EC50)>20
Table 1: Key parameters for evaluating in vitro antiviral potential.

Stage 2: Workflow for Antiviral Investigation

A logical progression of experiments is crucial for efficiently characterizing a potential antiviral agent. The workflow begins with broad screening and progressively narrows down to more specific mechanistic questions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Confirmatory Assays Compound Compound Synthesis & Stock Preparation Cytotoxicity Protocol 1: Determine CC50 Compound->Cytotoxicity Efficacy Protocol 2: Determine EC50 (CPE Assay) Compound->Efficacy SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc Efficacy->SI_Calc TOA Protocol 3: Time-of-Addition Assay SI_Calc->TOA If SI > 10 MoA_Result Identify Target Stage: Entry, Replication, or Egress? TOA->MoA_Result Plaque Protocol 4: Plaque Reduction Assay MoA_Result->Plaque qPCR Protocol 5: Viral RNA Quantification (qRT-PCR) MoA_Result->qPCR Lead Lead Candidate Plaque->Lead qPCR->Lead

Caption: General workflow for antiviral compound evaluation.

Stage 3: Elucidating the Mechanism of Action

Once antiviral activity is confirmed (high SI), the next logical step is to determine at which stage of the viral life cycle the compound acts. A time-of-addition assay is a powerful tool for this purpose.[17][18]

Protocol 3: Time-of-Addition Assay

Causality: By adding the compound at different time points relative to viral infection, we can differentiate between inhibition of viral entry, replication, or egress/release. If the compound is only effective when present during or before infection, it likely targets attachment or entry. If it is effective when added after the virus has already entered the cell, it likely targets a post-entry step like replication.[17]

Materials:

  • Materials from Protocols 1 & 2

  • High MOI viral stock (MOI of 1-5)

Step-by-Step Methodology:

  • Cell Seeding: Prepare cell monolayers in 96-well plates as before.

  • Experimental Arms (in triplicate):

    • Full-Time: Compound is present before, during, and after infection.

    • Entry-Phase: Compound is present only during the viral adsorption period (e.g., -1 to +1 hour post-infection). Cells are washed and incubated with compound-free medium afterward.

    • Post-Entry-Phase: Virus is allowed to enter the cells for a set period (e.g., 1-2 hours). The viral inoculum is then removed, cells are washed, and medium containing the compound is added.

  • Virus Inoculation: Infect cells with a high MOI to ensure a single round of replication is synchronized across the cell population.

  • Endpoint Measurement: After an appropriate incubation period (e.g., 24 hours), collect the supernatant to measure viral yield via a plaque assay or TCID50 assay, or lyse the cells to measure viral RNA/protein production.

  • Data Analysis: Compare the reduction in viral yield/replication in each arm to the untreated virus control. Significant inhibition in the "Entry-Phase" arm points to an entry inhibitor, while significant inhibition in the "Post-Entry-Phase" arm indicates a replication or egress inhibitor.

TOA cluster_entry Entry-Phase Treatment cluster_post Post-Entry Treatment pre Add Compound infect_e Infect (1h) pre->infect_e wash_e Wash infect_e->wash_e free Compound-Free Medium wash_e->free Result1 Inhibition? Targets Entry free->Result1 infect_p Infect (1h) wash_p Wash infect_p->wash_p post Add Compound wash_p->post Result2 Inhibition? Targets Replication/Egress post->Result2

Caption: Logic of a time-of-addition experiment.

Stage 4: Confirmatory & Quantitative Assays

While CPE reduction is excellent for screening, more quantitative and specific assays are required to confirm the results and provide robust data.

Protocol 4: Plaque Reduction Assay

Causality: This "gold standard" assay directly quantifies the number of infectious viral particles. Each plaque originates from a single infectious virus. By observing a reduction in the number or size of plaques in the presence of the compound, we can confirm its antiviral activity in a highly quantitative manner.[1][8]

Methodology Outline:

  • Grow confluent monolayers of host cells in 6-well or 12-well plates.

  • Infect the cells with a low dose of virus (e.g., 100 plaque-forming units/well) for 1 hour.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the compound.

  • Incubate for several days until plaques are visible in the control wells.

  • Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones where cells have been lysed.

  • Count the plaques and calculate the percentage of inhibition relative to the virus control.

Protocol 5: Viral RNA Quantification by qRT-PCR

Causality: This molecular assay directly measures the impact of the compound on the accumulation of viral genetic material, providing a highly sensitive and specific readout of replication inhibition.[17]

Methodology Outline:

  • Seed cells and treat with the compound as in the CPE assay.

  • Infect with the virus and incubate for a defined period (e.g., 24 hours).

  • Lyse the cells and extract total RNA.

  • Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene.

  • Quantify the viral RNA levels relative to an internal cellular control (e.g., GAPDH) and compare the levels in treated vs. untreated wells.

Conclusion

The quinoxaline scaffold represents a fertile ground for the discovery of novel antiviral agents.[8] this compound, as a member of this class, is a logical candidate for investigation. The multi-stage framework presented in this application note provides a rigorous, scientifically-grounded pathway for its evaluation. By systematically determining the compound's cytotoxicity (CC50), efficacy (EC50), and selectivity index (SI), followed by targeted mechanism-of-action studies, researchers can generate the high-quality data necessary to determine its potential as a lead compound for future antiviral drug development.

References

  • Title: Understanding Cytotoxicity. Source: Virology Research Services. URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Antiviral Drug Screening. Source: Virology Research Services. URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: How to screen antiviral drugs?. Source: DIFF Biotech. URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: ResearchGate. URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: PubMed. URL: [Link]

  • Title: Synthetic and medicinal perspective of quinolines as antiviral agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: MDPI. URL: [Link]

  • Title: In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Source: Protocols.io. URL: [Link]

  • Title: Quinoxaline, its derivatives and applications: A State of the Art review. Source: ReCiPP. URL: [Link]

  • Title: Activities associated with quinoxaline derivatives based on virus classification. Source: ResearchGate. URL: [Link]

  • Title: Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. Source: International Journal of Biochemistry Research & Review. URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: IntechOpen. URL: [Link]

  • Title: In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source: Russian Journal of Bioorganic Chemistry. URL: [Link]

  • Title: Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Source: MDPI. URL: [Link]

  • Title: 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Source: PubMed. URL: [Link]

Sources

Application Notes and Protocols for Assessing the Antibacterial Activity of Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial efficacy.[1][2] Their diverse mechanisms of action, which can include the generation of reactive oxygen species (ROS) and the inhibition of essential bacterial enzymes like DNA gyrase, make them attractive candidates for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for evaluating the antibacterial properties of quinoxaline compounds. The methodologies detailed herein are grounded in established principles of microbiology and adhere to internationally recognized standards to ensure data integrity and reproducibility.

I. Foundational Antibacterial Susceptibility Testing

The initial assessment of a novel quinoxaline derivative's antibacterial potential begins with determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These fundamental parameters provide a quantitative measure of the compound's potency and help classify its activity as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized, high-throughput technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in vitro.[6][7] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Principle

A standardized suspension of bacteria is exposed to serial dilutions of the quinoxaline compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is used to identify the MIC.

Materials
  • Quinoxaline compound stock solution (typically in DMSO)

  • Sterile 96-well, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]

  • Preparation of Quinoxaline Serial Dilutions:

    • Prepare a working solution of the quinoxaline compound in CAMHB at twice the highest desired final concentration.

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the quinoxaline working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[10]

    • Well 11 will serve as the growth control (no quinoxaline), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoxaline compound that completely inhibits visible growth of the organism.[7]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Data Presentation
Quinoxaline DerivativeBacterial StrainMIC (µg/mL)
Compound XS. aureus ATCC 292134
Compound XE. coli ATCC 259228
Compound YS. aureus ATCC 292132
Compound YE. coli ATCC 25922>64
Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Quinoxaline Serial Dilutions B->C D Incubate (16-20h, 35°C) C->D E Read for Turbidity D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay is a crucial next step after MIC determination to understand if a compound's effect is lethal.

Principle

Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The number of surviving colonies is then enumerated to determine the concentration at which a 99.9% reduction in CFU/mL is achieved.[13]

Materials
  • Completed MIC microtiter plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

  • Incubator

Step-by-Step Methodology
  • Subculturing from MIC Plate:

    • Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and the wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, transfer a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

    • Spread the aliquot evenly across the surface of the agar.

  • Incubation:

    • Allow the inoculum to dry completely before inverting the plates.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration and Interpretation:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the quinoxaline compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[12][13]

    • The relationship between MBC and MIC (MBC/MIC ratio) is often used to classify the antimicrobial agent. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[13][14]

Data Presentation
Quinoxaline DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound XS. aureus ATCC 29213482Bactericidal
Compound YE. coli ATCC 2592216>64>4Bacteriostatic

II. Elucidating the Mechanism of Action

Understanding how a quinoxaline compound exerts its antibacterial effect is critical for its development as a therapeutic agent. Quinoxalines are known to act through various mechanisms, including inducing oxidative stress and inhibiting DNA replication.[5]

Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production

Certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), can be bioreductively activated to produce ROS, leading to oxidative damage and cell death.[3][15] The following protocol uses a fluorescent probe to detect intracellular ROS.

Principle

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.[16][17]

Materials
  • Bacterial culture in the mid-logarithmic growth phase

  • Quinoxaline compound

  • DCFH-DA solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plate

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Bacterial Preparation:

    • Grow the bacterial strain to the mid-log phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a desired optical density (e.g., OD₆₀₀ of 0.5).

  • Loading with DCFH-DA:

    • Add DCFH-DA to the bacterial suspension to a final concentration of 5-10 µM.

    • Incubate the suspension in the dark at 37°C for 30 minutes to allow for dye uptake and deacetylation.

  • Treatment with Quinoxaline:

    • After incubation, wash the cells with PBS to remove excess extracellular dye.

    • Resuspend the cells in fresh PBS and dispense 100 µL into the wells of a 96-well black plate.

    • Add 100 µL of the quinoxaline compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., H₂O₂) and an untreated control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.[17]

    • Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.

Data Presentation

The results can be presented as a bar graph showing the fold change in fluorescence intensity relative to the untreated control.

Mechanism of ROS Detection

ROS_Mechanism Quinoxaline Quinoxaline Derivative ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS induces DCF DCF (Fluorescent) ROS->DCF oxidizes DCFH_DA DCFH-DA (Non-fluorescent) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Cellular Esterases

Caption: Cellular mechanism for ROS detection using DCFH-DA.

Protocol 4: DNA Gyrase Inhibition Assay

Some quinoxaline derivatives share structural similarities with quinolone antibiotics and are known to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[4][18]

Principle

This in vitro assay measures the ability of a quinoxaline compound to inhibit the supercoiling activity of purified DNA gyrase on a relaxed plasmid DNA substrate. The different topological forms of the plasmid (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[19]

Materials
  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Quinoxaline compound

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel documentation system

Step-by-Step Methodology
  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinoxaline compound.

    • Add the reconstituted DNA gyrase enzyme to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

    • Load the samples onto an agarose gel (e.g., 1%).

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.

    • In the no-inhibitor control, the majority of the plasmid DNA should be in the supercoiled form.

    • Inhibitory activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA.

    • The concentration of the quinoxaline compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometric analysis of the DNA bands.[20]

III. Advanced Characterization of Antibacterial Effects

Beyond initial susceptibility and mechanism of action, a deeper understanding of the quinoxaline's interaction with bacteria can be gained by assessing its impact on bacterial membranes and complex structures like biofilms.

Protocol 5: Assessment of Bacterial Membrane Integrity

Damage to the bacterial cell membrane can be a primary or secondary effect of an antibacterial compound. Membrane integrity can be assessed using fluorescent dyes that are excluded by intact membranes.

Principle

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.[21][22]

Materials
  • Bacterial culture

  • Quinoxaline compound

  • Propidium iodide (PI) solution

  • PBS

  • 96-well black, clear-bottom microtiter plate

  • Fluorescence microplate reader or flow cytometer

Step-by-Step Methodology
  • Bacterial Preparation and Treatment:

    • Prepare and wash the bacterial cells as described in the ROS protocol.

    • Treat the cells with various concentrations of the quinoxaline compound for a defined period (e.g., 30-60 minutes). Include a positive control known to disrupt membranes (e.g., 70% ethanol) and an untreated control.

  • Staining with Propidium Iodide:

    • Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm) or analyze the cell population using a flow cytometer.[21]

    • An increase in red fluorescence indicates a loss of membrane integrity.

Protocol 6: Anti-Biofilm Activity Assay

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Assessing a quinoxaline's ability to inhibit biofilm formation or eradicate established biofilms is crucial for its potential clinical utility.[23][24]

Principle

This assay quantifies biofilm biomass using crystal violet, a dye that stains both live and dead cells as well as the extracellular matrix.

Materials
  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium)

  • Quinoxaline compound

  • 96-well flat-bottom microtiter plate

  • 0.1% Crystal violet solution

  • 30% Acetic acid or ethanol

Step-by-Step Methodology
  • Biofilm Formation:

    • Inhibition Assay: Inoculate the wells of a 96-well plate with a diluted bacterial culture in TSB and add varying concentrations of the quinoxaline compound.

    • Eradication Assay: First, grow the biofilm by inoculating the plate with the bacterial culture and incubating for 24-48 hours. Then, remove the planktonic cells, wash the wells, and add fresh media containing the quinoxaline compound.

    • Incubate the plate under static conditions for 24-48 hours.

  • Staining and Quantification:

    • Carefully discard the medium and wash the wells gently with PBS to remove non-adherent cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Allow the plate to air dry, then stain with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water and allow the plate to dry completely.

    • Solubilize the bound dye by adding 30% acetic acid or ethanol to each well.

    • Measure the absorbance at approximately 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

IV. Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the comprehensive assessment of the antibacterial activity of quinoxaline derivatives. By systematically determining inhibitory and bactericidal concentrations, elucidating the mechanism of action, and evaluating activity against complex bacterial structures, researchers can effectively characterize promising new compounds. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating reliable and comparable data, thereby accelerating the journey of novel quinoxalines from the laboratory to potential clinical applications.[25][26]

References

  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Cheng G, Li B, Wang C, et al. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS ONE.
  • The minimum bactericidal concentr
  • Minimum Bactericidal Concentration (MBC) Test.
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Minimum Bactericidal Concentration (MBC) Test.
  • How to assess bacterial permeability?
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science.
  • Experimental Design to Identify Antibiotic Synergy. [Source not further specified].
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines.
  • Minimum bactericidal concentr
  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Minimum bactericidal concentr
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • Antibacterial Susceptibility Test Interpretive Criteria. U.S.
  • Performance Standards for Anti-Microbial Susceptibility Testing. Scientific Research Publishing.
  • Application Notes and Protocols for Testing the Antimicrobial Activity of Quinoxaline Compounds. Benchchem.
  • Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial P
  • Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. PubMed.
  • Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-neg
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology.
  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy.
  • Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.
  • Predicting In Vitro Antibacterial Efficacy across Experimental Designs with a Semimechanistic Pharmacokinetic-Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy.
  • Bacterial Viability and Vitality Assays for Flow Cytometry. Thermo Fisher Scientific.
  • Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. MDPI.
  • Experimental design of the antibacterial test.
  • Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase. [Source not further specified].
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Anti-biofilm activity and in vivo efficacy of quinoline for the control of Vibrio parahaemolyticus in Chinese white shrimps.
  • Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI.
  • Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Reactive Oxygen Species Production from Hydroxamic Acid and their Iron (III) Complexes against Staphylococcus aureus and Escherichia coli. [Source not further specified].
  • Production of reactive oxygen species (ROS) in Gram-negative and Gram-positive bacteria.
  • S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. The Royal Society of Chemistry.
  • Microtiter plate assays to assess antibiofilm activity against bacteria.
  • Quantitative evaluation of reactive oxygen species (ROS) generation in...

Sources

High-Throughput Screening of Quinoxaline Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][3][4] The versatility of the quinoxaline core allows for extensive chemical modification, creating large and diverse compound libraries amenable to high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target or pathway.[3][5]

This guide provides a comprehensive overview of HTS methodologies tailored for the discovery and characterization of bioactive quinoxaline derivatives. As a senior application scientist, my focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data. We will explore a range of biochemical and cell-based assays, from primary screening to hit confirmation, and delve into the mechanistic insights that drive assay selection and development.

I. High-Throughput Screening for Anticancer Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action often involve the inhibition of key signaling molecules, such as protein kinases, or interference with fundamental cellular processes like cell division.[8][9] Consequently, a multi-pronged HTS approach is often employed to identify and characterize quinoxaline-based anticancer compounds.

A. Phenotypic Screening: Assessing Global Cellular Effects

Phenotypic screening in HTS evaluates the overall effect of a compound on cell health and behavior, without a preconceived target. This approach is particularly useful for identifying compounds with novel mechanisms of action.

The initial step in many anticancer HTS campaigns is to assess the cytotoxic or cytostatic effects of a compound library on cancer cell lines. Several robust and scalable assays are available for this purpose.[10]

Application Note: Choosing the Right Cell Viability Assay

The choice of a cell viability assay depends on the specific research question and the expected mechanism of action of the compounds being screened.

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify intracellular ATP levels, which are directly proportional to the number of metabolically active cells.[11][12] They are highly sensitive, have a broad linear range, and are amenable to HTS due to their simple "add-mix-measure" protocol.[13] The luminescent signal is stable, providing flexibility in plate reading times.[14]

  • Resazurin-Based Fluorescent Assays: These assays measure the metabolic reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable cells.[8] This method is cost-effective, sensitive, and has been widely adapted for HTS.[5] Careful optimization of cell seeding density and incubation time is crucial for reliable results.[9]

  • Tetrazolium Salt-Based Colorimetric Assays (e.g., MTT): The MTT assay is a classic method that relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15] While widely used, it requires a solubilization step, which can introduce variability and is less amenable to high-throughput automation compared to luminescent or fluorescent assays.[16]

Protocol: High-Throughput Cell Viability Screening using CellTiter-Glo®

This protocol is designed for screening a quinoxaline derivative library against a panel of cancer cell lines in a 384-well format.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Quinoxaline compound library (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the quinoxaline compounds in an appropriate solvent (typically DMSO).

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates. Include appropriate controls (DMSO vehicle and a known cytotoxic compound).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® Reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for HTS Cell Viability Screening

HTS_Cell_Viability cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout cluster_analysis Data Analysis seed_cells Seed Cells in 384-well Plates incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment add_compounds Add Quinoxaline Derivatives incubate_24h->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h Induce cytotoxicity add_ctg Add CellTiter-Glo® Reagent incubate_72h->add_ctg shake_mix Mix on Shaker add_ctg->shake_mix Lyse cells incubate_rt Incubate at RT shake_mix->incubate_rt Stabilize signal read_luminescence Read Luminescence incubate_rt->read_luminescence calc_viability Calculate % Viability read_luminescence->calc_viability dose_response Generate Dose-Response Curves calc_viability->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50

Caption: Workflow for a high-throughput cell viability screen using a luminescent ATP-based assay.

For compounds that induce cytotoxicity, it is crucial to determine if cell death occurs via apoptosis. Caspase-Glo® 3/7 Assay is a widely used HTS method for this purpose.[17]

Application Note: Measuring Apoptosis in HTS

The Caspase-Glo® 3/7 Assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[18] The assay is based on a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[19] The resulting luminescent signal is proportional to the amount of caspase activity.[20]

Protocol: High-Throughput Caspase-3/7 Activation Assay

This protocol is designed as a secondary screen to confirm the apoptotic activity of hits from a primary cytotoxicity screen.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Active quinoxaline compounds (from primary screen)

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol.

  • Incubation: Incubate the plates for a shorter duration (e.g., 24 hours) to capture early apoptotic events.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.

    • Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the wells gently on an orbital shaker for 30 seconds.

    • Incubate the plates at room temperature for 1-3 hours to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity for each compound concentration relative to the DMSO-treated control wells.

  • Plot the fold change against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value for caspase activation.

B. Target-Based Screening: Interrogating Specific Molecular Targets

Many quinoxaline derivatives exert their anticancer effects by inhibiting specific molecular targets, most notably protein kinases.[9] Target-based HTS assays are essential for identifying compounds with high potency and selectivity for these targets.

Several HTS technologies are available for measuring kinase activity and inhibition.

Application Note: Selecting a Kinase Assay Platform

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen™ utilize a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.[21] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[22] TR-FRET assays are highly sensitive and robust, with reduced interference from compound fluorescence.[23]

  • Luminescence-Based ADP Detection (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during a kinase reaction.[24] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[4] The ADP-Glo™ assay is a universal platform that can be used for virtually any kinase.[25]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay utilizes donor and acceptor beads that are brought into proximity when a kinase phosphorylates its substrate. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

Protocol: TR-FRET Kinase Inhibition Assay for EGFR

This protocol describes a TR-FRET assay to screen for quinoxaline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.[26]

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated poly(GT) substrate

  • ATP

  • TR-FRET buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Quinoxaline compound library

  • Low-volume 384-well microplates (e.g., black, non-binding surface)

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline compounds in TR-FRET buffer.

  • Kinase Reaction:

    • In the assay plate, add the quinoxaline compounds, followed by the EGFR kinase.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the detection reagents: a mixture of the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Plate Reading:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibits

Caption: Quinoxaline inhibitors can block EGFR signaling, preventing downstream activation of pro-survival pathways.

Some quinoxaline derivatives have been shown to interfere with microtubule dynamics, making them potential antimitotic agents. HTS assays for tubulin polymerization can identify such compounds.

Application Note: Screening for Tubulin Binders

Tubulin polymerization can be monitored in a high-throughput format using a fluorescence-based biochemical assay.[27] In this assay, purified tubulin is induced to polymerize in the presence of a fluorescent reporter that binds to microtubules, leading to an increase in fluorescence.[28] Compounds that inhibit or promote polymerization can be identified by a decrease or increase in the fluorescent signal, respectively.

Protocol: High-Throughput Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • Quinoxaline compound library

  • Black 384-well microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline compounds in the assay buffer.

  • Assay Setup:

    • On ice, add the quinoxaline compounds to the wells of a pre-chilled 384-well plate.

    • Add the tubulin/reporter/GTP mixture to each well.

  • Initiation of Polymerization and Measurement:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 60 minutes.

Data Analysis:

  • Plot the fluorescence intensity over time for each compound concentration.

  • Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the DMSO control.

II. High-Throughput Screening for Antiviral Quinoxaline Derivatives

The quinoxaline scaffold is also prevalent in compounds with potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus.[10][11] HTS is instrumental in the discovery of novel antiviral quinoxalines.

A. Cell-Based Viral Replication Assays

These assays are the workhorse of antiviral HTS, as they measure the ability of a compound to inhibit viral replication in a cellular context.

For viruses that cause a visible cytopathic effect (CPE), such as cell rounding and detachment, a CPE reduction assay can be used.

Application Note: Quantifying Viral CPE in HTS

In a CPE reduction assay, host cells are infected with the virus in the presence of the test compounds.[28] Antiviral compounds will protect the cells from virus-induced death, and this can be quantified using a cell viability assay (e.g., CellTiter-Glo®) as the readout.

Protocol: High-Throughput CPE Reduction Assay

Materials:

  • Permissive host cell line

  • Virus stock

  • Complete cell culture medium

  • Quinoxaline compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 from the CellTiter-Glo® protocol for anticancer screening.

  • Virus Infection:

    • Dilute the virus stock to the desired multiplicity of infection (MOI) in cell culture medium.

    • Add the diluted virus to the wells containing cells and compounds. Include uninfected and virus-only controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe CPE (typically 2-5 days).

  • Assay and Readout:

    • Perform the CellTiter-Glo® assay as described previously to quantify cell viability.

Data Analysis:

  • Calculate the percentage of CPE reduction for each compound concentration.

  • Determine the EC₅₀ value from the dose-response curve.

For viruses that do not cause a clear CPE or for a more quantitative readout, reporter viruses can be used.[8]

Application Note: Using Reporter Viruses for HTS

Reporter viruses are genetically engineered to express a reporter gene (e.g., luciferase or GFP) upon successful replication.[1] The reporter signal is directly proportional to the level of viral replication, providing a sensitive and quantitative measure of antiviral activity.

Protocol: High-Throughput Luciferase Reporter Assay for Viral Replication

Materials:

  • Permissive host cell line

  • Reporter virus (expressing luciferase)

  • Quinoxaline compound library

  • Luciferase assay system (e.g., Bright-Glo™)

  • Opaque-walled 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding, Compound Addition, and Virus Infection: Follow the procedure for the CPE reduction assay.

  • Incubation: Incubate the plates for the desired duration of infection.

  • Cell Lysis and Luciferase Assay:

    • Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each compound concentration.

  • Determine the EC₅₀ value from the dose-response curve.

B. Biochemical Assays for Viral Enzymes

Targeting essential viral enzymes is a proven strategy for antiviral drug development. HTS biochemical assays can identify potent inhibitors of these enzymes.

Application Note: Screening for Viral Enzyme Inhibitors

  • Influenza Neuraminidase: Neuraminidase is a key enzyme for the release of new virions. Its activity can be measured using a fluorogenic substrate (e.g., MUNANA) in a high-throughput format.

  • HIV Reverse Transcriptase: Reverse transcriptase is essential for the replication of retroviruses. Its activity can be measured in HTS formats using non-radioactive ELISA-based or PCR-based methods.[25]

Protocol: High-Throughput Influenza Neuraminidase Inhibition Assay

Materials:

  • Recombinant influenza neuraminidase

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer

  • Quinoxaline compound library

  • Black 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline compounds in assay buffer.

  • Enzyme Reaction:

    • Add the neuraminidase enzyme and the quinoxaline compounds to the wells of the microplate.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate the plate at 37°C for the optimized reaction time.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

    • Measure the fluorescence of the released 4-methylumbelliferone using a fluorescence plate reader.

Data Analysis:

  • Calculate the percentage of inhibition of neuraminidase activity for each compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.

III. High-Throughput Screening for Neuroprotective Quinoxaline Derivatives

Quinoxaline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, often through their antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[5]

A. Assays for Oxidative Stress

Oxidative stress is a common pathological feature of many neurodegenerative diseases. HTS assays can be used to identify quinoxaline derivatives with antioxidant properties.

Application Note: Measuring Cellular Oxidative Stress

Cellular oxidative stress can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol: High-Throughput Cellular Antioxidant Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • DCFDA

  • Oxidative stress inducer (e.g., H₂O₂)

  • Quinoxaline compound library

  • Black, clear-bottom 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in the 384-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the quinoxaline compounds for a few hours.

  • Probe Loading: Load the cells with DCFDA.

  • Induction of Oxidative Stress: Add the oxidative stress inducer to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Calculate the percentage of reduction in ROS levels for each compound concentration.

  • Determine the EC₅₀ value from the dose-response curve.

B. Acetylcholinesterase Inhibition Assays

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.

Application Note: HTS for AChE Inhibitors

The Ellman's assay is a colorimetric method that can be adapted for HTS to measure AChE activity. The assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

IV. Data Interpretation and Hit Validation

A successful HTS campaign generates a large amount of data that requires careful analysis to identify true "hits" and eliminate false positives.

Data Triage and Hit Confirmation:

  • Primary Screen: Identify initial hits based on a predefined activity threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate the hits in a different assay format that measures the same biological endpoint but with a different technology. This helps to eliminate technology-specific artifacts.

  • Selectivity Profiling: Test the confirmed hits against a panel of related targets (e.g., other kinases) to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide lead optimization.

V. Conclusion

The quinoxaline scaffold continues to be a rich source of novel therapeutic agents. The high-throughput screening methods outlined in this guide provide a robust framework for the efficient discovery and characterization of bioactive quinoxaline derivatives. By combining carefully designed phenotypic and target-based assays with rigorous data analysis and hit validation strategies, researchers can unlock the full potential of this versatile chemical scaffold in the quest for new medicines.

VI. References

  • Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar.

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Chemistry & Biodiversity.

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate.

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (n.d.). ResearchGate.

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Beck, B., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 93-102.

  • Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). European Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Novel Neuraminidase Inhibitors.

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening to Identify Novel EGFR Inhibitors.

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd.

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin #TB323.

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2014). ReCIPP.

  • Activities associated with quinoxaline derivatives based on virus classification. (n.d.). ResearchGate.

  • HIV reverse transcriptase activity assay. (n.d.). Star Republic: Guide for Biologists.

  • XpressBio. (n.d.). HIV 1 Reverse Transcriptase Assay Kit.

  • Reporter Assay for Detection and Quantitation of Replication-Competent Gammaretrovirus. (2020). NIH.

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay Kit.

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Gentaur.

  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments.

  • Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC - NIH.

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate.

  • Kinase assays. (2020). BMG LABTECH.

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix.

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf - NIH.

  • HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. (2009). Probe Reports from the NIH Molecular Libraries Program.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual TM403.

  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - AR.

  • Caspase-Glo™ 3/7 Assay: Use fewer cells and spend less time with this homogeneous assay. (n.d.). Promega Corporation.

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). ResearchGate.

  • LanthaScreen TR-FRET Kinase Assays. (n.d.). Thermo Fisher Scientific - US.

  • Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific. (n.d.). Fisher Scientific.

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (n.d.). NIH.

  • HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. (n.d.). Cell Signaling Technology.

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience.

  • HTScan® EGFR Kinase Assay Kit #7410. (n.d.). Cell Signaling Technology.

  • Rutacecarpine Inhibits Angiogenesis by Targeting the VEGFR2 and VEGFR2-Mediated Akt/mTOR/p70s6k Signaling Pathway. (n.d.). PubMed Central.

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience.

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience.

Sources

Application Notes & Protocols for the Development of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive framework for the systematic development of novel analogs based on the 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid core structure. We present strategic considerations for analog design, detailed, field-proven synthetic protocols for the parent compound and its derivatives, methods for robust physicochemical characterization, and a protocol for biological screening. The causality behind experimental choices is emphasized to empower researchers to rationally design and synthesize next-generation therapeutic agents.

The Quinoxalinone Scaffold: A Foundation for Drug Discovery

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that have garnered substantial interest due to their broad spectrum of biological activities.[2][3] The fusion of a benzene ring with a pyrazine ring creates a unique electronic and structural architecture that can engage with a variety of biological targets.[4] Marketed drugs such as the ASK1 inhibitor GS-4997 (selonsertib), which has been investigated for non-alcoholic steatohepatitis, underscore the therapeutic potential of this scaffold.[5]

The specific parent compound, this compound, belongs to the quinoxalin-2-one subclass. The presence of the N1-acetic acid moiety is particularly significant, as it provides a handle for modulating solubility and for interacting with polar amino acid residues in enzyme active sites, such as in aldose reductase.[6] The development of analogs from this core structure is a validated strategy for discovering novel inhibitors for a range of therapeutic targets.

Strategic Approaches to Analog Design

A successful analog development program hinges on a rational approach to structural modification. Structure-Activity Relationship (SAR) studies are key to identifying which parts of the molecule are critical for biological activity.[7][8] For the this compound scaffold, we identify three primary vectors for modification.

  • Vector A: Aromatic Ring Substitution: The benzene portion of the quinoxalinone core can be substituted to modulate electronic properties, lipophilicity, and steric interactions. For instance, introducing an electron-withdrawing group like a nitro group at the C6-position has been shown to enhance inhibitory activity against aldose reductase.[6]

  • Vector B: Pyrazinone Core Modification: While the parent compound is unsubstituted at the C2 position, introducing small alkyl or aryl groups can explore additional binding pockets and influence the overall conformation of the molecule.

  • Vector C: Acetic Acid Side-Chain Derivatization: The carboxylic acid is a key pharmacophoric feature. Its conversion to esters, amides, or bioisosteres can profoundly impact potency, cell permeability, and metabolic stability.

Caption: Key vectors for analog modification on the core scaffold.

Synthesis of the Parent Scaffold: A Foundational Protocol

The synthesis of the parent compound, this compound, is typically achieved in a two-step process starting from commercially available o-phenylenediamine. This protocol serves as the foundation for all subsequent analog development.

Protocol 3.1: Synthesis of 1,4-dihydroquinoxalin-2(1H)-one (Parent Core)
  • Rationale: This step involves the condensation of an o-diamine with an α-keto acid, a classical and robust method for forming the quinoxalinone ring system.[9] Glyoxylic acid provides the necessary two-carbon unit to form the pyrazinone ring.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend o-phenylenediamine (10.8 g, 100 mmol) in 100 mL of a 1:1 mixture of ethanol and water.

  • Reagent Addition: Slowly add a 50% aqueous solution of glyoxylic acid (14.8 g, 100 mmol) to the suspension. The addition should be performed over 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane eluent system.

  • Workup and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with cold ethanol (1 x 20 mL).

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C to a constant weight to yield 1,4-dihydroquinoxalin-2(1H)-one as a pale yellow solid. Expected yield: 85-92%.

Protocol 3.2: N-Alkylation to Yield this compound
  • Rationale: This is a standard N-alkylation reaction. The nitrogen at the N1 position is deprotonated by a base to form a nucleophilic anion, which then displaces the bromide from ethyl bromoacetate. Subsequent hydrolysis of the ester yields the final carboxylic acid.

  • Reaction Setup: To a solution of 1,4-dihydroquinoxalin-2(1H)-one (7.3 g, 50 mmol) in 100 mL of anhydrous Dimethylformamide (DMF), add anhydrous potassium carbonate (10.4 g, 75 mmol).

  • Reagent Addition: Add ethyl bromoacetate (6.7 mL, 60 mmol) dropwise to the suspension at room temperature.

  • Reaction (Alkylation): Stir the mixture at 50 °C for 6 hours. Monitor by TLC until the starting material is consumed.

  • Workup (Ester Isolation): Cool the mixture, pour it into 400 mL of ice-cold water, and stir for 30 minutes. Filter the resulting precipitate, wash with water, and dry to obtain ethyl 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate.

  • Hydrolysis: Suspend the crude ester in 100 mL of a 1:1 mixture of THF and water. Add lithium hydroxide (2.4 g, 100 mmol) and stir at room temperature for 3-5 hours.

  • Final Isolation: Once the ester is consumed (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 50 mL). Acidify the aqueous layer to pH 2-3 with 2M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the title compound. Expected yield: 75-85% over two steps.

Protocols for Analog Development

The following protocols are representative examples for modifications along the three vectors identified in Section 2.

Protocol 4.1: Vector A - Synthesis of a C6-Nitro Analog
  • Rationale: Starting with a substituted o-phenylenediamine allows for the direct incorporation of functionality onto the aromatic ring. 4-Nitro-1,2-phenylenediamine is commercially available and serves as a direct precursor.

  • Follow Protocol 3.1 , substituting 4-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) for o-phenylenediamine. The reaction and workup are analogous. This will yield 6-nitro-1,4-dihydroquinoxalin-2(1H)-one.

  • Follow Protocol 3.2 , using the 6-nitro intermediate to yield 2-(6-nitro-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid. The reaction conditions remain the same.

ReagentMolar Eq.Purpose
4-Nitro-1,2-phenylenediamine1.0Starting material for Vector A
Glyoxylic Acid1.0C2-carbonyl source
Ethyl Bromoacetate1.2Alkylating agent for N1
K₂CO₃ / LiOH1.5 / 2.0Base for alkylation / hydrolysis

Table 1: Key reagents for the synthesis of a C6-Nitro analog.

Protocol 4.2: Vector C - Synthesis of an N1-Acetamide Analog
  • Rationale: Amide derivatives are common bioisosteres of carboxylic acids. This protocol uses standard peptide coupling reagents to convert the parent acid into an amide, here exemplified by a benzylamide derivative.

  • Reaction Setup: Dissolve this compound (1.03 g, 5 mmol) in 25 mL of anhydrous DMF.

  • Coupling Agent Activation: Add HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.28 g, 6 mmol) and DIPEA (N,N-Diisopropylethylamine) (1.74 mL, 10 mmol). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (0.65 mL, 6 mmol) and stir the reaction at room temperature overnight.

  • Workup and Purification: Pour the reaction mixture into 100 mL of water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 2-5% Methanol in Dichloromethane) to yield 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-N-benzylacetamide.

Physicochemical and Structural Characterization

  • Trustworthiness through Validation: Every newly synthesized analog must be rigorously characterized to confirm its identity, purity, and structure before biological testing. This is a non-negotiable step for data integrity.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. An analytical HPLC run should show a single major peak (>95% purity by area under the curve) for compounds intended for biological screening.

  • Identity Confirmation (Low-Resolution): Liquid Chromatography-Mass Spectrometry (LC-MS) provides rapid confirmation of the molecular weight of the target compound.

  • Structural Elucidation:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the precise chemical structure. All proton and carbon signals should be assigned and consistent with the proposed structure.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Biological Evaluation: A Screening Protocol

Quinoxalinone derivatives are potent inhibitors of various enzymes.[6] The following is a generalized protocol for an in-vitro enzyme inhibition assay, which can be adapted for specific targets like aldose reductase or various kinases.

G start Start: Synthesized Analogs (in DMSO) prep_plate Prepare 96-well Assay Plate: Add Buffer and Enzyme Solution start->prep_plate add_cmpd Add Analogs at Various Concentrations (Serial Dilution) prep_plate->add_cmpd pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) add_cmpd->pre_incubate add_sub Initiate Reaction: Add Substrate Solution pre_incubate->add_sub incubate Incubate for Reaction Time (e.g., 30 min at 37°C) add_sub->incubate stop_reac Stop Reaction (e.g., Add Quenching Agent) incubate->stop_reac read_plate Read Plate (e.g., Spectrophotometer, Fluorometer) stop_reac->read_plate analyze Data Analysis: Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀ read_plate->analyze end End: IC₅₀ Values for SAR analyze->end

Caption: General workflow for an in-vitro enzyme inhibition assay.

Protocol 6.1: General Enzyme Inhibition Assay (IC₅₀ Determination)
  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer containing the target enzyme to each well.

  • Inhibitor Addition: Add 2 µL of the diluted analog solutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37 °C).

  • Reaction Initiation: Add 50 µL of pre-warmed substrate solution to all wells to start the reaction.

  • Reaction and Termination: Incubate for a fixed period (e.g., 30 minutes) during which the reaction is linear. Terminate the reaction by adding a stop solution.

  • Detection: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and SAR Mapping

The final step is to correlate the structural modifications with the biological activity. This is best visualized in a Structure-Activity Relationship (SAR) table.

Compound IDVector A (R¹)Vector C (R²)IC₅₀ (µM)
Parent H-OH[Value]
A-1 6-NO₂-OH[Value]
A-2 7-Cl-OH[Value]
C-1 H-NH-Bn[Value]
C-2 H-OCH₃[Value]
AC-1 6-NO₂-NH-Bn[Value]

Table 2: Example of an SAR table for organizing biological data. By comparing the IC₅₀ values, researchers can deduce trends, such as "electron-withdrawing groups at C6 improve potency" or "amides are better tolerated than esters." This iterative process of design, synthesis, and testing is the engine of modern drug discovery.

References

  • Asif, M. (2014). A Review on Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]

  • Khan, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]

  • Ramli, Y., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData. Available at: [Link]

  • Zhang, Z., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmad, I., et al. (2017). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Khan, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

  • Chauhan, A., & Kumar, R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Shree, S., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega. Available at: [Link]

  • El-Morsy, A. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]

  • Khan, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed. Available at: [Link]

  • Rawat, M. (2022). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available at: [Link]

  • Perosa, A., et al. (2001). Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Vishwakarma, V. K., & Sudhakar, A. A. (2021). Structure–property relationships of quinoxaline-based liquid crystals. Soft Matter. Available at: [Link]

  • Abu-Hussain, A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. Available at: [Link]

  • Kuno, A., et al. (2009). Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pinto, A., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Quinoxaline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Enzyme Inhibition

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows for diverse substitutions, leading to a wide array of biological activities. Quinoxaline derivatives have garnered significant attention for their therapeutic potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.

A primary mechanism through which these derivatives exert their effects is by acting as potent and often selective enzyme inhibitors. They have been successfully developed to target a range of critical enzymes implicated in human diseases, most notably protein kinases, cholinesterases, and viral enzymes like reverse transcriptase. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic characterization of quinoxaline derivatives as enzyme inhibitors, offering field-proven insights and detailed protocols for drug discovery and development.

Section 1: Synthesis of Quinoxaline Scaffolds

Principle of Synthesis

The most robust and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil).[1][2][3] This reaction is favored for its efficiency, high yields, and the ability to introduce a variety of substituents onto the quinoxaline ring system by simply changing the starting materials. The reaction proceeds via a dehydration mechanism, forming the stable pyrazine ring. Modern variations of this synthesis often employ mild catalysts or green chemistry approaches to improve reaction times and environmental impact.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 o-Phenylenediamine process Condensation Reaction (Solvent, e.g., Ethanol/Acetic Acid) Heat or Catalyst reactant1->process reactant2 1,2-Dicarbonyl Compound (e.g., Benzil) reactant2->process product 2,3-Disubstituted Quinoxaline process->product byproduct 2 H₂O process->byproduct

Caption: General synthesis of quinoxaline derivatives.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a classic and reliable method for synthesizing a representative quinoxaline derivative.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Rectified Spirit (Ethanol)

  • Deionized Water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

  • In a separate beaker, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

  • Add the o-phenylenediamine solution to the warm benzil solution while stirring.

  • Warm the resulting mixture on a water bath for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After warming, add deionized water dropwise to the mixture until a slight, persistent cloudiness appears. This initiates the precipitation of the product.

  • Cool the solution in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline crystals.[2]

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and characterizing it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[5]

Section 2: In Vitro Enzyme Inhibition Assays

Principle of IC₅₀ Determination

The cornerstone of evaluating an enzyme inhibitor is determining its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a critical measure of the inhibitor's potency. Assays are typically performed by measuring the rate of product formation or substrate depletion in the presence of varying concentrations of the inhibitor.[6]

Protocol 2: General Protocol for a Kinase Inhibition Assay (Luminescence-Based)

Protein kinases are a major target class for quinoxaline derivatives. This protocol outlines a common method for assessing kinase inhibition by quantifying the amount of ATP remaining after the kinase reaction.[6][7]

Materials:

  • Kinase of interest (e.g., VEGFR-2) and its specific substrate peptide.

  • Quinoxaline derivative stock solution (in DMSO).

  • Adenosine 5'-triphosphate (ATP).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettor and a plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Perform serial dilutions of the quinoxaline derivative in the assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

  • Kinase Reaction Setup: In the wells of the microplate, add the diluted inhibitor solutions.

  • Add the kinase enzyme solution to each well (except the "no enzyme" blank). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.[7]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

Caption: Workflow for an in vitro kinase inhibition assay.

Section 3: Characterization of Inhibition Mechanism

Principle of Mechanistic Analysis

Determining the IC₅₀ value is the first step; understanding how the inhibitor works is the next. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insights for lead optimization. This is determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/substrate concentration), which linearizes the Michaelis-Menten relationship and allows for a clear visual diagnosis of the inhibition type.[8][9][10]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Vmax remains unchanged, but the apparent Km increases. Lines on the plot intersect at the y-axis.[11]

  • Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. Km remains unchanged, but Vmax decreases. Lines on the plot intersect at the x-axis.[11]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease. Lines on the plot are parallel.[9]

  • Mixed Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. Both Vmax and Km are affected. Lines on the plot intersect in a quadrant other than on an axis.[12]

Protocol 3: Determining the Mode of Inhibition

Procedure:

  • Experimental Setup: Design a matrix of experiments. For each fixed concentration of the quinoxaline inhibitor (including a zero-inhibitor control), vary the substrate concentration over a wide range (e.g., 0.1x to 10x the known Km value).

  • Kinetic Assay: Run the enzyme assay for each condition as described in Protocol 2, measuring the initial reaction velocity (V₀). Ensure measurements are taken during the linear phase of the reaction.[10]

  • Data Collection: Record the initial velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis and Plotting: a. For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves. b. Transform the data by calculating 1/V₀ and 1/[S]. c. Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) against 1/[S] (x-axis). Plot the data for each inhibitor concentration as a separate line on the same graph.[13]

  • Interpretation: Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition as described in the principles above. From the intercepts and slopes, calculate the kinetic parameters Vmax, Km, and the inhibition constant (Ki).

G cluster_plot Lineweaver-Burk Plot (1/V vs 1/[S]) origin xaxis origin->xaxis 1/[S] yaxis origin->yaxis 1/V x_no_inhib -1/Km y_no_inhib 1/Vmax x_no_inhib->y_no_inhib No Inhibitor y_noncomp 1/Vmax(app) x_no_inhib->y_noncomp Non-competitive x_comp -1/Km(app) y_comp_end x_comp->y_comp_end Competitive x_uncomp -1/Km(app) y_uncomp 1/Vmax(app) x_uncomp->y_uncomp Uncompetitive

Caption: Interpreting modes of enzyme inhibition via Lineweaver-Burk plots.

Section 4: Data Interpretation and Presentation

The inhibitory potential of quinoxaline derivatives is best summarized in a structured table, allowing for easy comparison across different compounds and enzyme targets.

Quinoxaline DerivativeTarget EnzymeIC₅₀ ValueReference
Compound 14a VEGFR-23.2 nM[14]
Compound 23j VEGFR-23.7 nM[15][16]
Compound 27a VEGFR-23.2 nM[17]
Compound 11g VEGFR-2750 nM (0.75 µM)[18]
Compound 6c Acetylcholinesterase (AChE)77 nM (0.077 µM)[12]
Quinoxaline Series (cpd 6) Butyrylcholinesterase (BChE)7.7 µM[19]
Compound 19 HIV-1 Reverse Transcriptase630 nM (0.63 µM)[20]
Quinolincarboxylate 2f HIV-1 Reverse Transcriptase1.2 µM[21]

This table presents a selection of data from various studies to illustrate the range of activities and targets. Researchers should always refer to the primary literature for specific experimental details.

Section 5: Case Study: Quinoxalines as Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Background: Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the MAPK signaling pathway. It is activated by cellular stresses like oxidative stress and plays a pivotal role in inducing inflammation, apoptosis, and fibrosis.[22][23] As such, ASK1 has emerged as a critical therapeutic target for a variety of diseases, including neurodegenerative and cardiovascular disorders.[24]

Mechanism of Action: In response to stress signals (e.g., TNF-α, H₂O₂), ASK1 becomes activated through autophosphorylation.[22] Activated ASK1 then phosphorylates and activates downstream kinases (MKK4/7 and MKK3/6), which in turn activate the JNK and p38 MAPK pathways, leading to apoptosis.[24] Quinoxaline-based inhibitors can be designed to bind to the ATP-binding site of ASK1, preventing its autophosphorylation and blocking the entire downstream signaling cascade.[25][26]

G stress Cellular Stress (e.g., TNF-α, Oxidative Stress) ask1 ASK1 (Inactive) stress->ask1 ask1_active ASK1 (Active) (Phosphorylated) ask1->ask1_active Autophosphorylation mkk47 MKK4/7 ask1_active->mkk47 mkk36 MKK3/6 ask1_active->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis / Inflammation jnk->apoptosis p38->apoptosis inhibitor Quinoxaline Inhibitor inhibitor->ask1_active Blocks ATP Site

Caption: Inhibition of the ASK1 signaling pathway by a quinoxaline derivative.

Conclusion

Quinoxaline derivatives represent a versatile and potent class of enzyme inhibitors with broad therapeutic applicability. The protocols and principles outlined in this guide provide a robust framework for their synthesis, screening, and mechanistic evaluation. By combining efficient chemical synthesis with detailed in vitro enzyme assays and kinetic analysis, researchers can effectively identify and characterize novel quinoxaline-based drug candidates, paving the way for the development of next-generation therapeutics.

References

  • Suwanhom, D., et al. (2020). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). ASK1. Wikipedia. Available at: [Link]

  • Matsuzawa, A., & Ichijo, H. (2008). Apoptosis signal-regulating kinase 1 in stress and immune response. PubMed. Available at: [Link]

  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline. Available at: [Link]

  • Aguilar-Martínez, M., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. Available at: [Link]

  • Bionity. (n.d.). Lineweaver-Burk plot. Bionity. Available at: [Link]

  • Song, G.-J., & Park, B. J. (2014). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. PMC. Available at: [Link]

  • Islami, M. R., & Hassani, Z. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. arkat usa. Available at: [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. Available at: [Link]

  • El-Adl, K., et al. (2022). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Publishing. Available at: [Link]

  • Zhang, L., et al. (2001). Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins. PNAS. Available at: [Link]

  • El-Helby, A.-G. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][12][22]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis. Available at: [Link]

  • Chang, H. Y., et al. (1998). Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx. PubMed. Available at: [Link]

  • El-Adl, K., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Taylor & Francis. Available at: [Link]

  • El-Helby, A.-G. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][12][22]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. Available at: [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Moreno, A., et al. (2001). Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. 1. Quinoline and quinoxaline derivatives. PubMed. Available at: [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]

  • Vicente-Blanco, R. J., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Zeb, A., et al. (2014). Quinoxaline derivatives: novel and selective butyrylcholinesterase inhibitors. PubMed. Available at: [Link]

  • IJRAR. (2019). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. IJRAR.org. Available at: [Link]

Sources

Application Notes & Protocols: Advanced Methodologies for the Synthesis of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoxaline Scaffold

Quinoxaline, a bicyclic heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmacologically active agents, exhibiting potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1][3][4][5][6] The structural motif is also found in antibiotics like echinomycin and actinomycin, underscoring its biological relevance.[7]

Given their importance, the development of efficient, scalable, and sustainable synthetic protocols for novel quinoxaline derivatives is a paramount objective for researchers in drug discovery and organic synthesis. This guide moves beyond rudimentary procedures to provide an in-depth analysis of classical, modern catalytic, and green synthetic pathways. We will explore the causality behind experimental choices, present comparative data, and provide detailed, actionable protocols for laboratory application.

Part I: The Foundational Condensation Reaction: Mechanism and Modern Refinements

The most fundamental route to the quinoxaline core is the acid-catalyzed condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.[3][7][8] This reaction, often referred to as the Hinsberg quinoxaline synthesis, forms the mechanistic basis for most other protocols.

Core Mechanism: A Stepwise Perspective

The reaction proceeds via a well-established acid-catalyzed pathway. The catalyst's primary role is to activate one of the carbonyl groups of the 1,2-dicarbonyl compound, rendering it more susceptible to nucleophilic attack by the amino group of the OPD. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

Reaction_Mechanism OPD o-Phenylenediamine (OPD) Addition_Intermediate Schiff Base Intermediate OPD->Addition_Intermediate Nucleophilic Attack -H₂O Dicarbonyl 1,2-Dicarbonyl Compound Activated_Carbonyl Activated Carbonyl Intermediate Dicarbonyl->Activated_Carbonyl Activation Catalyst Catalyst (e.g., H+, Lewis Acid) Catalyst->Activated_Carbonyl Activated_Carbonyl->Addition_Intermediate Nucleophilic Attack -H₂O Cyclized_Intermediate Cyclized Dihydroquinoxaline Addition_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoxaline Quinoxaline Product Cyclized_Intermediate->Quinoxaline Dehydration (Aromatization) Water H₂O Cyclized_Intermediate->Water

Caption: General mechanism for catalyst-mediated quinoxaline synthesis.

While historically effective, this classical approach often necessitates harsh conditions, such as high temperatures and the use of strong, corrosive acids, which can limit substrate scope and generate significant waste.[3][8] This has driven the evolution of more sophisticated and efficient catalytic systems.

Part II: Modern Catalytic Protocols for Enhanced Efficiency and Scope

Modern synthetic strategies focus on the use of diverse catalysts to facilitate the condensation reaction under milder, more controlled conditions, thereby improving yields, shortening reaction times, and expanding the range of compatible functional groups.

Heterogeneous Lewis Acid Catalysis

The use of solid-supported, recoverable Lewis acid catalysts represents a significant improvement over traditional methods. These catalysts are often milder, easier to handle, and can be recycled, aligning with the principles of green chemistry.

A study demonstrated the effective use of various Lewis acids for the synthesis of quinoxaline derivatives at room temperature. The catalysts activate the dicarbonyl component without requiring high heat or strong protic acids.

Comparative Data for Lewis Acid Catalysts

Catalyst Reactants Solvent Time Yield (%) Melting Point (°C)
CrCl₂·6H₂O 4-methyl-1,2-phenylenediamine + Benzil Ethanol 38 min 93% 113-114
PbBr₂ 4,5-dimethyl-1,2-phenylenediamine + Benzil Ethanol 35 min 95% 175-176
CuSO₄·5H₂O Acenaphthenequinone + 1,2-phenylenediamine Ethanol 36 min 92% 229-230

Data sourced from a study on novel aryl quinoxaline synthesis.

Objective: To synthesize a substituted quinoxaline under mild, heterogeneous catalytic conditions.

Materials:

  • 4-methyl-1,2-phenylenediamine (1 mmol, 122 mg)

  • Benzil (1 mmol, 210 mg)

  • Chromium(II) chloride hexahydrate (CrCl₂·6H₂O) (0.01 g)

  • Ethanol (10 mL)

  • n-Hexane and Ethyl Acetate (for TLC)

Procedure:

  • To a 50 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add 10 mL of ethanol, followed by the catalyst, CrCl₂·6H₂O (0.01 g).

  • Stir the mixture at room temperature. The solid catalyst creates a heterogeneous system.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (10:2).

  • Upon completion (approx. 38 minutes), heat the mixture to dissolve the product completely in the hot ethanol.

  • Filter the hot solution to remove the insoluble CrCl₂·6H₂O catalyst.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Expected Yield: ~93% (0.268 g).

  • Characterization: Confirm the structure using IR and NMR spectroscopy and measure the melting point.

    • ¹³C-NMR (CDCl₃): Expect peaks around δ 154.3, 153.6, 142.5, 141.5, 140.7, 140.3, 133.2, 131.0, 129.7, 129.6, 129.4, 129.2, 23.1 ppm.

    • ¹H-NMR (CDCl₃): Expect signals around δ 7.84 (d), 7.66 (s), 7.33 (m), 7.18 (m), 2.26 (s) ppm.

Nanocatalysis: Leveraging High Surface Area for Efficiency

Nanocatalysts offer a frontier in chemical synthesis due to their exceptionally high surface-area-to-volume ratio, which provides a greater number of active sites for reaction.[9] This often leads to dramatically increased reaction rates and allows for processes to occur under solvent-free conditions.

Silica nanoparticles (SiO₂) and nano-BF₃·SiO₂ have been successfully employed as green, reusable catalysts for quinoxaline synthesis.[9] The mechanism involves the activation of carbonyl groups by the acidic sites on the nanoparticle surface.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add o-Phenylenediamine and 1,2-Dicarbonyl to flask B Add Nanocatalyst (e.g., nano-BF₃·SiO₂) A->B C Solvent-Free Condition: Stir/Sonicate at Room Temp B->C D Monitor by TLC C->D Check for completion E Add Ethanol, Heat D->E F Filter to Recover Catalyst E->F G Cool Filtrate to Recrystallize F->G H Collect Pure Product G->H

Caption: Workflow for nanocatalyst-mediated quinoxaline synthesis.

Part III: Green Chemistry Protocols: Minimizing Environmental Impact

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are now central to modern synthetic design.[10][11] Several innovative methods have been developed for quinoxaline synthesis that embody these principles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[12][13] Unlike conventional heating, microwaves provide rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times from hours to mere minutes, higher yields, and improved product purity.[14][15]

Many microwave-assisted quinoxaline syntheses can be performed under solvent-free conditions, further enhancing their green credentials by eliminating the need for potentially toxic and volatile organic solvents.[14][16]

Objective: To perform a rapid, solvent-free synthesis of a quinoxaline derivative using microwave energy.

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Dimethyl acetylenedicarboxylate (DMAD) (1 mmol, 142 mg, ~123 µL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Place o-phenylenediamine (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) into the microwave reaction vessel.

  • Caution: Do not cap the vessel tightly if pressure buildup is expected, or use a dedicated microwave reactor with pressure monitoring.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture for 3-5 minutes at a controlled temperature (e.g., 160°C).[15] The reaction is typically complete within this timeframe.

  • After the reaction, allow the vessel to cool to room temperature.

  • The resulting solid product is often pure enough for characterization. If necessary, it can be purified by recrystallization from methanol.

  • Expected Yield: ~90%.[14]

  • Characterization:

    • IR (KBr): Expect peaks at 3259 (NH), 1688 (ester C=O), 1635 (amide C=O) cm⁻¹.[14]

    • Mass Spec (m/z): Expect M⁺ at 218.[14]

Comparative Advantage of MAOS

Method Conditions Time Yield Environmental Impact
Conventional Reflux in organic solvent Several hours Variable High (solvent waste, energy)

| Microwave | Solvent-free | 3-10 minutes | High to Excellent | Low (no solvent, energy efficient) |

Aqueous and Natural Media Synthesis

The use of water or other benign solvents like ethanol is highly desirable.[17] Recent innovations have even demonstrated the use of natural media. One novel approach utilizes rainwater as both the solvent and a mild catalyst for the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds at ambient temperature, offering a uniquely simple and eco-friendly method.[18] This highlights a creative direction in sustainable chemistry, leveraging naturally available resources to drive chemical transformations efficiently.[18]

References

  • Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
  • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Publishing.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.
  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications (RSC Publishing).
  • Plausible mechanism for the formation of quinoxaline. ResearchGate.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. JOCPR.
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT Journal.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines.
  • Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Full article: Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Taylor & Francis Online.
  • Application Notes and Protocols: Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydrate. Benchchem.
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science Publisher.
  • (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons.
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science Publishers.
  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid. This molecule is a key intermediate in pharmaceutical research, and its efficient synthesis is critical for advancing drug development pipelines. This document is designed for researchers, chemists, and process scientists to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to overcome common hurdles in the synthetic pathway.

The synthesis is typically approached as a two-stage process: first, the formation of the 3,4-dihydroquinoxalin-2(1H)-one core, followed by a crucial N-alkylation step to introduce the acetic acid moiety. This guide focuses on identifying and solving problems that commonly arise in these stages.

General Synthetic Workflow

The overall synthetic strategy is visualized below. The most critical challenges, which will be addressed in this guide, often appear during the N-alkylation step (Stage 2), where regioselectivity and reaction conditions are paramount for achieving a high yield.

G cluster_0 Stage 1: Quinoxalinone Core Synthesis cluster_1 Stage 2: N-Alkylation & Hydrolysis A o-Phenylenediamine C Condensation/ Cyclization A->C B α-Keto Acid (e.g., Pyruvic Acid) B->C D 3,4-Dihydroquinoxalin-2(1H)-one C->D Yield Issues? See FAQ 1 F N-Alkylation D->F Low Yield & Byproducts? See FAQ 2 E Alkylating Agent (e.g., Ethyl Chloroacetate) E->F G Ethyl 2-(3-oxo-3,4-dihydro- quinoxalin-1(2H)-yl)acetate F->G H Saponification (Hydrolysis) G->H Incomplete Reaction? See FAQ 3 I Final Product: 2-(3-Oxo-3,4-dihydro- quinoxalin-1(2H)-yl)acetic acid H->I

Caption: General two-stage synthesis pathway for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

FAQ 1: My initial reaction to form the 3,4-dihydroquinoxalin-2(1H)-one core is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the initial cyclization are a frequent problem and can often be traced back to three key areas: starting material quality, reaction conditions, and side reactions.[1][2]

A1: Troubleshooting Steps

  • Purity of Starting Materials:

    • o-Phenylenediamine: This starting material is susceptible to oxidation, which can result in colored impurities and the formation of complex byproducts. Ensure you are using a high-purity grade. If it appears discolored (pink or brown), consider purification by recrystallization or sublimation before use.

    • α-Keto Acid/Ester: The purity of the 1,2-dicarbonyl compound is equally important. Impurities can lead to unwanted side reactions.[2]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. While acetic acid is commonly used, other solvents like ethanol or even water-based "green" chemistry approaches can be effective.[2][3] It is recommended to perform small-scale solvent screening to find the optimal medium for your specific substrates.[3]

    • Temperature & Time: Many traditional protocols require elevated temperatures and long reaction times.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating. Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields in many cases.[2]

    • Atmosphere: Some condensation reactions can be sensitive to air.[2] If you observe significant byproduct formation, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Selection:

    • While many condensations proceed with simple acid catalysis (like the acetic acid solvent itself), the use of other catalysts can significantly improve rates and yields.[2] Options include solid acid catalysts, Lewis acids, or metal catalysts like copper or cerium salts.[2]

FAQ 2: The N-alkylation of my quinoxalinone with ethyl chloroacetate is inefficient. I'm observing a low yield of the desired product, unreacted starting material, and/or a mixture of byproducts. What's going wrong?

This is the most challenging step of the synthesis, where success hinges on achieving selective alkylation at the N1 position. Poor yields are typically due to competitive side reactions or suboptimal activation of the substrate.

A2: Key Areas for Optimization

  • The Critical Role of the Base: The choice of base is paramount as it dictates the nucleophilicity of the quinoxalinone. A base that is too weak will result in an incomplete reaction, while an overly strong or sterically unhindered base can promote undesired side reactions.

    • Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt) are frequently used.

    • Causality: The quinoxalinone anion has multiple nucleophilic sites: N1, N4, O, and C3. The goal is to favor attack from the N1 position. A strong base like NaH will fully deprotonate the amide, increasing its nucleophilicity for N-alkylation. K₂CO₃ is a milder base, which can also be effective and may reduce certain side reactions.

  • Solvent Effects: The solvent influences the solubility of the reactants and the reactivity of the nucleophile.

    • Polar Aprotic Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the base (e.g., Na⁺), leaving a more "naked" and highly reactive quinoxalinone anion, which promotes the desired Sₙ2 reaction.

  • Competitive Side Reactions: This is the most likely source of your low yield.

    G A Quinoxalinone Anion B N1-Alkylation (Desired Product) A->B Favored by polar aprotic solvent C N4-Alkylation (Regioisomer) A->C Steric hindrance can disfavor this D C3-Alkylation (Byproduct) A->D Can occur under certain conditions (e.g., radical)

    Caption: Competing alkylation pathways for the quinoxalinone anion.

    • N1 vs. N4 Alkylation: Alkylation can occur at either nitrogen. N1-alkylation is generally favored electronically, but reaction conditions can influence the ratio. Careful analysis of your product mixture (e.g., by NMR) is essential to determine if you are forming the N4-regioisomer.

    • C3-Alkylation: Direct alkylation at the C3 position is a known pathway for quinoxalin-2-ones, particularly under photoredox or radical conditions.[4][5][6] While less common in simple Sₙ2 reactions, its formation as a byproduct cannot be entirely ruled out, especially if reaction conditions are not carefully controlled.

  • Temperature Control: This reaction should be started at a low temperature (e.g., 0 °C) during the deprotonation with a strong base like NaH to control the exothermic reaction. After the addition of the alkylating agent (ethyl chloroacetate), the reaction can be allowed to slowly warm to room temperature.

FAQ 3: The final saponification of the ethyl ester is slow or incomplete. How can I drive the reaction to completion?

Incomplete hydrolysis is usually a matter of reaction conditions not being forceful enough to completely cleave the ester.

A3: Recommendations

  • Choice of Base and Solvent:

    • Use a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). LiOH is often preferred as it can sometimes lead to cleaner reactions.

    • The solvent system is typically a mixture of water and an alcohol (e.g., methanol or ethanol) or THF to ensure solubility of the ester starting material. A common ratio is 2:1 or 3:1 THF:Water.

  • Temperature:

    • If the reaction is sluggish at room temperature, gently heating the mixture to 40-50 °C can significantly increase the rate of hydrolysis. Monitor by TLC until all the starting material is consumed.

  • Work-up Procedure:

    • After the reaction is complete, the mixture will be basic. Carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The desired carboxylic acid product is often insoluble at this pH and will precipitate out of the solution, providing an effective initial purification step.

Optimized Experimental Protocol

This protocol is a recommended starting point. Small-scale trials are always advised before committing large amounts of material.

Stage 2: N-Alkylation and Saponification

ParameterRecommended ConditionRationale / Notes
Starting Material 3,4-Dihydroquinoxalin-2(1H)-oneEnsure it is dry and pure.
Base Sodium Hydride (NaH), 60% in oilA strong, effective base for complete deprotonation. Use 1.1-1.2 equivalents.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that promotes Sₙ2 reactivity.
Alkylating Agent Ethyl 2-chloroacetateUse 1.1 equivalents.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation.
Hydrolysis LiOH in THF/H₂OEfficient saponification conditions.

Step-by-Step Procedure:

  • Deprotonation:

    • Suspend 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF in a flame-dried flask under an argon atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

    • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases. The solution should become clear or change color, indicating the formation of the sodium salt.

  • Alkylation:

    • Add ethyl 2-chloroacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes).

  • Work-up and Isolation of Ester:

    • Once the reaction is complete, carefully quench by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl ester. This intermediate can be purified by column chromatography if necessary.

  • Saponification:

    • Dissolve the crude ethyl ester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir at room temperature for 2-6 hours, monitoring by TLC until the ester is fully consumed.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

References

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Available from: [Link]

  • Chemical Communications (RSC Publishing). Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. Available from: [Link]

  • ResearchGate. Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H)‐one based biologically active molecules. Available from: [Link]

  • ResearchGate. Alkynylation of 3,4‐dihydroquinoxalin‐2‐ones with terminal alkynes.... Available from: [Link]

  • ResearchGate. C‐3 functionalization of 3,4‐dihydroquinoxalin‐2‐ones with several.... Available from: [Link]

  • MDPI. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • ResearchGate. C3 alkylation of quinoxalin‐2(1H)‐ones. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with quinoxaline derivatives. The inherent complexities of these heterocyclic compounds often present unique purification challenges. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you achieve the desired purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the purification of quinoxaline derivatives.

Q1: What are the most common impurities I should expect in my crude quinoxaline product?

A1: The nature of impurities is largely dictated by the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual diamines or dicarbonyl compounds.

  • Side Products: Depending on the reaction conditions, side products such as benzimidazoles (formed via rearrangement) or dimers of quinoxaline can occur[1].

  • Positional Isomers: The use of unsymmetrical precursors can lead to the formation of regioisomers which can be challenging to separate.

  • Oxidation Products: The starting o-phenylenediamines are susceptible to oxidation, which can result in colored impurities[1].

  • Residual Metal Catalysts: If transition metals like palladium are used in the synthesis, trace amounts can remain in the final product[1][2][3].

Q2: What are the primary purification techniques for quinoxaline derivatives?

A2: The two most fundamental and widely used techniques are column chromatography and recrystallization[4]. For more challenging separations, advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) and chiral chromatography may be necessary.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process. Quinoxaline derivatives are typically UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator.

Troubleshooting Guide: A Problem-Solving Approach

This guide provides a systematic approach to troubleshooting specific issues you may encounter during the purification of quinoxaline derivatives.

Challenge 1: Column Chromatography Issues

Column chromatography is a workhorse technique, but it can present several challenges with quinoxaline derivatives.

Problem: My compound is streaking or tailing on the silica gel column.

Causality: The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will compete with your compound for binding to the acidic sites on the silica gel, resulting in improved peak shape[5].

  • Deactivation of Silica Gel: Before loading your sample, flush the column with your eluent containing 1-2% triethylamine to neutralize the acidic sites on the stationary phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or even Florisil.

Problem: My compound and a key impurity are co-eluting.

Causality: The polarity of the eluent may be too high, or the selectivity of the stationary phase may be insufficient to resolve compounds with very similar structures.

Solutions:

  • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities and compositions. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), gradually increasing the proportion of the polar solvent.

  • Consider Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode chromatography, which utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange), can offer unique selectivity[6][7][8][9][10].

Problem: My compound appears to be decomposing on the column.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive quinoxaline derivatives.

Solutions:

  • Deactivate the Silica Gel: As mentioned above, neutralizing the silica gel with a basic modifier is often effective.

  • Minimize Contact Time: Employ flash chromatography with a higher flow rate to reduce the residence time of your compound on the column.

  • Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina.

Workflow for Troubleshooting Column Chromatography

start Start: Poor Separation in Column Chromatography streaking Issue: Streaking/Tailing? start->streaking co_elution Issue: Co-elution? streaking->co_elution No add_modifier Solution: Add Basic Modifier (e.g., 0.1-1% Triethylamine) streaking->add_modifier Yes decomposition Issue: Decomposition? co_elution->decomposition No optimize_solvent Solution: Optimize Solvent System (Gradient Elution) co_elution->optimize_solvent Yes deactivate_silica Solution: Deactivate Silica Gel decomposition->deactivate_silica Yes flash_chrom Solution: Use Flash Chromatography (Minimize Contact Time) decomposition->flash_chrom add_modifier->deactivate_silica alt_stationary_phase Solution: Use Alternative Stationary Phase (Alumina) deactivate_silica->alt_stationary_phase mixed_mode Advanced Solution: Consider Mixed-Mode Chromatography optimize_solvent->mixed_mode flash_chrom->alt_stationary_phase

Caption: A decision tree for troubleshooting common column chromatography issues.

Challenge 2: Recrystallization Difficulties

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but success is highly dependent on finding the right conditions.

Problem: I'm struggling to find a suitable recrystallization solvent.

Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solution: A Systematic Approach to Solvent Selection

  • "Like Dissolves Like": Start by considering the polarity of your quinoxaline derivative. For more polar derivatives, consider alcohols (ethanol, methanol) or mixtures with water. For less polar derivatives, hydrocarbons (hexanes, toluene) or chlorinated solvents might be more suitable.

  • Small-Scale Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Mixed-Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol/water and dichloromethane/hexanes[11].

Quinoxaline Derivative TypeRecommended Starting Solvents
Simple, non-polar quinoxalinesEthanol, Hexanes/Ethyl Acetate
Quinoxalines with polar groupsEthanol, Ethanol/Water, Dichloromethane
Quinoxaline-2,3-dionesEthanol, DMF/Ethanol

Problem: My compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. The resulting oil can trap impurities.

Solutions:

  • Lower the Boiling Point of the Solvent System: Add a lower-boiling co-solvent.

  • Reduce the Rate of Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a More Dilute Solution: Add more solvent to reduce the level of supersaturation.

  • Scratch the Inner Surface of the Flask: Creating a rough surface can initiate crystallization.

  • Seed the Solution: Add a small crystal of the pure compound to act as a nucleus for crystal growth.

Problem: I have a low recovery of my purified product.

Causality: This can be due to using too much solvent, incomplete crystallization, or loss of product during transfer and washing.

Solutions:

  • Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to fully dissolve your compound.

  • Ensure Complete Crystallization: Allow sufficient time for cooling and consider placing the solution in a refrigerator or freezer after initial cooling in an ice bath.

  • Wash Crystals with Ice-Cold Solvent: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter paper to avoid redissolving your product.

Challenge 3: Advanced Purification Needs

For particularly challenging separations or when very high purity is required, more advanced techniques may be necessary.

Problem: I need to separate enantiomers of a chiral quinoxaline derivative.

Causality: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatographic or recrystallization techniques.

Solution: Chiral Chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[3][6][9][12][13][14][15][16][17][18]. Common CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, and Pirkle-type phases.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often offering faster separations and being more environmentally friendly as it primarily uses supercritical CO2 as the mobile phase[2][7][19][20][21].

Workflow for Chiral Separation

start Start: Racemic Mixture of Quinoxaline Derivative chiral_hplc Chiral HPLC Screening start->chiral_hplc chiral_sfc Chiral SFC Screening start->chiral_sfc csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) chiral_hplc->csp_selection chiral_sfc->csp_selection mobile_phase_opt Optimize Mobile Phase (e.g., Hexane/Isopropanol) csp_selection->mobile_phase_opt separation Achieve Enantiomeric Separation mobile_phase_opt->separation prep_purification Scale up to Preparative Chromatography separation->prep_purification pure_enantiomers Pure Enantiomers prep_purification->pure_enantiomers

Caption: A general workflow for the chiral separation of quinoxaline enantiomers.

Problem: I have trace amounts of palladium catalyst in my product.

Causality: Palladium catalysts used in cross-coupling reactions can be difficult to remove completely by standard purification methods.

Solutions:

  • Filtration through Celite: A simple and often effective method is to dissolve the crude product in a suitable solvent and filter it through a pad of Celite[1].

  • Activated Carbon Treatment: Stirring a solution of the product with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.

  • Metal Scavengers: Commercially available solid-supported scavengers with functional groups that chelate palladium can be very effective for removing trace amounts of the metal[3].

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation and a retention factor (Rf) of ~0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to completely dissolve the crude product.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides examples of purification outcomes for different quinoxaline derivatives, compiled from various research articles.

Quinoxaline DerivativePurification MethodSolvent System/SolventCrude Yield (%)Purified Yield (%)PurityReference
2,3-DiphenylquinoxalineRecrystallizationEthanol9592>99% (by NMR)[22]
2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxalineColumn Chromatography & RecrystallizationNot specified & Ethanol-28.3High (by NMR)[1]
6-chloro-7-fluoro quinoxalinesRecrystallizationDichloromethane--High
Various QuinoxalinesRecrystallizationEthanol78-99-High (by NMR)[10]

References

  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
  • BenchChem. (2025). refining purification methods for Quinoxidine to achieve higher purity.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Berger, T. A., Berger, B. K., & Fogleman, K. (2012).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Celina Nazareth, Sanelly Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • How to remove palladium catalyst from reaction mixture ? (2017).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2025).
  • Chiral HPLC Separ
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochrom
  • Mixed-Mode Chromatography and St
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Parallel chiral sub/supercritical fluid chromatography screening as a framework for accelerated purification of pharmaceutical targets. (2022).
  • Journal of Chrom
  • HPLC prepar
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). PMC - NIH.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Mixed-Mode Chromatography in Downstream Process Development. (n.d.).
  • Fundamentals of mixed mode (multimodal)
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (n.d.). PMC - NIH.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cycliz
  • Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline deriv
  • Quinoxaline synthesis via oxidative cyclization reaction using metal-organic framework Cu(BDC) as an efficient heterogeneous catalyst. (2025).

Sources

Technical Support Center: A Troubleshooting Guide for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinoxaline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues in your experimental work.

Troubleshooting Guide: Common Issues in Quinoxaline Synthesis

This section addresses the most frequent obstacles in quinoxaline synthesis. Each issue is presented with potential causes and a step-by-step guide to resolution.

Issue 1: Low to No Product Yield

A low or complete absence of the desired quinoxaline product is one of the most common frustrations in synthesis. The causes can range from reactant quality to suboptimal reaction conditions.

Initial Diagnostic Workflow:

start Low/No Yield check_reactants 1. Verify Reactant Quality & Stoichiometry Purity of o-phenylenediamine Activity of dicarbonyl compound Accurate molar ratios start->check_reactants check_conditions 2. Evaluate Reaction Conditions Temperature Solvent Catalyst activity Reaction time check_reactants->check_conditions check_workup 3. Analyze Workup & Purification Inefficient extraction Product decomposition Incorrect chromatography check_conditions->check_workup solution Systematic Optimization check_workup->solution

Caption: Initial diagnostic workflow for low product yield.

In-Depth Troubleshooting Steps:

  • Assess Starting Material Integrity:

    • o-Phenylenediamines: This class of compounds is susceptible to oxidation, which can be identified by a change in color from colorless/pale yellow to dark brown or black. Oxidized starting material will not participate in the condensation reaction, leading to significantly lower yields.

      • Solution: If oxidation is suspected, purify the o-phenylenediamine by recrystallization or sublimation before use. Store under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place.

    • 1,2-Dicarbonyl Compounds: The reactivity of the dicarbonyl compound is crucial. Some dicarbonyls, like glyoxal, are unstable and are often used as aqueous solutions. Ensure the concentration of such solutions is accurate. For solid dicarbonyls, verify their purity by melting point or spectroscopic methods (NMR, IR).

  • Optimize Reaction Conditions:

    • Temperature: The classical condensation of o-phenylenediamines and 1,2-dicarbonyls often requires elevated temperatures.[1][2] However, some modern methods, including those using specific catalysts or microwave assistance, can proceed at room temperature or with significantly reduced reaction times.[1][3] If your reaction is sluggish, a controlled increase in temperature might be necessary. Conversely, excessive heat can lead to side reactions and decomposition.

    • Solvent: The choice of solvent is critical. While ethanol and acetic acid are commonly used, they can sometimes lead to longer reaction times and lower yields.[2] Greener alternatives like water or solvent-free conditions have been shown to be effective, especially with appropriate catalysts.[4] The solubility of both starting materials in the chosen solvent is paramount for an efficient reaction.

    • Catalyst: Many quinoxaline syntheses are acid-catalyzed.[2] If using a heterogeneous catalyst, ensure it is active and not poisoned. For instance, alumina-supported heteropolyoxometalates have been shown to be efficient and recyclable.[1] The amount of catalyst can also be optimized; a higher catalyst loading does not always equate to a better yield and can sometimes complicate purification.[1]

  • Refine Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure the quinoxaline product is in its neutral form and preferentially partitions into the organic layer.

    • Purification: Quinoxaline derivatives are generally stable compounds. However, prolonged exposure to harsh conditions (e.g., strong acids or bases during purification) should be avoided. Recrystallization is often a straightforward method for purification.[1] If column chromatography is necessary, select a solvent system that provides good separation without causing product degradation.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products. Identifying these impurities is the first step toward eliminating them.

Common Side Reactions and Their Mitigation:

Side Product/ReactionProbable CauseMitigation Strategy
Self-condensation of o-phenylenediamine High reaction temperatures, prolonged reaction times, or strongly acidic conditions.Reduce reaction temperature and time. Use a milder catalyst or a lower concentration of acid.
Incomplete Cyclization Insufficient reaction time or temperature. Steric hindrance from bulky substituents on the starting materials.Increase reaction time or temperature incrementally. Consider a more active catalyst.
Formation of Benzimidazoles If the dicarbonyl compound can be easily oxidized to a carboxylic acid derivative under the reaction conditions.Ensure the reaction is carried out under an inert atmosphere if using sensitive reagents.
Phenazine Formation (Beirut Reaction) In the Beirut reaction, the enolate can add to the benzofuroxan in two different ways, leading to quinoxaline-N,N'-dioxides or phenazine-N,N'-dioxides.[5]The product ratio is influenced by steric and electronic factors of the ketone. Modifying the ketone structure can favor the desired quinoxaline product.[5]

Workflow for Identifying and Eliminating Side Products:

start Side Products Detected characterize 1. Characterize Side Products Isolate and analyze by NMR, MS, etc. start->characterize identify_pathway 2. Identify Formation Pathway Analyze reaction mechanism for potential side reactions characterize->identify_pathway modify_conditions 3. Modify Reaction Conditions Adjust temperature, catalyst, or stoichiometry identify_pathway->modify_conditions monitor_progress 4. Monitor Reaction Progress Use TLC or LC-MS to track formation of product vs. side product modify_conditions->monitor_progress optimize Optimization Achieved monitor_progress->optimize

Sources

solubility issues of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS No. 80310-02-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common experimental challenge associated with this compound: its limited solubility. Here, we provide in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common solvents?

A1: The solubility challenge is rooted in the molecule's inherent chemical structure. Like many quinoxaline derivatives, this compound possesses a rigid, fused aromatic ring system (a benzene ring fused to a pyrazine ring).[1] This planarity and aromaticity contribute to strong intermolecular forces, specifically pi-pi stacking, in the solid state. These forces create a stable crystal lattice that requires a significant amount of energy to disrupt, leading to poor solubility, particularly in aqueous media.[1] While the acetic acid moiety provides a potential site for hydrogen bonding and ionization, the influence of the larger, hydrophobic quinoxaline core often dominates.

Q2: What is the reported solubility of this compound in standard organic solvents?

A2: Published data indicates that this compound has limited solubility in several common organic solvents. This qualitative data is a crucial starting point for solvent screening experiments.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]
ChloroformSlightly Soluble[2]

Note: "Slightly Soluble" is a qualitative term. For quantitative assessment required for formulation and biological assays, we strongly recommend performing the equilibrium solubility protocol detailed below.

Q3: How does pH impact the aqueous solubility of this compound?

A3: The pH of the aqueous medium is a critical factor governing the solubility of this compound. The molecule contains a carboxylic acid group (-COOH), which is weakly acidic.

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH). In this neutral form, the molecule is less polar and its aqueous solubility is expected to be at its lowest.

  • At high pH (basic conditions): As the pH increases above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and capable of forming stronger interactions with water molecules, thereby dramatically increasing aqueous solubility.

This pH-dependent behavior is a key principle to exploit for solubilization in aqueous buffers.

Caption: pH-dependent ionization of the carboxylic acid group.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a logical workflow for addressing solubility problems encountered during your experiments.

Caption: Troubleshooting workflow for solubility issues.

Problem: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS pH 7.4).

This is a classic solubility issue where the compound is soluble in the organic stock solvent but crashes out upon introduction to the aqueous medium.

  • Causality: The high concentration of the compound in the DMSO stock exceeds its maximum solubility in the final aqueous buffer, leading to precipitation.

  • Solution 1: pH Adjustment Since the compound is acidic, increasing the pH of the final buffer will increase its solubility.

    • Prepare a stock solution of the compound in a minimal amount of 0.1 M NaOH.

    • Alternatively, prepare a series of physiological buffers with increasing pH values (e.g., pH 7.4, 7.8, 8.2).

    • Determine the lowest pH at which your compound remains soluble at the desired final concentration.

    • Crucially, verify that the adjusted pH does not negatively impact your biological assay's integrity or performance.

  • Solution 2: Co-solvent Optimization If pH modification is not viable, optimizing the use of a co-solvent is the next logical step.

    • While you are using DMSO, the final concentration is critical. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

    • Try preparing a more dilute stock solution in DMSO so that the final concentration in your assay remains at a non-toxic level while achieving the desired compound concentration.

    • Consider other less-toxic co-solvents such as ethanol or polyethylene glycol 400 (PEG 400).[3]

    • Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to ensure the co-solvent itself is not causing an effect.

  • Solution 3: Advanced Formulation Techniques If the above methods fail, more advanced formulation strategies may be necessary, especially for in vivo studies. These techniques aim to enhance solubility and bioavailability.[4]

    • Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic part of the molecule, improving aqueous solubility.[3]

    • Solid Dispersions: Mixing the compound with a water-soluble carrier at a molecular level can improve its dissolution rate.[5]

    • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio, which can enhance the dissolution rate.[5] These methods typically require specialized equipment and formulation expertise.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the "gold standard" method to determine the thermodynamic solubility of a compound at a specific temperature and pH.[6][7]

  • Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

  • Materials:

    • This compound (pure, solid)

    • Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 M HCl)

    • Vials with screw caps

    • Shaking incubator (orbital shaker)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Validated HPLC/UPLC method for quantification

  • Methodology:

    • Add an excess amount of the solid compound to a series of vials containing the chosen solvents. A visible excess of solid must remain to ensure saturation.[6]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).[6][7]

    • Agitate the samples for a sufficient period to reach equilibrium. This should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[7]

    • After incubation, confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed to pellet the undissolved solid.[6]

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter that has been confirmed not to bind your compound.[6]

    • Accurately dilute the filtered supernatant with a suitable analytical solvent.

    • Analyze the concentration of the compound in the diluted samples using a validated HPLC/UPLC method.

    • Perform the experiment in at least triplicate for each condition.

Protocol 2: High-Throughput Kinetic Solubility Assessment

Kinetic solubility testing is a faster, higher-throughput method often used in early drug discovery to rank compounds.[8][9] It measures the concentration at which a compound, dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous buffer.[8]

  • Objective: To rapidly assess the precipitation potential of a compound and estimate its kinetic solubility.

  • Principle: Nephelometry, which measures the scattering of light by suspended particles (precipitate), is a common technique for this assay and can be adapted to a microplate format.[9][10]

  • Methodology (Conceptual Outline):

    • Prepare a high-concentration stock solution of the compound in 100% DMSO.

    • In a 96- or 384-well microplate, perform a serial dilution of the stock solution in DMSO.

    • Add aqueous buffer (e.g., PBS) to each well, which induces precipitation for wells where the solubility limit is exceeded.

    • Measure the turbidity (light scattering) in each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).

    • The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Safety & Handling

Handle this compound with appropriate care.

  • Hazard Statements: The compound is classified as H302: Harmful if swallowed. It may also cause skin, eye, and respiratory irritation.[11][12]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

    • Use in a well-ventilated area or a chemical fume hood.[13]

    • Avoid breathing dust.[12]

    • Wash hands thoroughly after handling.[12]

    • For detailed information, always consult the full Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. BenchChem.
  • World Health Organization (WHO). (n.d.).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • 2a biotech. (n.d.). This compound. 2a biotech.
  • Echemi. (n.d.). (3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-ACETICACID. Echemi.
  • Alchem Pharmtech. (n.d.). CAS 80310-02-7 | this compound. Alchem Pharmtech.
  • Thermo Fisher Scientific. (n.d.).
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • BMG LABTECH. (2023, April 6).
  • ChemicalBook. (n.d.). (3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-ACETIC ACID Chemical Properties. ChemicalBook.
  • Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
  • Fisher Scientific. (2015, March 19).
  • Echemi. (n.d.). (3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

Sources

Technical Support Center: Stability of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound in solution during experimental workflows. Maintaining the chemical integrity of your test compound is paramount for generating reliable and reproducible data. This guide offers a combination of frequently asked questions (FAQs), in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.

The core structure, a quinoxalinone derivative, is of significant interest in medicinal chemistry.[1][2] Understanding the stability profile of these molecules is a critical step in drug development, as degradation can lead to loss of potency and the formation of potentially toxic byproducts.[3][4] This guide is structured to help you anticipate and address stability challenges head-on.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound solutions.

Q1: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?

A1: The most likely culprit is hydrolytic degradation. The quinoxalinone ring system, particularly the lactam (amide) bond within the dihydroquinoxalinone core, can be susceptible to hydrolysis. This process is often accelerated by pH extremes (both acidic and especially alkaline conditions) and elevated temperatures.[5][6] We recommend preparing fresh solutions for each experiment and maintaining the pH as close to neutral as possible, unless the experimental design requires otherwise.

Q2: I've observed a slight color change in my stock solution after exposure to ambient light. Is this a concern?

A2: Yes, a color change can be an indicator of photolytic degradation. While some related quinoxalinone compounds have shown stability to UV radiation, it is a best practice to protect solutions from light to prevent potential degradation.[5] We advise storing all solutions in amber vials or wrapping containers in aluminum foil and minimizing exposure to direct light during experiments.

Q3: What is the best solvent to use for preparing a stable stock solution?

A3: The choice of solvent depends on the desired concentration and downstream application. For initial dissolution, a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is often suitable. However, for aqueous-based assays, it is crucial to dilute the stock solution in a buffer that maintains a stable pH, preferably in the neutral range (pH 6-8). Always consider the potential for the solvent itself to contribute to degradation, especially if it contains water or peroxides.

Q4: How should I properly store my solutions to ensure long-term stability?

A4: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is the best practice to prevent repeated freeze-thaw cycles, which can accelerate degradation. Always ensure vials are tightly sealed to prevent solvent evaporation and the introduction of moisture.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Avoid strong oxidizing and reducing agents, as they can potentially interact with the quinoxalinone ring system.[7][8][9] Also, be cautious of highly acidic or basic buffers, as they are likely to promote hydrolysis.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed procedures to investigate and mitigate stability issues.

Guide 1: Investigating Unexpected Assay Results or Poor Reproducibility

If you are experiencing inconsistent results, it is crucial to determine if compound instability is the root cause. A simple time-course experiment can provide valuable insights.

Protocol: Solution Stability Quick Check

  • Preparation: Prepare a solution of the compound in your standard experimental buffer at the final assay concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity.

  • Incubation: Keep the remaining solution under the exact conditions of your experiment (temperature, lighting, container type).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Evaluation: Compare the concentration and purity at each time point to the initial T=0 measurement. A significant decrease in the parent compound's peak area or the appearance of new peaks indicates degradation.

Guide 2: Proactively Characterizing Stability Using Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify the likely degradation pathways of a drug substance.[10][11] This is a critical step in developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the parent compound.

Workflow for a Forced Degradation Study

Caption: Forced degradation study workflow.

Detailed Protocols for Forced Degradation

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Keep at room temperature. Quinoxalinone structures can be particularly susceptible to base-catalyzed hydrolysis.[5][6]

    • Withdraw samples at shorter intervals initially (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature, protected from light.

    • Monitor the reaction and take samples at various time points.

    • Quench the reaction if necessary (e.g., by dilution) before injection.

  • Thermal Degradation:

    • Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C) in a neutral pH buffer.

    • Sample at regular intervals.

  • Photolytic Degradation:

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both samples at the end of the exposure period.

Data Interpretation and Potential Degradation Pathway

The primary degradation pathway for this class of compounds is often hydrolysis of the lactam bond in the dihydroquinoxalinone ring.

Degradation_Pathway parent This compound Parent Compound intermediate Ring-Opened Intermediate (Unstable) parent:f0->intermediate:f0 Hydrolysis (H₂O) [H⁺] or [OH⁻] product (2-aminophenylamino)(carboxy)acetic acid derivative Potential Hydrolysis Product intermediate:f0->product:f0 Rearrangement

Caption: Potential hydrolytic degradation pathway.

Quantitative Data Summary

While specific stability data for this compound is not publicly available, the following table provides a general framework for presenting results from a forced degradation study, based on common findings for related compounds.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)Major Degradants Observed
Acid Hydrolysis 0.1 M HCl24 hrs60°C~15%Peak 1 (RRT ~0.8)
Base Hydrolysis 0.1 M NaOH4 hrsRoom Temp~25%Peak 2 (RRT ~0.6)
Oxidation 3% H₂O₂24 hrsRoom Temp~10%Peak 3 (RRT ~1.2)
Thermal Neutral Buffer48 hrs60°C<5%Minimal
Photolytic ICH Q1BN/AAmbient<5%Minimal

RRT = Relative Retention Time

Analytical Method Considerations

A robust, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[12]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-gradient from 5% to 95% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Column Temperature: 30°C

For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[5][12]

References

  • Gendugov, et al. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Available from: [Link]

  • Bhaskar R, Ola M, Vinit A, Chavan A, Girase H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • MDPI. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Available from: [Link]

  • Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Lyust, I. N. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. Drug development & registration. Available from: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

  • PubMed. (n.d.). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. Available from: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Available from: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available from: [Link]

  • IIP Series. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes. Available from: [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Wiley Online Library. (n.d.). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Available from: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Scientific & Academic Publishing. (2024). Synthesis, Characterization, Hirshfeld Surface Analysis and Quantum Chemical Calculations of 2-oxo-2H- Chromen-6-yl 4-Methoxybenzoate. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • PubMed. (n.d.). 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[3][5][13]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Available from: [Link]

  • PubMed. (2010). Analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine by Ultra High Pressure Liquid Chromatography-Heat Assisted Electrospray Ionization-Tandem Mass Spectrometry. Available from: [Link]

Sources

Quinoxaline Compounds in Biological Assays: A Technical Support Guide to Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for researchers utilizing quinoxaline-based compounds in biological assays. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in assay development and troubleshooting, I understand the immense potential of the quinoxaline scaffold in drug discovery. However, I also recognize the unique challenges this class of compounds can present, often leading to frustratingly poor reproducibility.

This guide is structured not as a rigid manual, but as a dynamic resource to address the common, and often subtle, issues that can derail your experiments. We will move beyond simple procedural steps to explore the "why" behind each recommendation, grounding our advice in the physicochemical properties of quinoxaline derivatives and the principles of robust assay design. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve the most common sources of variability, ensuring the integrity and reliability of your data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues researchers face when working with quinoxaline compounds.

Category 1: Compound Integrity and Handling

Question 1: My quinoxaline derivative shows variable activity between batches, even with the same nominal concentration. What could be the cause?

Answer: This is a classic reproducibility issue often rooted in compound purity and integrity. Several factors could be at play:

  • Residual Reactants or Catalysts: The synthesis of quinoxalines, commonly through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, can leave behind unreacted starting materials or catalysts.[1][2] These impurities can have their own biological activity or interfere with the assay, leading to batch-to-batch variability. For instance, a highly potent impurity can drastically skew IC50 values, making your compound of interest appear more active than it is.[3]

  • Structural Isomers: Depending on the synthetic route, different isomers of your quinoxaline derivative might be present. Since biological activity is often highly dependent on stereochemistry and regiochemistry, the isomeric ratio in different batches can significantly affect the observed potency.

  • Compound Stability: Quinoxaline derivatives, while generally stable, can degrade under improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). Degradants will lower the effective concentration of the active compound and may introduce new, interfering species.

Self-Validating Protocol: Pre-Assay Compound Quality Control (QC)

Before using any new batch of a quinoxaline compound, a rigorous QC protocol is essential. This is a self-validating system because it ensures that the material you are testing is what you think it is, at the concentration you expect.

  • Identity Verification: Confirm the molecular weight of the compound using High-Resolution Mass Spectrometry (HRMS).

  • Structural Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure and check for the presence of major impurities.[4]

  • Purity Assessment: Quantify the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths, or with a universal detector like a Charged Aerosol Detector (CAD). A purity level of >95% is recommended for most biological assays.[5][6]

  • Documentation: Always record the batch number, purity, and date of QC for every experiment.

Question 2: I'm struggling with the solubility of my quinoxaline compound in aqueous assay buffers. I see precipitation when I dilute my DMSO stock. How can I address this?

Answer: This is a very common problem. While the parent quinoxaline ring is water-soluble, many biologically active derivatives are lipophilic to facilitate cell membrane permeability, leading to poor aqueous solubility.[7][8] Precipitated compound is not biologically available and will lead to inaccurate and irreproducible results.

  • The DMSO Deception: A high concentration stock in 100% DMSO can be misleading. When this is diluted into an aqueous buffer (e.g., PBS, cell culture medium), the solvent environment changes dramatically, and if the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate.

  • Final DMSO Concentration: Always keep the final concentration of DMSO in your assay as low as possible (ideally ≤0.5%) and consistent across all wells, including controls. DMSO itself can have biological effects and affect protein stability.

Troubleshooting Strategies for Solubility:

StrategyCausality and RationaleKey Considerations
Reduce Final Compound Concentration The simplest solution. Your compound may be perfectly soluble at lower, yet still biologically relevant, concentrations.May not be feasible if high concentrations are required to observe an effect.
Use of Co-solvents/Excipients Formulations with excipients like cyclodextrins or polymers (e.g., PEG) can form complexes with the compound, enhancing its aqueous solubility.[7][9]Must test the excipient alone to ensure it has no effect on the assay. Can sometimes alter the free concentration of the compound.
pH Modification If your quinoxaline has ionizable groups, adjusting the pH of the buffer can increase solubility. Weakly basic quinoxalines will be more soluble at a lower pH.Ensure the pH change is compatible with your biological system (e.g., enzyme activity, cell viability).
Pre-dilution Series Instead of a single large dilution, perform a serial dilution in a mixed solvent system (e.g., DMSO/buffer mixtures) before the final dilution into the assay plate.This can help to gradually acclimate the compound to the aqueous environment.
Category 2: Assay-Specific Artifacts

Question 3: My quinoxaline inhibitor shows a very steep dose-response curve and its IC50 value changes when I alter the enzyme or substrate concentration. What is happening?

Answer: This behavior is a strong indicator of non-specific inhibition due to compound aggregation .[10] Many lipophilic molecules, when their aqueous solubility is exceeded, form colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to an apparent inhibition that is not related to true binding at the active site.

dot

Aggregation_Mechanism cluster_0 Compound Handling cluster_1 Aggregation & Inhibition Stock_Sol High Conc. Stock (e.g., 10mM in DMSO) Monomers Soluble Monomers (Below CAC) Stock_Sol->Monomers Dilution Assay_Buffer Aqueous Assay Buffer Aggregates Colloidal Aggregates (Above CAC) Monomers->Aggregates [Compound] > CAC (Critical Aggregation Concentration) Enzyme_Active Active Enzyme Enzyme_Inhibited Inhibited/Denatured Enzyme Aggregates->Enzyme_Inhibited Non-specific Sequestration Enzyme_Active->Enzyme_Inhibited True Inhibition (Specific Binding)

Caption: Workflow of compound aggregation leading to non-specific inhibition.

Experimental Protocol to Diagnose Aggregation:

This protocol is designed to differentiate true inhibitors from aggregators.

  • Detergent Test:

    • Run your standard assay with your quinoxaline compound.

    • In parallel, run the same assay but include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • Rationale: Detergents disrupt the formation of colloidal aggregates. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[11]

    • Control: Ensure the detergent alone does not affect your assay's performance.

  • Enzyme Concentration Test:

    • Determine the IC50 of your compound at the standard enzyme concentration (1x).

    • Repeat the IC50 determination using a higher enzyme concentration (e.g., 5x or 10x).

    • Rationale: The inhibitory effect of aggregators is stoichiometric. Increasing the amount of enzyme will require more aggregate to achieve the same level of inhibition, resulting in a rightward shift of the IC50 curve. The IC50 of a true, competitive inhibitor should not be significantly affected by enzyme concentration.[10][11]

  • Dynamic Light Scattering (DLS):

    • Prepare your compound in the final assay buffer at concentrations where inhibition is observed.

    • Analyze the solution using DLS.

    • Rationale: DLS is a biophysical technique that directly detects the presence of particles in solution. The appearance of particles in the nanometer to micrometer range is direct evidence of aggregation.[11]

Question 4: I am using a fluorescence-based assay, and some of my quinoxaline compounds appear to be hits, but the results are inconsistent. Could there be assay interference?

Answer: Yes, this is a significant possibility. The fused aromatic ring system in quinoxalines makes them candidates for interfering with optical detection methods.

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[12]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a false positive in an assay where the signal decreases with activity, or a false negative otherwise).

  • Light Scattering: Compound precipitates or aggregates can scatter light, which can interfere with plate readers, especially in fluorescence intensity and absorbance assays.

Troubleshooting Protocol for Optical Interference:

  • Compound-Only Control:

    • In your assay plate, include wells that contain your quinoxaline compound at various concentrations in the assay buffer, but without the enzyme or other biological components.

    • Read the plate using the same settings as your full assay.

    • Rationale: This will directly measure the intrinsic fluorescence or absorbance of your compound under assay conditions, allowing you to identify and correct for it.

  • Quenching Counter-Screen:

    • Set up a simple reaction with your fluorescent probe/product at a concentration that gives a mid-range signal.

    • Add your quinoxaline compounds at the screening concentrations.

    • Rationale: A decrease in the probe's fluorescence in the presence of your compound indicates a quenching effect.

Part 2: Foundational Protocols for Reproducibility

Adherence to standardized protocols for compound handling and characterization is the bedrock of reproducible science.

Protocol 1: Preparation and Storage of Quinoxaline Stock Solutions

This protocol minimizes solubility and stability issues associated with compound stocks.

  • Solvent Selection:

    • Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for primary stock solutions.

    • Causality: Water in DMSO can promote compound degradation or precipitation over time.[13]

  • Stock Concentration:

    • Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to the final assay.

    • Aliquot the primary stock into single-use volumes in appropriate vials (e.g., glass or polypropylene, depending on compound properties).

  • Storage:

    • Store aliquots at -20°C or -80°C, protected from light.

    • Causality: Low temperatures slow down chemical degradation. Protecting from light prevents photochemical reactions in light-sensitive compounds.

    • Avoid repeated freeze-thaw cycles of the same stock aliquot. Each cycle increases the risk of water condensation and compound degradation.

  • Working Solutions:

    • On the day of the experiment, thaw a single-use aliquot completely and bring it to room temperature.

    • Vortex gently before preparing serial dilutions for your assay plate.

dot

Stock_Handling_Workflow cluster_QC Compound QC cluster_Prep Stock Preparation cluster_Store Storage cluster_Use Experimental Use QC Purity & Identity (LC-MS, NMR) Stock Prepare 10-50 mM Stock in Anhydrous DMSO QC->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -80°C Protected from Light Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Day of Experiment Dilute Prepare Serial Dilutions Thaw->Dilute Assay Add to Assay Plate Dilute->Assay

Caption: Best practice workflow for compound handling and storage.

References

  • Loftsson, T., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462. Available at: [Link]

  • ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF. Available at: [Link]

  • Jóhannsdóttir, S., et al. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. Journal of Drug Delivery Science and Technology, 60, 102058. Available at: [Link]

  • Sharma, R., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 927-954. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Kaur, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1289. Available at: [Link]

  • Inglese, J., et al. (2017). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. Available at: [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • Marín, A., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Accounts of Pharmaceutical Research and Development. Available at: [Link]

  • Anastassacos, C. A., & Nelen, M. I. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 923–927. Available at: [Link]

  • Weiss, W. A., et al. (2007). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. The AAPS Journal, 9(3), E337–E344. Available at: [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. Available at: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. Available at: [Link]

  • Cunningham, B. T., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 18(1), 49–58. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Available at: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Available at: [Link]

  • Guryanov, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3295. Available at: [Link]

  • Patel, M. R., & Knipp, G. T. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 18(5), 1114–1128. Available at: [Link]

  • Anastasiou, I. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 133–153. Available at: [Link]

  • Zhuang, Y., & Lu, C. (2011). Impact of impurities on IC50 values of P450 inhibitors. Drug Metabolism Letters, 5(2), 113–118. Available at: [Link]

Sources

microwave-assisted synthesis to reduce reaction times for quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Quinoxaline Synthesis

A Senior Application Scientist's Guide to Accelerating Discovery

Welcome to the technical support center for microwave-assisted synthesis of quinoxalines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage microwave technology to significantly reduce reaction times and improve efficiency in synthesizing this critical heterocyclic scaffold. As your application scientist, my goal is to provide you not just with protocols, but with the underlying rationale and field-proven insights to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave synthesis for quinoxalines over conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several compelling advantages over traditional oil bath or heating mantle methods, particularly for quinoxaline synthesis.[1][2][3] The core benefits are rooted in the unique mechanism of microwave heating.

  • Dramatic Reduction in Reaction Time: Conventional methods for quinoxaline synthesis, which typically involve the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, can require refluxing for several hours.[4][5] Microwave-assisted procedures can often reduce this time to mere minutes (e.g., 3-5 minutes).[4][6]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves often minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional heating.[7][8] This leads to higher isolated yields and cleaner reaction profiles, simplifying purification.

  • Enhanced Reaction Control and Reproducibility: Dedicated laboratory microwave reactors provide precise control over temperature and pressure, which is often difficult to achieve with domestic ovens.[1] This level of control ensures high reproducibility, a critical factor in drug development and scale-up studies.

  • Greener Chemistry: MAOS often aligns with the principles of green chemistry by enabling solvent-free reactions or reducing the volume of solvent required.[2][6][9]

The efficiency of microwave heating stems from its ability to directly interact with polar molecules in the reaction mixture, leading to rapid, uniform, and volumetric heating, unlike the slow, vessel-dependent heat transfer of conventional methods.[7][10]

Q2: What is the fundamental mechanism of microwave-assisted quinoxaline synthesis?

The most common pathway for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. The microwave irradiation primarily accelerates the key steps of this reaction: nucleophilic attack and dehydration.

Below is a diagram illustrating the generally accepted mechanism.

G cluster_reactants Reactants R1 Aryl 1,2-diamine I1 Addition Intermediate (Hemiaminal formation) R1->I1 + H⁺ (catalyst) R2 1,2-dicarbonyl compound R2->I1 + H⁺ (catalyst) I2 Dihydropyrazine Intermediate I1->I2 - H₂O (Dehydration) P Quinoxaline Product I2->P - H₂O (Dehydration/Oxidation) MW Microwave Irradiation (Rapid Heating) MW->I1 MW->I2 Accelerates Dehydration

Caption: Reaction mechanism for quinoxaline synthesis.

Microwave energy efficiently promotes the dehydration steps, which are often the rate-limiting parts of the condensation, by rapidly heating the polar water molecule as it is formed, driving the equilibrium toward the product.

Troubleshooting Guide

This section addresses common issues encountered during microwave-assisted quinoxaline synthesis.

Q3: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a frequent challenge. A systematic approach is key to diagnosing the problem.

G Start Low Yield Observed Check1 Are reactants pure and dry? Start->Check1 Check2 Is the reaction going to completion? Start->Check2 Check3 Is product degradation occurring? Start->Check3 Sol5 Change the solvent to one with a different dielectric constant. Start->Sol5 If other solutions fail Sol1 Purify/dry starting materials. Use fresh reagents. Check1->Sol1 If No Sol2 Increase Reaction Time or Temperature. (e.g., 5 min -> 10 min; 120°C -> 140°C) Check2->Sol2 If No Sol3 Consider a more effective catalyst (e.g., acidic alumina, MnO₂). Check2->Sol3 If still incomplete Sol4 Reduce Temperature or Time. Use a lower power setting. Check3->Sol4 If Yes

Caption: Systematic troubleshooting for low reaction yields.

In-depth Explanation:

  • Reactant Quality: The starting materials, particularly the 1,2-diamine, can be sensitive to air and light. Oxidation of the diamine is a common cause of low yields and colored impurities. Always use freshly purified or commercially available high-purity reagents.

  • Incomplete Reaction:

    • Time/Temperature: The primary advantage of microwaves is speed, but some substrate combinations are inherently less reactive. Monitor the reaction by TLC. If starting material remains, consider a modest increase in reaction time (e.g., in 2-minute increments) or temperature (e.g., in 10-15 °C increments). Be cautious, as excessive heat can lead to degradation.[6]

    • Catalyst Choice: For many quinoxaline syntheses, a catalyst is beneficial even under microwave conditions. Acidic alumina has proven to be an excellent solid support and catalyst, often enabling solvent-free reactions with high yields (80-86%).[4][5][11] For reactions involving α-hydroxyketones (acyloins), an oxidizing agent like Manganese (IV) dioxide (MnO₂) can be used to facilitate a tandem oxidation-condensation in one pot.[12]

  • Product Degradation: If TLC shows the initial formation of the product followed by its disappearance or the appearance of multiple new spots, degradation is likely. This is often caused by excessive temperature. Reduce the microwave power or set a lower maximum temperature.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it determines the efficiency of energy absorption.

    • Solvent-Free: This is often the most efficient and greenest approach, especially when using a solid support like acidic alumina.[5][9]

    • High-Boiling Polar Solvents: Solvents like DMF, DMSO, or ethylene glycol are excellent microwave absorbers and allow for high reaction temperatures.[7][8] However, their high boiling points can complicate product isolation.

    • "Polar Paste" System: A technique using a minimal amount (e.g., 0.2 mL) of a high-dielectric solvent like DMSO to form a paste with the solid reactants can lead to excellent yields (90-97%) and a simple work-up involving precipitation with water.[5]

Q4: My reaction is producing significant byproducts. How can I improve selectivity?

Byproducts often arise from self-condensation of the dicarbonyl compound, oxidation of the diamine, or thermal decomposition.

  • Stoichiometry: Ensure a slight excess of the diamine (e.g., 1.1 equivalents) is used to favor the desired condensation over self-reaction of the dicarbonyl compound.[5]

  • Atmosphere: For particularly sensitive diamines, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions. While microwave vials are sealed, ensuring reagents and the vial are purged before sealing can be beneficial.

  • Temperature Control: As with low yields, excessive heat is a primary culprit for byproduct formation. Optimize for the lowest possible temperature that still provides a reasonable reaction rate.

Experimental Protocols & Data

Protocol 1: Solvent-Free Synthesis of 2,3-Diphenylquinoxaline on Acidic Alumina

This protocol is adapted from methodologies proven to be efficient, high-yielding, and environmentally benign.[5][11]

Materials:

  • Benzil (1 mmol, 210.2 mg)

  • 1,2-Phenylenediamine (1.1 mmol, 119.0 mg)

  • Acidic Alumina (Brockmann I, ~150 mesh, ~200 mg)

  • 10 mL microwave process vial with a snap-on cap

  • Ethanol (for work-up)

Procedure:

  • Preparation: In a small glass vial, thoroughly mix the benzil, 1,2-phenylenediamine, and acidic alumina until a uniform, free-flowing powder is obtained.

  • Transfer: Transfer the mixture to the 10 mL microwave process vial.

  • Microwave Irradiation:

    • Place the vial in the cavity of a dedicated laboratory microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 120-130 °C (use temperature control)

      • Hold Time: 3 minutes

      • Power: Dynamic (let the instrument adjust power to maintain temperature)

      • Stirring: High

  • Work-up:

    • After the reaction, allow the vial to cool to a safe temperature (<50 °C).

    • Add 5-10 mL of hot ethanol to the vial and stir or sonicate to dissolve the product.

    • Filter the hot solution to remove the alumina.

    • Wash the alumina with a small amount of hot ethanol.

  • Isolation:

    • Allow the combined ethanolic filtrate to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Comparative Data: Microwave vs. Conventional Heating

The following table summarizes typical results for the synthesis of various quinoxalines, highlighting the efficiency of microwave-assisted methods.

ProductMethodCatalyst/SolventTimeYield (%)Reference
2,3-DiphenylquinoxalineMicrowaveAcidic Alumina (Solvent-Free)3 min86%[5]
2,3-DiphenylquinoxalineConventionalGlacial Acetic Acid (Reflux)2-3 hours87%[4]
2,3-DiphenylquinoxalineMicrowave"Polar Paste" (DMSO)3 min95%[5]
Substituted QuinoxalinesMicrowaveNone (Solvent-Free)5 min~69%[6]
Substituted QuinoxalinesConventionalVarious30 min - 24 hrsLower[6]

Safety Considerations

CRITICAL: Never use a domestic (kitchen) microwave oven for chemical synthesis.[1][13] They lack the necessary safety features, such as temperature/pressure feedback control and solvent-resistant cavities, and pose a significant risk of explosion.[13]

  • Pressure: Reactions that generate gaseous byproducts can lead to a rapid increase in vessel pressure. Always ensure you are using vessels rated for the temperatures and pressures you expect to reach.

  • Solvent Stability: Be aware of the decomposition temperatures of your reagents and solvents. Prolonged exposure to high temperatures, even for minutes, can cause some compounds to decompose violently.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when setting up reactions and handling reagents.

References

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303. [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]

  • Beagle, J. K. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago eCommons. [Link]

  • Various Authors. (2024). Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. [Link]

  • Zarankin, D., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives. ACS Materials Au. [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO. [Link]

  • Sharma, P., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Letters in Organic Chemistry. [Link]

  • Zarankin, D., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivative. ScienceOpen. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation Website. [Link]

  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews. [Link]

  • Vellingiri, K. (2019). PART - 1 INTRODUCTION. BS Publications. [Link]

  • Mashraqui, S. H., et al. (2009). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Synthetic Communications. [Link]

  • Singh, A., & Sharma, P. K. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

Sources

Validation & Comparative

comparing the efficacy of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid with other quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Quinoxaline Derivatives in Preclinical Research

Introduction: The Quinoxaline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the quinoxaline core's ability to interact with a diverse range of biological targets, often by intercalating into DNA or inhibiting key enzymes like kinases.[3][4] Consequently, quinoxaline derivatives are a focal point in the development of novel therapeutics.[5][6]

This guide provides a comparative analysis of the efficacy of a representative quinoxaline compound, 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (herein designated as Quinoxaline-A ), against two well-characterized quinoxaline-based agents: Echinomycin , a potent anticancer agent, and Carbadox , an antimicrobial compound. While extensive public data on Quinoxaline-A is limited, its structural features suggest potential biological activity worth exploring.[7][8][9] This comparison will be framed through a series of standard preclinical assays, offering a blueprint for researchers evaluating novel quinoxaline derivatives.

Compound Profiles

CompoundStructurePrimary Mechanism of ActionKey Applications
Quinoxaline-A Hypothetical: Potential kinase or enzyme inhibitor based on its structural similarity to other bioactive quinoxalinones.[7]Research Compound
Echinomycin DNA bis-intercalator, inhibiting DNA replication and transcription.[4][10][11] Also a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[12]Anticancer Research
Carbadox Inhibits DNA synthesis in bacteria.[13]Veterinary antimicrobial, primarily in swine.[13][14][15]

Experimental Design for Efficacy Comparison

To objectively compare the efficacy of these compounds, a multi-pronged approach is necessary, targeting their expected biological activities. The following protocols are standard methodologies used in drug discovery to assess anticancer and antimicrobial potential.

Workflow for Comparative Efficacy Testing

G cluster_0 Phase 1: In Vitro Anticancer Screening cluster_1 Phase 2: Antimicrobial Susceptibility Testing cluster_2 Phase 3: Mechanistic Assays Cell_Culture Prepare Cancer Cell Lines (e.g., HCT116, PC-3) MTT_Assay MTT Cytotoxicity Assay (Determine IC50) Cell_Culture->MTT_Assay Seed cells and treat with Quinoxaline-A & Echinomycin Topo_Assay Topoisomerase II Inhibition Assay MTT_Assay->Topo_Assay If cytotoxic Kinase_Assay Kinase Inhibition Panel MTT_Assay->Kinase_Assay If cytotoxic HIF1_Assay HIF-1 Reporter Assay MTT_Assay->HIF1_Assay If cytotoxic Bacterial_Culture Prepare Bacterial Strains (e.g., S. aureus, E. coli) MIC_Assay Broth Microdilution Assay (Determine MIC) Bacterial_Culture->MIC_Assay Inoculate broth with Quinoxaline-A & Carbadox Data_Analysis Comparative Data Analysis (IC50 vs. MIC values) MIC_Assay->Data_Analysis Topo_Assay->Data_Analysis Kinase_Assay->Data_Analysis HIF1_Assay->Data_Analysis

Caption: Experimental workflow for comparing the efficacy of quinoxaline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screening method to determine a compound's cytotoxic effect on cancer cell lines. Here, we would compare the potency of Quinoxaline-A and Echinomycin.

Methodology:

  • Cell Culture: Human prostate cancer (PC-3) and human colon carcinoma (HCT116) cells are cultured in appropriate media until they reach 80-90% confluency.[16][17]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of Quinoxaline-A and Echinomycin (e.g., from 0.01 µM to 100 µM) is prepared. The culture medium is replaced with medium containing the compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Rationale: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for determining the potency of a new antimicrobial agent like Quinoxaline-A against a known standard like Carbadox.

Methodology:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used as representative bacterial strains.[1][18]

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match the 0.5 McFarland turbidity standard.

  • Compound Dilution: Two-fold serial dilutions of Quinoxaline-A and Carbadox are prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical but plausible set of results from the aforementioned assays, based on known activities of similar compounds.[16][17][19]

CompoundTarget Cell/OrganismAssayEfficacy Metric (Value)
Quinoxaline-A PC-3 (Prostate Cancer)MTTIC50: 15 µM
HCT116 (Colon Cancer)MTTIC50: 25 µM
S. aureusBroth MicrodilutionMIC: >100 µg/mL
E. coliBroth MicrodilutionMIC: >100 µg/mL
Echinomycin PC-3 (Prostate Cancer)MTTIC50: 0.05 µM
HCT116 (Colon Cancer)MTTIC50: 0.02 µM
S. aureusBroth MicrodilutionMIC: 1 µg/mL
E. coliBroth MicrodilutionMIC: 4 µg/mL
Carbadox PC-3 (Prostate Cancer)MTTIC50: >100 µM
HCT116 (Colon Cancer)MTTIC50: >100 µM
S. aureusBroth MicrodilutionMIC: 2 µg/mL
E. coliBroth MicrodilutionMIC: 1 µg/mL

Mechanism of Action: A Deeper Dive

Understanding the mechanism of action is crucial for drug development. Echinomycin and Carbadox have well-defined mechanisms, providing a benchmark for investigating Quinoxaline-A.

Echinomycin's Dual-Action Anticancer Mechanism

Echinomycin's potent anticancer activity arises primarily from its ability to bis-intercalate into the minor groove of DNA, preferentially at CpG steps.[4] This "molecular stapling" unwinds and lengthens the DNA helix, physically obstructing the processes of both DNA replication and transcription, leading to cell cycle arrest and apoptosis.[10] Additionally, Echinomycin is a powerful inhibitor of HIF-1, a transcription factor crucial for tumor survival in hypoxic environments.[12] This dual mechanism makes it a highly effective, albeit toxic, anticancer agent.

G cluster_0 Cellular Processes Echinomycin Echinomycin DNA DNA Minor Groove (CpG sites) Echinomycin->DNA Bis-intercalation HIF1a HIF-1α Echinomycin->HIF1a Inhibits Binding to DNA Replication DNA Replication DNA->Replication Blocks Transcription Transcription DNA->Transcription Blocks Angiogenesis Hypoxia Response (Angiogenesis, etc.) HIF1a->Angiogenesis Promotes HIF1a->Angiogenesis Inhibits Apoptosis Apoptosis / Cell Death Replication->Apoptosis Transcription->Apoptosis Angiogenesis->Apoptosis

Caption: Mechanism of action for Echinomycin.

Interpretation and Future Directions

Based on our hypothetical data, Echinomycin is a highly potent cytotoxic agent, orders of magnitude more effective than Quinoxaline-A against the tested cancer cell lines. Conversely, Carbadox shows strong and specific antimicrobial activity with negligible cytotoxicity. Quinoxaline-A, in this scenario, demonstrates modest anticancer activity and poor antimicrobial effects.

This outcome would suggest that the structural modifications in Quinoxaline-A, specifically the acetic acid side chain on the saturated nitrogen of the pyrazine ring, may direct its activity away from DNA intercalation (seen in both Echinomycin and Carbadox) and potentially towards other targets like protein kinases.[3][20][21][22] Many quinoxaline derivatives are known to be kinase inhibitors.[6]

Next Steps for Quinoxaline-A Research:

  • Kinase Profiling: Screen Quinoxaline-A against a panel of cancer-relevant kinases to identify potential specific targets.

  • Structural Optimization: Synthesize analogs of Quinoxaline-A to improve potency and selectivity based on initial screening results.

  • In Vivo Studies: Should a potent analog be identified, efficacy studies in animal models would be the subsequent logical step.

This comparative guide illustrates a foundational strategy for evaluating novel quinoxaline derivatives. By benchmarking against well-understood compounds, researchers can efficiently profile new chemical entities and strategically guide the drug discovery process.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. NIH National Library of Medicine. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

  • Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook. Pressbooks. [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Royal Society of Chemistry. [Link]

  • Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates. NIH National Library of Medicine. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. NIH National Library of Medicine. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]

  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. PubMed. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. [Link]

  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. [Link]

  • Echinomycin. PubMed. [Link]

  • Echinomycin. Wikipedia. [Link]

  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. [Link]

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. [Link]

  • Mechanism of echinomycin inhibition of HIF-1α. ResearchGate. [Link]

  • Carbadox has both temporary and lasting effects on the swine gut microbiota. NIH National Library of Medicine. [Link]

  • Carbadox. Food Animal Concerns Trust. [Link]

  • Questions and Answers Regarding Carbadox. U.S. Food and Drug Administration. [Link]

  • CARBADOX. Food and Agriculture Organization of the United Nations. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. [Link]

  • Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Potential of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory agents, quinoxaline derivatives have emerged as a promising class of compounds. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of quinoxaline derivatives against established alternatives, supported by experimental data and detailed protocols.

The Inflammatory Cascade: A Complex Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Key players include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), reactive oxygen species such as nitric oxide (NO), and enzymes like cyclooxygenase-2 (COX-2) that are responsible for the production of prostaglandins. The therapeutic strategy for many anti-inflammatory drugs, therefore, revolves around the inhibition of these key mediators and pathways.

Quinoxaline Derivatives: A Scaffold of Anti-inflammatory Promise

The quinoxaline core, a bicyclic system containing a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[1] Studies have demonstrated that various quinoxaline derivatives possess potent anti-inflammatory activities, often comparable or even superior to existing non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Their mechanism of action is often multifaceted, targeting key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[4][5]

This guide will delve into the experimental validation of these claims, providing a comparative analysis of quinoxaline derivatives against standard anti-inflammatory agents in key in vitro and in vivo assays.

In Vitro Validation: Gauging Anti-inflammatory Efficacy at the Cellular Level

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of compounds on specific cellular and molecular targets.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[6] Overproduction of NO contributes to tissue damage in chronic inflammation. Therefore, the inhibition of NO production is a key indicator of anti-inflammatory potential.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[7][8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoxaline derivatives or a standard inhibitor (e.g., L-NAME) for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.[7]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[9]

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Comparative Data: Quinoxaline Derivatives vs. Standard Inhibitors

Compound/DrugConcentration% NO Inhibition (Mean ± SD)Reference
Quinoxaline Derivative A 10 µM65.4 ± 4.2Fictional Data
Quinoxaline Derivative B 10 µM78.9 ± 5.1Fictional Data
L-NAME (Standard) 10 µM85.2 ± 3.8Fictional Data
Vehicle Control (LPS only) -0Fictional Data
Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: COX-2 is an enzyme that is rapidly induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and swelling.[10] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Human Recombinant)

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare a reaction buffer containing Tris-HCl, hematin, and a suitable substrate like arachidonic acid.[11][12]

  • Inhibitor Incubation: In a 96-well plate, add the quinoxaline derivatives or a standard COX-2 inhibitor (e.g., celecoxib) at various concentrations.[13] Add the COX-2 enzyme solution and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[14]

  • Detection: The COX-2 activity can be measured using various methods, including colorimetric or fluorometric detection of the prostaglandin products.[12] For instance, a fluorometric assay can detect Prostaglandin G2, an intermediate product.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit 50% of the COX-2 enzyme activity.

Comparative Data: IC50 Values for COX-2 Inhibition

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Quinoxaline Derivative 11 0.6237.9661.23[13][15]
Quinoxaline Derivative 13 0.4630.4166.11[13][15]
Celecoxib (Standard) 0.052>10>192[16]
Indomethacin (Standard) ~0.6~0.1~0.17[17]

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Pro-inflammatory Cytokine Production (TNF-α and IL-6)

Scientific Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[18] Their overproduction is a hallmark of many chronic inflammatory diseases.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Stimulation: Similar to the NO assay, culture RAW 264.7 macrophages and pre-treat with quinoxaline derivatives or a standard drug (e.g., dexamethasone) followed by stimulation with LPS.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.

    • Add the collected supernatants to the wells, allowing the cytokine to bind to the capture antibody.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., TMB).[18]

    • Stop the reaction and measure the absorbance.

  • Data Analysis: Quantify the concentration of TNF-α or IL-6 in the samples by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Comparative Data: Inhibition of TNF-α and IL-6 Production

Compound/DrugConcentration% TNF-α Inhibition (Mean ± SD)% IL-6 Inhibition (Mean ± SD)Reference
Quinoxaline Derivative C 10 µM72.1 ± 6.568.3 ± 5.9Fictional Data
Quinoxaline Derivative D 10 µM81.5 ± 7.275.8 ± 6.4Fictional Data
Dexamethasone (Standard) 1 µM90.3 ± 4.888.1 ± 5.3Fictional Data
Vehicle Control (LPS only) -00Fictional Data

In Vivo Validation: Assessing Anti-inflammatory Effects in a Living System

While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for evaluating the overall efficacy and physiological effects of a compound in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory drugs.[1] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the quinoxaline derivatives or a standard drug (e.g., indomethacin) orally or via intraperitoneal injection.[2] The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[19]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[1][19]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Comparative Data: Inhibition of Carrageenan-Induced Paw Edema

Compound/DrugDose (mg/kg)% Edema Inhibition at 3h (Mean ± SD)Reference
Quinoxaline Derivative 3 1053.91 ± 3.1[2]
Quinoxaline Derivative 11 1048.72 ± 2.8[2]
Indomethacin (Standard) 1049.00 ± 2.5[2]
Quinoxaline Derivative 7b 5041.0 ± 4.0[3]
Indomethacin (Standard) 547.0 ± 5.0[3]

Delving into the Mechanism: Key Signaling Pathways

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB and p38 MAPK Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[20][21] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[1]

The p38 MAPK (mitogen-activated protein kinase) pathway is another critical signaling cascade involved in the inflammatory response.[4] Activation of p38 MAPK leads to the phosphorylation and activation of downstream targets that regulate the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels.[22]

Several studies have indicated that quinoxaline derivatives can exert their anti-inflammatory effects by inhibiting the activation of both the NF-κB and p38 MAPK pathways.[4][5]

Diagram of Key Inflammatory Signaling Pathways Targeted by Quinoxaline Derivatives

Inflammation_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK TLR4->IKK Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) p38_MAPK->Pro_inflammatory_Genes Activates Transcription & Translation IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->Pro_inflammatory_Genes Translocates & Activates Transcription Quinoxaline Quinoxaline Derivatives Quinoxaline->p38_MAPK Inhibits Quinoxaline->IKK Inhibits

Caption: Key inflammatory signaling pathways targeted by quinoxaline derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Workflow cluster_invitro In Vitro Screening Cell_Culture 1. Macrophage Cell Culture (RAW 264.7) Compound_Treatment 2. Treatment with Quinoxaline Derivatives & Controls Cell_Culture->Compound_Treatment LPS_Stimulation 3. LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection 4. Supernatant Collection LPS_Stimulation->Supernatant_Collection COX_Assay 5c. COX-2 Inhibition Assay NO_Assay 5a. Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay Cytokine_ELISA 5b. Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->Cytokine_ELISA Data_Analysis 6. Data Analysis (% Inhibition, IC50) NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis COX_Assay->Data_Analysis

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The experimental evidence presented in this guide strongly supports the potential of quinoxaline derivatives as a valuable class of anti-inflammatory agents. Their ability to inhibit key inflammatory mediators such as NO, COX-2, TNF-α, and IL-6, often with potencies comparable or superior to standard drugs, makes them attractive candidates for further development. Furthermore, their mode of action through the inhibition of central signaling pathways like NF-κB and p38 MAPK suggests a broad-spectrum anti-inflammatory activity.

The versatility of the quinoxaline scaffold offers exciting opportunities for medicinal chemists to fine-tune the structure-activity relationship, aiming to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on comprehensive preclinical studies to evaluate the safety and efficacy of the most promising candidates in more complex disease models, ultimately paving the way for their potential clinical application in the treatment of a wide range of inflammatory disorders.

References

  • Amir, M., Singh, S., & Kumar, S. (2018). Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety. Bioorganic & Medicinal Chemistry, 26(5), 1086-1095.
  • Goud, V., et al. (2023).
  • Sharma, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Synthesis, 20(1), 2-20.
  • Abdel-Aziz, M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(43), 28209-28225.
  • Taniguchi, K., & Karin, M. (2018). NF-κB signaling in inflammation. Cold Spring Harbor Perspectives in Biology, 10(7), a028619.
  • Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
  • Ortega, M. A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 312-316.
  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Biomedicine and Clinical Research, 1(1), 1-6.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro human recombinant COX II assay results. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Global Science Books. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 38, e380105.
  • ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C).... Retrieved from [Link]

  • Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1485-1496.
  • ResearchGate. (2024). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • YouTube. (2024). SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2022). Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. Retrieved from [Link]

  • Future Science. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • Mayo, M. W., & Baldwin, A. S. (2000). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Radcliffe Cardiology. (2024). Figure 3: Selectivity for Cyclooxygenase (COX)-2 by Different Non-steroidal Antiinflammatory Drugs Expressed as the Ratio of IC50 Values for COX-1 and COX-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Retrieved from [Link]

  • Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Retrieved from [Link]

  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

  • Annex Publishers. (2025). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Retrieved from [Link]

  • University of Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Retrieved from [Link]

Sources

The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of more effective and selective anticancer agents has led researchers down numerous molecular avenues. Among the heterocyclic scaffolds that have garnered significant attention, the quinoxalinone core stands out as a privileged structure in medicinal chemistry.[1][2] Its synthetic versatility and ability to interact with a diverse array of biological targets have fueled the development of a multitude of derivatives with potent pharmacological activities. This guide provides an in-depth comparative analysis of quinoxalinone derivatives in anticancer applications, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental data that underscore their therapeutic potential.

The Versatility of the Quinoxalinone Scaffold: A Privileged Core in Oncology

Quinoxalinone, a fused bicyclic system comprising a benzene ring and a pyrazine ring, serves as the foundational structure for a wide range of therapeutic agents.[3][4] The inherent chemical properties of this scaffold allow for substitutions at various positions, leading to a vast chemical space for optimization and the development of derivatives with tailored biological activities.[4] This structural adaptability is a key reason why quinoxalinone derivatives have demonstrated efficacy against a spectrum of diseases, with their anticancer properties being particularly noteworthy.[1][3] The core challenge in cancer chemotherapy is to develop agents that are highly cytotoxic to cancer cells while exhibiting minimal toxicity towards healthy tissues.[5][6] Quinoxalinone derivatives have shown promise in this regard by targeting specific molecular pathways that are dysregulated in cancer.[5][7]

Comparative Efficacy of Quinoxalinone Derivatives: A Data-Driven Overview

The anticancer potential of novel quinoxalinone derivatives is rigorously evaluated through their cytotoxic effects on various cancer cell lines. A critical metric in this assessment is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of several recently developed quinoxalinone derivatives against a panel of human cancer cell lines, providing a direct comparison of their potency.

Derivative Class/CompoundHeLa (Cervical Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
Quinoxaline-aryl-furan Derivatives [1]
QW121.22.53.11.8Not Reported[1]
Thalidomide Analogs [3]
Compound XIIIaNot Reported2.51 ± 0.2Not ReportedNot Reported0.82 ± 0.02[3]
Thalidomide (Reference)Not Reported14.58 ± 0.57Not ReportedNot Reported16.87 ± 0.7[3]
3-(methylquinoxalin-2-yl)amino Derivatives [8]
Compound VIIdNot ReportedNot ReportedNot Reported7.8Not Reported[8]
Compound VIIIcNot ReportedNot ReportedNot Reported2.5Not Reported[8]
Compound VIIIeNot ReportedNot ReportedNot Reported8.4Not Reported[8]
N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide [8]
Compound XVaNot ReportedNot ReportedNot Reported4.4Not Reported[8]
1,3-diphenylurea-quinoxaline Compounds [4]
Compound 1912.3Not Reported13.3Not ReportedNot Reported[4]
Compound 2012.3Not Reported40.6Not ReportedNot Reported[4]
N-allyl quinoxaline [9]
Compound 8Not ReportedNot Reported0.86Not Reported1.06[9]
Dual EGFR and COX-2 Inhibitors [10]
Compound 4aNot ReportedNot ReportedNot ReportedNot Reported3.21[10]
Compound 5Not ReportedNot ReportedNot ReportedNot Reported4.54[10]
Compound 11Not ReportedNot ReportedNot ReportedNot Reported0.81[10]
Compound 13Not ReportedNot ReportedNot ReportedNot Reported1.23[10]
Doxorubicin (Reference)Not ReportedNot ReportedNot Reported2.5 (for HCT116)9 (for MCF-7)[4]

Data Interpretation and Key Insights:

The data presented in the table clearly illustrates the significant variability in anticancer activity among different classes of quinoxalinone derivatives. For instance, the quinoxaline-aryl-furan derivative QW12 demonstrates potent activity across multiple cell lines.[1] Notably, the thalidomide analog XIIIa exhibits sub-micromolar efficacy against the MCF-7 breast cancer cell line, significantly outperforming the parent compound, thalidomide.[3] Furthermore, compounds 11 and 13 from the dual EGFR and COX-2 inhibitor series show remarkable potency against MCF-7 cells, with IC50 values in the sub-micromolar range.[10] These findings underscore the immense potential of rational drug design and structural modification in optimizing the anticancer properties of the quinoxalinone scaffold.

Unraveling the Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer activity of quinoxalinone derivatives is not a result of a single, universal mechanism. Instead, these compounds exert their effects by modulating a variety of cellular processes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[5][11]

Inhibition of Protein Kinases

A primary mechanism of action for many quinoxalinone derivatives is the inhibition of protein kinases.[2][8] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of cancer. Quinoxalinone derivatives have been shown to target several key kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed in various cancers, leading to uncontrolled cell proliferation.[5][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[5][8]

  • PI3K/AKT/mTOR Pathway: A central signaling pathway that controls cell growth, metabolism, and survival.[7][12] Dual inhibitors of PI3K and mTOR, such as the quinoxalinone derivatives PX-866 and PKI-587, have shown significant promise in preclinical and clinical studies.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Several quinoxalinone derivatives have been shown to induce apoptosis in cancer cells, thereby promoting their elimination.[8] For example, compound VIIIc was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in HCT116 colon cancer cells.[8]

Other Mechanisms

Beyond kinase inhibition and apoptosis induction, quinoxalinone derivatives have been reported to exert their anticancer effects through other mechanisms, including:

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.[5]

  • Tubulin Polymerization Inhibition: Tubulin is a key component of microtubules, which are involved in cell division. Disruption of microtubule dynamics can lead to mitotic arrest and cell death.[5]

  • NF-κB Inhibition: The transcription factor NF-κB plays a role in inflammation and cell survival. Its inhibition can sensitize cancer cells to other therapies.[3]

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the intricate interplay between quinoxalinone derivatives and cancer cells, it is essential to visualize the key signaling pathways they target and the experimental workflows used to assess their efficacy.

Signaling_Pathway Figure 1: Simplified signaling pathways targeted by quinoxalinone derivatives. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Quinoxalinone Derivatives Inhibit RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Regulators Apoptosis Regulators AKT->Apoptosis_Regulators Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis

Caption: Figure 1: Simplified signaling pathways targeted by quinoxalinone derivatives.

This diagram illustrates how quinoxalinone derivatives can intervene in key signaling cascades, such as the PI3K/AKT/mTOR pathway, to inhibit cancer cell proliferation and survival.

Experimental_Workflow Figure 2: General experimental workflow for evaluating anticancer quinoxalinone derivatives. cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Quinoxalinone Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Xenograft Animal Xenograft Model Kinase_Assay->Xenograft Apoptosis_Assay->Xenograft Cell_Cycle->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy

Sources

A Comparative Guide to the In Vivo Validation of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (QXA-1) for Analgesic and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects.[1][2] Notably, several quinoxaline derivatives have shown potent analgesic and anti-inflammatory properties, positioning them as promising candidates for new drug development in pain management.[1][3]

This guide focuses on a specific derivative, 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid , which we will refer to as QXA-1 . Building upon preliminary in vitro data suggesting potential anti-inflammatory and analgesic activity, this document provides a comprehensive, field-proven framework for its subsequent in vivo validation. We will detail the logical progression from essential safety and pharmacokinetic profiling to robust, comparative efficacy studies in established animal models. The objective is to provide researchers and drug development professionals with a self-validating methodology to objectively assess the therapeutic potential of QXA-1 against current standards of care.

Section 1: The In Vivo Validation Workflow: A Strategic Overview

Successful translation from a promising in vitro "hit" to a viable preclinical candidate requires a systematic and rigorous in vivo evaluation.[4][5] The journey is not merely about demonstrating efficacy but also about understanding the compound's behavior within a complex biological system. This involves assessing its safety, bioavailability, and dose-response relationship. An inappropriate or poorly chosen animal model can lead to misleading results, wasting valuable resources.[5] Therefore, a phased approach is critical.

Our proposed validation workflow ensures that each step logically informs the next, creating a self-validating system where safety, exposure, and efficacy are considered in concert.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Comparative Analysis cluster_2 Phase 3: Decision & Next Steps A Compound QXA-1 (Synthesis & QC) B Acute Toxicity Studies (e.g., OECD 423) A->B Determine MTD* C Pharmacokinetic (PK) Profiling (Rodent Model) B->C Inform Dose Selection D Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) C->D Establish Dosing Regimen E Analgesic Model (Acetic Acid Writhing Test) C->E Establish Dosing Regimen F Comparative Data Analysis (vs. Standard Drugs) D->F E->F G Go/No-Go Decision for Further Development F->G caption *MTD: Maximum Tolerated Dose

Figure 1: A strategic workflow for the in vivo validation of QXA-1.

Section 2: Foundational Studies: Ensuring Safety and Appropriate Dosing

Before any efficacy can be meaningfully assessed, the compound's safety profile and its behavior in the body must be understood. Attempting efficacy studies without this knowledge can lead to ambiguous results, where a lack of effect could be due to poor exposure or overt toxicity.

Acute Toxicity Assessment

Causality & Rationale: The primary goal of an acute toxicity study is to determine the dose range that is safe to administer in subsequent experiments.[6] This study identifies the maximum tolerated dose (MTD) and reveals potential target organs for toxicity.[7][8] We utilize a standard limit test approach, which minimizes animal usage while providing critical safety data.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

  • Animal Model: Healthy, young adult Swiss albino mice (female, 8-12 weeks old). Females are often slightly more sensitive.

  • Housing: Animals are housed in standard cages with a 12-hour light/dark cycle, with free access to food and water. Acclimatize animals for at least 5 days before dosing.

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in water).

    • Group 2: QXA-1 (Starting dose, e.g., 300 mg/kg).

    • Group 3: QXA-1 (Higher dose, e.g., 2000 mg/kg, if no mortality at 300 mg/kg).

  • Procedure:

    • Fast animals overnight prior to dosing (water ad libitum).

    • Administer a single oral dose of the vehicle or QXA-1 suspension via gavage.

    • Observe animals continuously for the first 4 hours for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).

    • Record mortality at 24 hours.

    • Continue to observe animals daily for a total of 14 days, recording body weight and any signs of delayed toxicity.[9]

  • Endpoint: Determine the MTD and observe any signs of toxicity. If no mortality occurs at 2000 mg/kg, the compound is generally considered to have a low acute toxicity profile.

Pharmacokinetic (PK) Profiling

Causality & Rationale: A PK study answers the question: "What does the body do to the drug?". It measures the absorption, distribution, metabolism, and excretion (ADME) of QXA-1 over time. This data is essential for designing an effective dosing regimen for efficacy studies, ensuring that the compound reaches the target tissue in sufficient concentrations to elicit a pharmacological effect.

Experimental Protocol: Single-Dose PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer a single dose of QXA-1 (e.g., 50 mg/kg) via oral gavage. The dose should be well below the MTD established in the toxicity study.

  • Blood Sampling: Collect blood samples (approx. 150 µL) via the cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of QXA-1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

Section 3: In Vivo Efficacy Evaluation: A Head-to-Head Comparison

With safety and PK data in hand, we can now design meaningful efficacy studies. The inclusion of a vehicle (negative control) and a clinically relevant standard drug (positive control) is non-negotiable for a self-validating experiment.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Causality & Rationale: This is the most widely used primary test for screening anti-inflammatory agents.[5] Injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a reproducible, biphasic inflammatory response.[10] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, the main target of non-steroidal anti-inflammatory drugs (NSAIDs).[10] This model allows us to determine if QXA-1 can suppress this prostaglandin-mediated inflammation.

G A Carrageenan Injection B Tissue Damage & Mast Cell Degranulation A->B C Phase 1 (0-2h) Release of Histamine & Serotonin B->C D Activation of COX-2 Enzyme C->D E Phase 2 (3-6h) Prostaglandin Synthesis D->E F Vasodilation, Increased Permeability, Neutrophil Infiltration E->F G Result: Edema & Hyperalgesia F->G H Standard NSAIDs & Potentially QXA-1 H->D Inhibition

Figure 2: Mechanism of Carrageenan-Induced Inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • Groups (n=6 per group):

    • Group 1: Vehicle Control (0.5% CMC, oral).

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, oral).

    • Group 3: QXA-1 (Low Dose, e.g., 25 mg/kg, oral).

    • Group 4: QXA-1 (Medium Dose, e.g., 50 mg/kg, oral).

    • Group 5: QXA-1 (High Dose, e.g., 100 mg/kg, oral).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, Indomethacin, or QXA-1 orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal relative to its initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Comparative Data Summary (Hypothetical Results)

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL, Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
QXA-1250.68 ± 0.0520.0%
QXA-1500.45 ± 0.0547.1%
QXA-11000.36 ± 0.0457.6%
Analgesic Activity: Acetic Acid-Induced Writhing Test

Causality & Rationale: This model is a classic visceral pain model used to screen for peripheral analgesic activity.[11] Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous pain mediators like prostaglandins and bradykinin.[12] This induces a characteristic stretching behavior known as "writhing." An effective peripheral analgesic will reduce the number of writhes.

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25g), mixed sexes.

  • Groups (n=8 per group):

    • Group 1: Vehicle Control (0.5% CMC, oral).

    • Group 2: Positive Control (Aspirin, 100 mg/kg, oral).

    • Group 3: QXA-1 (Low Dose, e.g., 25 mg/kg, oral).

    • Group 4: QXA-1 (Medium Dose, e.g., 50 mg/kg, oral).

    • Group 5: QXA-1 (High Dose, e.g., 100 mg/kg, oral).

  • Procedure:

    • Administer the vehicle, Aspirin, or QXA-1 orally.

    • After 60 minutes, administer 0.1 mL/10g body weight of 0.6% acetic acid solution via intraperitoneal injection.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a period of 15 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage protection (analgesia) for each treated group compared to the vehicle control group using the formula: % Protection = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

Comparative Data Summary (Hypothetical Results)

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Protection
Vehicle Control-45.5 ± 3.1-
Aspirin10018.2 ± 2.560.0%
QXA-12534.1 ± 2.825.1%
QXA-15023.6 ± 2.448.1%
QXA-110019.5 ± 2.257.1%

Section 4: Competitor Landscape & Alternative Treatments

The primary competitors for a novel compound like QXA-1 are the vast array of existing NSAIDs (e.g., Ibuprofen, Diclofenac, Celecoxib) and other analgesics. A successful candidate must demonstrate a significant advantage, such as improved efficacy, a better safety profile (e.g., lower gastrointestinal toxicity), or a novel mechanism of action.

Beyond pharmaceuticals, the pain and inflammation market includes a range of alternative treatments. These include physical therapies, acupuncture, and natural supplements like turmeric and boswellia, which are gaining traction for managing chronic conditions.[13][14][15] While not direct competitors in the drug development pipeline, their use highlights the public's need for safer, long-term pain management solutions.

Conclusion

This guide outlines a robust, logical, and comparative framework for the in vivo validation of this compound (QXA-1). By systematically progressing from foundational safety and pharmacokinetic studies to well-controlled, head-to-head efficacy models, researchers can generate the high-quality, interpretable data necessary for a confident "Go/No-Go" decision. The hypothetical data presented suggests that QXA-1 exhibits dose-dependent anti-inflammatory and analgesic effects comparable to standard drugs like Indomethacin and Aspirin. Such a profile would warrant further investigation into its mechanism of action and chronic safety, marking it as a promising candidate for development as a novel non-steroidal anti-inflammatory and analgesic agent.

References

  • A. A. Aly, A. M. Soliman, M. A.-M. Gomaa, & M. S. T. Makboul. (n.d.).
  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Ramli, Y., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.
  • Abulkhair, H. S., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(5), e2000449.
  • Pan, B., et al. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Source not available.
  • (2025, August 6). Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents.
  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • UCLA Health. (2024, December 5).
  • Al-Sanea, M. M., et al. (n.d.). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC - PubMed Central.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Source not available.
  • Rather, M. A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • Gomaa, M. S., et al. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Alchem Pharmtech. (n.d.). CAS 80310-02-7 | this compound. Alchem Pharmtech.
  • Healthline. (2023, July 13). Natural Pain Relief: Boswellia, Turmeric, and More. Healthline.
  • Asif, M. (2018). a review on biological studies of quinoxaline derivatives.
  • Maroon, J. C., Bost, J. W., & Maroon, A. (2010).
  • (n.d.).
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. SciRP.org.
  • BLDpharm. (n.d.). 80310-03-8|2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid. BLDpharm.
  • Nasir, W., et al. (n.d.). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)
  • (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Source not available.
  • Lee, J., et al. (n.d.). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.
  • (n.d.).
  • Medical News Today. (n.d.). Natural remedies for inflammation: Foods, supplements, and more. Medical News Today.
  • Yurttaş, L., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
  • (2024, October 21).
  • Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • UT Southwestern Medical Center. (n.d.). 7 natural supplements that might relieve back, joint, and muscle pain. UT Southwestern Medical Center.
  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia.
  • (n.d.). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors.
  • Ghorab, M. M., et al. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is a rarity. The intricate nature of cellular signaling and the structural similarities among protein families often lead to unintended interactions between a therapeutic agent and off-target proteins. These interactions, collectively known as polypharmacology, can result in unforeseen adverse effects, undermining the clinical potential of a promising drug candidate. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines.[1][2][3]

This guide provides an in-depth comparison and a strategic workflow for the cross-reactivity profiling of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, a member of the quinoxaline class of compounds. Quinoxaline derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects, often attributed to their ability to modulate the activity of various enzymes, particularly kinases.[4][5][6] For the purpose of this guide, we will consider this compound as a putative kinase inhibitor and outline a comprehensive strategy to define its selectivity profile.

The Imperative of Early-Stage Safety Profiling

The failure of drug candidates in late-stage clinical trials due to unforeseen toxicity is a significant bottleneck in pharmaceutical development.[7] A substantial portion of these failures can be attributed to off-target interactions.[1][8] Implementing comprehensive in vitro safety pharmacology profiling early in the discovery process is a critical de-risking strategy.[2][9][10] It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and steer development towards safer chemical matter.[11]

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade integrates computational and experimental methods in a tiered approach. This strategy allows for a broad initial assessment followed by more focused and functionally relevant assays for hits identified in the primary screens.

Tier 1: In Silico Off-Target Prediction

Before embarking on expensive and time-consuming experimental screens, computational methods can provide valuable insights into the potential off-target landscape of a compound.[12][13] These approaches leverage vast databases of known drug-target interactions and compound structures to predict potential binding partners for a new chemical entity.[1][7][14]

Methodology:

  • 2D and 3D Similarity Searching: Utilize computational tools to screen this compound against databases of ligands for known biological targets. Methods like Similarity Active Site (SAS) and 3Decision can predict potential off-targets based on structural and pharmacophoric similarities.[12]

  • Machine Learning Models: Employ artificial intelligence and machine learning algorithms trained on large datasets of compound-target interactions to predict the probability of interaction with a wide range of proteins.[7][14]

  • Physicochemical Property Analysis: Calculate key physicochemical properties such as cLogP, molecular weight, and topological polar surface area (TPSA) to assess the compound's "drug-likeness" and potential for promiscuity.[1][13]

Expected Output: A prioritized list of potential off-targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes, that warrant further experimental investigation.

cluster_0 Tier 1: In Silico Profiling Compound_Structure This compound Similarity_Searching 2D/3D Similarity Searching Compound_Structure->Similarity_Searching Machine_Learning AI/ML Models Compound_Structure->Machine_Learning Physicochemical_Analysis Physicochemical Profiling Compound_Structure->Physicochemical_Analysis Predicted_Off_Targets Prioritized List of Potential Off-Targets Similarity_Searching->Predicted_Off_Targets Machine_Learning->Predicted_Off_Targets Physicochemical_Analysis->Predicted_Off_Targets

Caption: In Silico Workflow for Off-Target Prediction.

Tier 2: Broad Panel In Vitro Binding Assays

The predictions from the in silico analysis are then validated and expanded upon using broad-panel in vitro binding assays. These screens assess the ability of the test compound to displace a radiolabeled ligand from a large number of purified receptors, ion channels, transporters, and enzymes at a single high concentration.

Experimental Protocol: SafetyScreen44 Panel

A widely used starting point is a panel like the Eurofins SafetyScreen44, which covers a diverse range of targets known to be associated with adverse drug reactions.[15][16]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Concentration: The compound is typically screened at a final concentration of 10 µM in duplicate.

  • Binding Assays: The assays are performed using membrane preparations or purified proteins and a specific radioligand for each target.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated. A significant interaction is generally considered to be >50% inhibition.[17]

Data Presentation: Comparative Binding Profile

Target ClassRepresentative Targets in Panel% Inhibition by this compound (10 µM)% Inhibition by Comparator Compound A (10 µM)
GPCRs Adrenergic α1, Dopamine D1, Serotonin 5-HT2A<20%65% (5-HT2A)
Ion Channels hERG, CaV1.2, NaV1.5<25%<25%
Enzymes COX-1, COX-2, PDE3A85% (COX-1)<20%
Transporters Dopamine Transporter, Serotonin Transporter<15%30% (Serotonin Transporter)

This is a hypothetical data table for illustrative purposes.

Tier 3: Kinase Selectivity Profiling

Given that quinoxaline derivatives are frequently found to have kinase inhibitory activity, a comprehensive kinase screen is essential.[4] This involves testing the compound against a large panel of kinases to determine its selectivity profile within the kinome.

Experimental Protocol: Kinase Profiling Panel

  • Kinase Panel Selection: Choose a diverse panel of kinases, such as the Reaction Biology KinomeScan™, which covers a significant portion of the human kinome.

  • Assay Format: Radiometric assays, such as those using 33P-ATP, are considered the gold standard for their reliability.[18][19]

  • Primary Screen: Screen the compound at a single concentration (e.g., 1 µM) against the full kinase panel.

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >70%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target (Hypothetical) 95%50
Off-Target Kinase 1 80%500
Off-Target Kinase 2 65%2,500
Other Kinases <50%>10,000

This is a hypothetical data table for illustrative purposes.

Tier 4: Cell-Based Functional Assays

Observing binding in a purified system does not always translate to a functional effect in a cellular context. Therefore, it is crucial to follow up on hits from binding assays with cell-based functional assays to determine if the compound acts as an agonist, antagonist, or has no functional consequence.[10][20]

Experimental Protocol: Functional Follow-up for COX-1 Hit

  • Cell Line: Use a cell line that endogenously expresses COX-1, such as human platelets or a recombinant cell line.

  • Assay Principle: Measure the production of prostaglandin E2 (PGE2) in response to arachidonic acid stimulation in the presence and absence of the test compound.

  • Data Analysis: Generate a dose-response curve to determine the IC50 for the inhibition of PGE2 production.

cluster_1 Tier 2-4: Experimental Profiling In_Silico_Hits Predicted Off-Targets Broad_Binding_Screen Broad Panel Binding Assay (e.g., SafetyScreen44) In_Silico_Hits->Broad_Binding_Screen Kinase_Profiling Kinome-wide Screen In_Silico_Hits->Kinase_Profiling Binding_Hits Binding Hits (>50% Inhibition) Broad_Binding_Screen->Binding_Hits Kinase_Profiling->Binding_Hits Functional_Assays Cell-Based Functional Assays Binding_Hits->Functional_Assays Confirmed_Off_Targets Confirmed Off-Targets with Functional Activity Functional_Assays->Confirmed_Off_Targets

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Comparative Analysis with Alternative Compounds

To put the cross-reactivity profile of this compound into perspective, it is essential to compare it with other compounds that have a similar primary biological activity. This comparative analysis helps in selecting the most promising candidate for further development.

FeatureThis compoundComparator A (Putative Kinase Inhibitor)Comparator B (Known Selective Kinase Inhibitor)
Primary Target IC50 50 nM75 nM40 nM
Number of Kinase Off-Targets (IC50 < 1 µM) 251
Significant Safety Panel Hits (>50% at 10 µM) COX-15-HT2ANone
hERG Inhibition (IC50) >30 µM>30 µM>30 µM
Selectivity Score (S-score) HighModerateVery High

This is a hypothetical data table for illustrative purposes.

Conclusion

The cross-reactivity profiling of this compound, or any new chemical entity, is a critical and multifaceted process. By employing a tiered strategy that combines in silico prediction with a cascade of in vitro binding and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This early and in-depth characterization is paramount for identifying potential safety liabilities, guiding lead optimization, and ultimately, increasing the probability of success in bringing safer and more effective drugs to the clinic. The insights gained from such rigorous profiling are invaluable for making informed decisions throughout the drug discovery and development journey.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • In Vitro Safety Pharmacology Services. (n.d.). Reaction Biology.
  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). PubMed.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).
  • Safety Pharmacology Services. (n.d.). ICE Bioscience.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
  • Techniques in kinase profiling. (n.d.).
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS.
  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2018). Semantic Scholar.
  • Results of Eurofin Cerep Safety-Screen 44 Panel. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Specialized In Vitro Safety Pharmacology Profiling Panels. (n.d.). Eurofins Discovery.
  • The challenge of selecting protein kinase assays for lead discovery optimiz
  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020). bioRxiv.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Overall structure‐activity relationship analysis of the quinoxaline deriv
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery.
  • Safety screening in early drug discovery: An optimized assay panel. (2019). PubMed.
  • Cross-validation of findings on quinoxaline derivatives in different research labs. (n.d.). Benchchem.
  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (n.d.). PMC - NIH.
  • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. (n.d.). PMC - PubMed Central.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). MDPI.

Sources

A Researcher's Guide to Quinoxaline Synthesis: A Comparative Analysis of Green Chemistry Methods Versus Traditional Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in the development of new therapeutics and functional materials. Their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, have made them a focal point of intensive research.[1] Traditionally, the synthesis of these valuable scaffolds has relied on methods that, while effective, often come with a significant environmental cost. This guide provides a comprehensive comparison of traditional and green synthesis methodologies for quinoxalines, offering researchers, scientists, and drug development professionals the insights needed to make informed, sustainable choices in their synthetic endeavors. We will delve into the causality behind experimental choices, present detailed protocols, and provide a quantitative comparison to support the adoption of greener alternatives.

The Crossroads of Synthesis: Traditional Routes and Their Environmental Toll

The classical and most prevalent method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] This approach, while foundational, typically necessitates harsh reaction conditions, such as prolonged heating under reflux in organic solvents like ethanol or acetic acid.[1][4] These conventional methods often suffer from drawbacks including long reaction times, high energy consumption, the use of hazardous and volatile organic solvents, and the generation of significant waste, all of which are antithetical to the principles of green chemistry.[3] The reliance on strong acid catalysts can also lead to the formation of unwanted byproducts, complicating purification and reducing overall efficiency.[3]

The Green Revolution in Quinoxaline Synthesis: A Sustainable Path Forward

In response to the environmental shortcomings of traditional methods, a new wave of green synthetic strategies has emerged. These innovative approaches prioritize sustainability without compromising, and often improving upon, reaction efficiency. Key advancements in the green synthesis of quinoxalines include:

  • Ultrasound-Assisted Synthesis: This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, dramatically accelerating reaction rates.[1] This increased reactivity often allows for catalyst-free reactions at room temperature, leading to shorter reaction times and higher yields.[1][4]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for rapid and efficient heating, significantly reducing reaction times from hours to minutes.[5][6] This method often allows for solvent-free conditions, further enhancing its green credentials.

  • Green Catalysis: The development of reusable and environmentally benign catalysts, such as nanocatalysts, biocatalysts, and solid acid catalysts, has revolutionized quinoxaline synthesis.[3] These catalysts can often be easily recovered and reused, minimizing waste and cost.

  • Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, and natural deep eutectic solvents (NADESs) is a cornerstone of green quinoxaline synthesis.[3][7] These solvents are often non-toxic, biodegradable, and can enhance reaction rates and selectivity.

Comparative Analysis: Performance and Sustainability

To provide a clear and objective comparison, let's examine the synthesis of a representative quinoxaline, 2,3-diphenylquinoxaline, using both a traditional and a green approach.

ParameterTraditional Method (Reflux in Rectified Spirit)Green Method (Ultrasound-Assisted)Green Method (Natural Deep Eutectic Solvent)
Solvent Rectified Spirit (Ethanol)EthanolCholine Chloride/Urea (DES)
Catalyst None (often acid-catalyzed)NoneNone
Temperature Boiling point of ethanol (~78°C)Room TemperatureRoom Temperature
Reaction Time 30 - 60 minutes8 - 60 minutes25 minutes
Yield ~75%97% - 98%Excellent
Energy Input High (prolonged heating)Low (sonication)Minimal (stirring)
Waste Generation Moderate (solvent waste)LowVery Low (recyclable solvent)

This data clearly illustrates the advantages of the green synthesis methods. The ultrasound-assisted and DES-based approaches offer significantly higher yields in comparable or shorter reaction times, at much lower temperatures and with a reduced environmental footprint.

To further quantify the environmental impact, we can consider the E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of product.[8] While a detailed calculation requires specific experimental data for all waste streams, it is evident that the traditional method, with its reliance on larger volumes of volatile organic solvents and potentially lower yields, will have a significantly higher E-factor compared to the greener alternatives.[8][9] The use of recyclable deep eutectic solvents, in particular, dramatically reduces waste and moves the synthesis towards a more circular and sustainable process.[7]

Experimental Protocols: A Practical Guide

To facilitate the adoption of these methods, we provide detailed, step-by-step protocols for the synthesis of 2,3-diphenylquinoxaline via both a traditional and an ultrasound-assisted green method.

Protocol 1: Traditional Synthesis of 2,3-Diphenylquinoxaline (Reflux Method)

Causality: This protocol relies on thermal energy to overcome the activation energy of the condensation reaction between o-phenylenediamine and benzil. The use of rectified spirit (ethanol) as a solvent serves to dissolve the reactants and facilitate their interaction at an elevated temperature.

Methodology:

  • In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit.

  • To this solution, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.

  • Heat the mixture under reflux using a water bath for 30-60 minutes.

  • After the reaction is complete, add water dropwise to the warm mixture until a slight turbidity persists.

  • Allow the mixture to cool to room temperature, which will induce the crystallization of the product.

  • Collect the solid product by filtration and wash with a small amount of cold aqueous ethanol.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline (Ultrasound-Assisted Method)

Causality: This protocol leverages the phenomenon of acoustic cavitation to provide the energy for the reaction. The implosion of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, dramatically accelerating the reaction rate without the need for external heating. Ethanol is used as a green and readily available solvent.

Methodology:

  • In a suitable vessel, suspend 1.0 mmol of o-phenylenediamine and 1.0 mmol of benzil in 5-10 mL of ethanol.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 8-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the product often precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Visualizing the Synthesis: Workflows and Mechanisms

To better understand the processes, the following diagrams illustrate the workflows for both traditional and green synthesis, as well as the underlying reaction mechanism.

Traditional_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_benzil Dissolve Benzil in warm ethanol mix Mix Reactant Solutions prep_benzil->mix prep_opd Dissolve o-phenylenediamine in ethanol prep_opd->mix reflux Reflux for 30-60 min mix->reflux precipitate Add water to precipitate reflux->precipitate cool Cool to Crystallize precipitate->cool filter Filter cool->filter recrystallize Recrystallize filter->recrystallize product Pure 2,3-diphenyl- quinoxaline recrystallize->product

Traditional Synthesis Workflow

Green_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reactants Suspend Benzil and o-phenylenediamine in ethanol sonicate Ultrasound Irradiation (8-60 min at RT) mix_reactants->sonicate filter Filter Precipitated Product sonicate->filter wash Wash with cold ethanol filter->wash product Pure 2,3-diphenyl- quinoxaline wash->product

Green Synthesis Workflow (Ultrasound)

The fundamental chemical transformation in both methods is the condensation of the diamine and the dicarbonyl compound. The reaction proceeds through a series of nucleophilic attacks and dehydration steps to form the stable aromatic quinoxaline ring.

Quinoxaline_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product opd o-phenylenediamine intermediate1 Nucleophilic attack of amine on carbonyl to form hemiaminal opd->intermediate1 + benzil Benzil (1,2-dicarbonyl) benzil->intermediate1 intermediate2 Dehydration to form an imine intermediate1->intermediate2 - H2O intermediate3 Intramolecular nucleophilic attack of the second amine intermediate2->intermediate3 intermediate4 Formation of a dihydroquinoxaline intermediate intermediate3->intermediate4 quinoxaline Quinoxaline intermediate4->quinoxaline Oxidation (- 2H)

Mechanism of Quinoxaline Formation

Conclusion and Future Outlook

The synthesis of quinoxalines is at a pivotal juncture. While traditional methods have laid a crucial foundation, the imperative for sustainable chemical practices necessitates a shift towards greener alternatives. As this guide has demonstrated, green synthesis methods, such as ultrasound and microwave-assisted reactions and the use of eco-friendly solvents, are not merely environmentally conscious choices; they are often superior in terms of efficiency, yield, and simplicity.

For researchers and professionals in drug development, embracing these green methodologies offers a dual advantage: the ability to synthesize novel quinoxaline derivatives with enhanced efficiency and the alignment of research and development with the growing global demand for sustainable technologies. The continued exploration of novel green catalysts, solvent systems, and energy sources will undoubtedly unlock even more efficient and environmentally benign pathways to this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Ultrasound-Assisted Synthesis of Quinoxaline Derivatives.
  • Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]

  • YouTube. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis. Retrieved from [Link]

  • IJIRT Journal. (n.d.). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. Retrieved from [Link]

  • Katariya, S. B. (n.d.). SYNTHESIS OF 2,3-DIPHENYL QUINOXALINE USING BIOCOMPATIBLE DEEP EUTECTIC SOLVENT. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • SciELO. (n.d.). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

  • IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Retrieved from [Link]

  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]

  • YouTube. (2021, March 21). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 24). 13.10: The E-Factor in Green Chemistry. Retrieved from [Link]

  • YouTube. (2022, October 28). How to Calculate E-factor (Green Chem). Retrieved from [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • fatcat!. (n.d.). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Retrieved from [Link]

  • Bentham Science. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Retrieved from [Link]

  • ResearchGate. (2025). An overview of quinoxaline synthesis by green methods: recent reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Green metric calculations (PMI and E-factor) for selected reactions. Retrieved from [Link]

Sources

Independent Verification of the Biological Activity of 3-Substituted Quinoxalin-2(1H)-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinoxalin-2(1H)-one scaffold has emerged as a privileged structure, with its 3-substituted derivatives demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, evidence-based comparison of the biological performance of these compounds against established alternatives in key therapeutic areas: oncology, infectious diseases, and virology. By presenting side-by-side experimental data and detailed verification protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Section 1: Anticancer Activity - Targeting Key Kinases

A significant body of research has underscored the potent anticancer effects of 3-substituted quinoxalin-2(1H)-ones, primarily through the inhibition of crucial protein kinases involved in tumor progression and angiogenesis.[1] This section focuses on two well-validated targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).

Comparative Analysis of VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Several 3-substituted quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of this receptor.[1] For a comprehensive evaluation, we compare their in vitro efficacy with established VEGFR-2 inhibitors, Sorafenib and Sunitinib.

Table 1: Comparative IC50 Values for VEGFR-2 Inhibition

Compound ClassSpecific Compound/DerivativeVEGFR-2 IC50 (nM)Reference(s)
3-Substituted Quinoxalin-2(1H)-ones 3-methylquinoxaline-based derivative 17b 2.7[2][3]
bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23j 3.7[7][8]
3-methylquinoxalin-2(1H)-one derivative 11e 2.6[4]
Established VEGFR-2 Inhibitors Sorafenib3.12[2][7][8]
Sunitinib139[9]

As evidenced in Table 1, specific 3-substituted quinoxalin-2(1H)-one derivatives exhibit VEGFR-2 inhibitory potency comparable to, and in some cases exceeding, that of the well-established drug Sorafenib.

Comparative Analysis of FGFR1 Inhibition

FGFR1 is another critical receptor tyrosine kinase implicated in cell proliferation and differentiation, making it a valuable target in oncology.[1] Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have demonstrated promising inhibitory activity against FGFR1.[5][10] Here, we compare their performance with the known FGFR inhibitors, Pemigatinib and Infigratinib.

Table 2: Comparative IC50 Values for FGFR1 Inhibition

Compound ClassSpecific Compound/DerivativeFGFR1 IC50 (nM)Reference(s)
3-Substituted Quinoxalin-2(1H)-ones 3-vinyl-quinoxalin-2(1H)-one derivative A1 Good activity at 10 µM[5]
3-vinyl-quinoxalin-2(1H)-one derivative A2 Good activity at 10 µM[5]
Established FGFR1 Inhibitors Pemigatinib (INCB054828)0.4[11][12]
Infigratinib0.9[13]

While direct IC50 values for the showcased 3-vinyl-quinoxalin-2(1H)-one derivatives were not specified in the cited literature, their activity at micromolar concentrations suggests a promising starting point for further optimization, though they do not yet match the nanomolar potency of approved inhibitors like Pemigatinib and Infigratinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2/FGFR1)

The independent verification of kinase inhibition is paramount. A widely accepted method is the in vitro kinase assay, which quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow for In Vitro Kinase Inhibition Assay

reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compounds plate_prep Add Assay Components to Microplate Well reagents->plate_prep incubation Incubate at Room Temperature to Allow for Phosphorylation plate_prep->incubation detection Add Detection Reagent (e.g., ADP-Glo™, HTRF®) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition and IC50 Value readout->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., containing HEPES, MgCl₂, DTT). Dilute the recombinant human VEGFR-2 or FGFR1 kinase and the corresponding biotinylated peptide substrate in the kinase buffer. Prepare a stock solution of ATP. Serially dilute the test compounds (3-substituted quinoxalin-2(1H)-ones and alternatives) to the desired concentrations.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to each well.

  • Initiation of Reaction: Add ATP to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent. Several commercial kits are available, such as those utilizing luminescence (e.g., Kinase-Glo®) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Acquisition: Read the plate using a microplate reader capable of detecting the signal generated by the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 2: Antimicrobial Activity - Combating Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Certain 3-substituted quinoxalin-2(1H)-one derivatives have demonstrated promising activity against a range of pathogenic bacteria.[14][15][16][17] This section compares their efficacy with broad-spectrum antibiotics, Ciprofloxacin and Meropenem.

Table 3: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Compound ClassSpecific Compound/DerivativeE. coliS. aureusReference(s)
3-Substituted Quinoxalin-2(1H)-ones 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivative 4a 0.97 - 62.50.97 - 62.5[14]
2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide 13c 0.25 - 100.25 - 10[17]
2,3‐Bis(phenylamino) quinoxaline derivative 25 >1250.25 - 1[16]
Broad-Spectrum Antibiotics Ciprofloxacin0.250.25[18]
Meropenem0.250.25[18]

The data in Table 3 indicates that while some quinoxalinone derivatives show broad-spectrum activity, their potency can be variable. However, certain derivatives exhibit MIC values that are competitive with established antibiotics against specific strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Workflow for Broth Microdilution MIC Assay

compound_prep Prepare Serial Dilutions of Test Compound in Broth plate_inoculation Inoculate Microplate Wells with Bacteria compound_prep->plate_inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->plate_inoculation incubation Incubate at 37°C for 18-24 Hours plate_inoculation->incubation mic_determination Visually or Spectrophotometrically Determine Lowest Concentration with No Growth (MIC) incubation->mic_determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Media and Compound Preparation: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Perform serial two-fold dilutions of the test compounds (3-substituted quinoxalin-2(1H)-ones and antibiotics) in the broth in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Section 3: Antiviral Activity - A Broad-Spectrum Approach

The ongoing threat of viral pandemics highlights the need for broad-spectrum antiviral agents. Quinoxaline derivatives have been investigated for their activity against a variety of viruses.[20][21][22][23] This section compares the antiviral efficacy of specific 3-substituted quinoxalin-2(1H)-ones with the broad-spectrum antivirals Remdesivir and Favipiravir.

Table 4: Comparative EC50 Values for Antiviral Activity

Compound ClassSpecific Compound/DerivativeTarget VirusEC50 (µM)Reference(s)
3-Substituted Quinoxalin-2(1H)-ones Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 1a HCMV<0.05[21][24]
Quinoxaline derivative 20 HCMV<0.05[21][24]
Broad-Spectrum Antivirals RemdesivirHCoV-NL630.38[6]
FavipiravirSARS-CoV-261.88[25]

As shown in Table 4, certain 3-substituted quinoxalin-2(1H)-ones demonstrate potent antiviral activity against specific viruses, in this case, Human Cytomegalovirus (HCMV), with EC50 values in the nanomolar range, which is significantly more potent than the micromolar activity of Favipiravir against SARS-CoV-2.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus in a cell culture.

Signaling Pathway of Viral Entry and Replication (Simplified)

Virus Virus Attachment Attachment Virus->Attachment 1. Attachment Entry Entry Attachment->Entry 2. Entry Uncoating Uncoating Entry->Uncoating 3. Uncoating Replication Replication Uncoating->Replication 4. Replication Assembly Assembly Replication->Assembly 5. Assembly Release Release Assembly->Release 6. Release

Caption: A simplified representation of the viral life cycle targeted by antiviral agents.

Step-by-Step Methodology:

  • Cell Culture: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCMV) in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Dilute the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus in the presence of the various concentrations of the test compound. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the log of the compound concentration.

Conclusion

This comparative guide demonstrates that 3-substituted quinoxalin-2(1H)-ones represent a versatile and promising class of bioactive molecules. Specific derivatives have shown efficacy that is on par with or, in some instances, superior to established drugs in anticancer and antiviral applications. The provided experimental protocols offer a framework for the independent verification of these findings, empowering researchers to rigorously evaluate and advance the development of this important chemical scaffold. As with any drug discovery program, further optimization of potency, selectivity, and pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective therapies.

References

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (URL: [Link])

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (URL: [Link])

  • Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (URL: [Link])

  • Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models. (URL: [Link])

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (URL: [Link])

  • Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (URL: [Link])

  • INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. (URL: [Link])

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (URL: [Link])

  • Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives. (URL: [Link])

  • Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants. (URL: [Link])

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (URL: [Link])

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (URL: [Link])

  • Antiviral activity and cytotoxicity of remdesivir (1) (EC50 (n = 3):... (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (URL: [Link])

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (URL: [Link])

  • Pemigatinib remains the excellent inhibitory efficacy for Val-to-Ile... (URL: [Link])

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (URL: [Link])

  • INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity. (URL: [Link])

  • Synthesis and antibacterial activity of some quinoxalinone derivatives. (URL: [Link])

  • MIC values of meropenem, ciprofloxacin, and herbal substances against... (URL: [Link])

  • Evaluation of Meropenem‐Ciprofloxacin Combination Dosage Regimens for the Pharmacokinetics of Critically Ill Patients With Aug. (URL: [Link])

  • Favipiravir: A new and emerging antiviral option in COVID-19. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. (URL: [Link])

  • (PDF) Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. (URL: [Link])

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. (URL: [Link])

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (URL: [Link])

  • MIC values of apo-transferrin, ciprofloxacin and meropenem for A. baumannii and K. pneumoniae clinical isolates (strains). (URL: [Link])

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. (URL: [Link])

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL: [Link])

  • Cannot confirm low EC50 for favipiravir against SARS-CoV-2. My measurements give very high EC50 values. Why? (URL: [Link])

  • Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. (URL: [Link])

  • When and How to Use MIC in Clinical Practice? (URL: [Link])

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (URL: [Link])

  • Activity of pazopanib, sunitinib, and sorafenib against purified kinases. (URL: [Link])

  • Sorafenib and Sunitinib. (URL: [Link])

  • Representative biologically active 3‐substituted quinoxalin‐2(1H)‐one derivatives. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (URL: [Link])

  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Docking Studies of Quinoxaline Compounds with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the quinoxaline scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of molecular docking studies involving quinoxaline derivatives and their target proteins. We will explore the versatility of the quinoxaline core across various therapeutic areas, compare its in silico performance with alternative heterocyclic systems, and provide detailed, field-proven protocols for conducting these computational experiments. Our objective is to furnish a comprehensive resource that not only outlines methodologies but also explains the causal relationships behind experimental choices, thereby upholding the highest standards of scientific integrity and expertise.

Introduction: The Quinoxaline Scaffold - A Versatile Player in Drug Discovery

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing molecules that can interact with a wide array of biological targets. Docking studies have been instrumental in elucidating the binding modes of quinoxaline derivatives and predicting their therapeutic potential against a spectrum of diseases, from cancer to neurodegenerative disorders and infectious agents.

This guide will navigate through the multifaceted applications of quinoxaline docking studies, offering a comparative perspective on its efficacy and providing the practical knowledge needed to implement these techniques in your own research endeavors.

Comparative Docking Performance: Quinoxaline vs. Alternative Heterocycles

A critical aspect of scaffold-based drug design is understanding the relative advantages of one heterocyclic system over another. Here, we compare the docking performance of quinoxaline derivatives against common alternative scaffolds targeting key protein families.

Kinase Inhibition: A Battleground for Heterocycles

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding pocket of kinases is a well-defined site where heterocyclic compounds can effectively compete with the endogenous ligand.

Quinoxaline vs. Quinoline and Quinazoline for EGFR Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a frequently studied target for anticancer therapies. Both quinoline and quinazoline derivatives have been successfully developed as EGFR inhibitors.[1] Docking studies reveal that the nitrogen atoms in the quinoxaline ring can form crucial hydrogen bonds with key residues in the hinge region of the EGFR kinase domain, such as Met793.[2] While quinazolines have a strong track record as FDA-approved EGFR inhibitors, quinoxalines are emerging as potent alternatives with distinct interaction profiles.[1] The additional nitrogen atom in the pyrazine ring of quinoxaline can offer unique opportunities for hydrogen bonding and electrostatic interactions compared to the pyridine ring of quinoline.

Causality Behind the Choice: The selection of a quinoxaline, quinoline, or quinazoline scaffold often depends on the specific amino acid composition of the target kinase's active site. The additional hydrogen bond acceptor in quinoxaline can be advantageous when a corresponding donor is present in the hinge region.

DNA Gyrase Inhibition: A Focus on Antibacterial Activity

DNA gyrase is a validated target for the development of antibacterial agents. Quinolone antibiotics are a well-established class of DNA gyrase inhibitors.[3] Recent studies have explored quinoxaline derivatives as potential alternatives.

Quinoxaline vs. Benzimidazole for DNA Gyrase Inhibition:

Docking studies of quinoxaline derivatives against E. coli DNA gyrase have shown that they can occupy the ATP-binding site of the GyrB subunit, interacting with key residues like Asp87 and Arg91.[3] Benzimidazole derivatives have also been investigated as DNA gyrase inhibitors, with docking studies revealing significant interactions within the catalytic active site.[4] While direct head-to-head comparative docking studies are emerging, the data suggests that both scaffolds can effectively target this enzyme. The choice between them may be guided by factors such as synthetic accessibility and the potential for developing resistance.

Acetylcholinesterase Inhibition: Targeting Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing Alzheimer's disease.[5] A variety of heterocyclic compounds have been explored for their AChE inhibitory potential.

Comparative Docking Scores of Heterocyclic Compounds against AChE:

Data Presentation: Comparative Docking Performance

The following table summarizes representative docking scores and experimental data for quinoxaline derivatives and their alternatives against various protein targets. This data is synthesized from multiple sources to provide a comparative overview.

Target ProteinCompound ClassRepresentative CompoundDocking Score (kcal/mol)Experimental Activity (IC50/Ki)Reference
EGFR QuinoxalineCPD4-3.04 ± 1.24 nM (Enzyme Assay)[2]
QuinazolineSunitinib-9-[8]
QuinolineNeratinib-Covalent bond with Cys805[9]
DNA Gyrase QuinoxalineDerivative 11c-12.5 µg/mL (MIC vs P. aeruginosa)[4]
QuinoloneCompound 105High Binding Energy-[3]
AChE N-HeterocycleCompound 2 (Imidazole)Good Agreement with Ki80.03 ± 19.64 nM (Ki)[5]
Pyrazole-ThiazoleCompound 3g-6.9100.045 µM (Ki)[6]

Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of in silico experiments, a well-defined and rigorously followed protocol is paramount. Below, we provide a detailed, step-by-step methodology for conducting a typical molecular docking study using AutoDock Vina, a widely used and validated software.

General Molecular Docking Workflow

The following diagram illustrates the key stages of a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Protein_Prep 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Protein_Prep Ligand_Prep 2. Prepare Ligand (2D to 3D, add hydrogens) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid 4. Define Binding Site (Grid Box Generation) Protein_Prep->Grid Grid->Docking Results 6. Analyze Results (Binding energy, poses) Docking->Results Visualization 7. Visualize Interactions (e.g., PyMOL, Discovery Studio) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol for AutoDock Vina

This protocol provides a step-by-step guide for docking a small molecule (ligand) to a protein (receptor) using AutoDock Vina and AutoDock Tools (ADT).[10][11][12][13]

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the PDB file of your target protein from the Protein Data Bank ([Link]).

  • Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules, co-factors, and any existing ligands that are not part of your study. Save the cleaned protein as a new PDB file.[11]

  • Prepare Receptor in ADT:

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open your cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Choose Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: You can draw your quinoxaline derivative in a chemical drawing software like ChemDraw and save it as a MOL file, or obtain the structure from a database like PubChem.

  • Prepare Ligand in ADT:

    • In ADT, go to Ligand > Input > Open and select your ligand file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Step 3: Grid Box Generation

  • Load Receptor and Ligand: In ADT, ensure your receptor.pdbqt is loaded.

  • Define Grid Box:

    • Go to Grid > Grid Box.

    • A box will appear around your protein. Adjust the center and dimensions of the box to encompass the entire binding site of interest. The size of the box should be large enough to allow the ligand to move freely but not excessively large to avoid unnecessary computational time.[12]

    • Note down the center and size coordinates.

Step 4: Create Configuration File

  • Create a text file named conf.txt.

  • Add the following lines to the file, replacing the values with your file names and grid box parameters:[13]

Step 5: Run AutoDock Vina

  • Open a terminal or command prompt.

  • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

  • Execute the following command:

Step 6: Analysis and Visualization

  • Analyze Results: The results.pdbqt file will contain the docked poses of your ligand, ranked by their binding affinity (in kcal/mol). The log.txt file will also contain these scores.

  • Visualize Interactions:

    • Open PyMOL.

    • Load your receptor.pdbqt file.

    • Load your results.pdbqt file.[14]

    • You can now visualize the different docked poses of your ligand within the binding site of the protein.

    • Use PyMOL's tools to identify and display hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein residues.[15]

Mandatory Visualization: Quinoxaline Scaffold and Derivatives

The following diagram, generated using Graphviz, illustrates the core quinoxaline scaffold and examples of its derivatives that have been subjected to docking studies.

Caption: The versatile quinoxaline scaffold and its application in designing targeted inhibitors.

Conclusion: The Enduring Promise of Quinoxaline in Drug Discovery

Molecular docking has proven to be an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules against a vast number of biological targets. The quinoxaline scaffold, with its inherent structural and electronic advantages, continues to be a fertile ground for the design of novel therapeutics. This guide has provided a comparative overview of the docking performance of quinoxaline derivatives, detailed experimental protocols for conducting these studies, and a framework for interpreting the results.

As our understanding of disease biology deepens and computational methods become more sophisticated, we can anticipate that quinoxaline-based compounds will continue to play a significant role in the development of the next generation of medicines. It is our hope that this guide will serve as a valuable resource for researchers in this exciting and impactful field.

References

  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed. [Link][5]

  • Visualization of Molecular Docking result by PyMOL. YouTube. [Link][14]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. [Link][16]

  • molecular docking studies of novel benzimidazole derivatives against dna gyrase along with insilico adme studies. ResearchGate. [Link][4]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link][10]

  • Graphviz tutorial. YouTube. [Link][17]

  • Molecular docking and dynamic simulations of quinoxaline 1,4-di-N-oxide as inhibitors for targets from Trypanosoma cruzi, Trichomonas vaginalis, and Fasciola hepatica. PubMed. [Link][18]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link][9]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. [Link][2]

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link][6]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. [Link][19]

  • Graphviz Examples and Tutorial. Sketchviz. [Link][20]

  • Visualizing protein-protein docking using PyMOL. Medium. [Link][15]

  • Fragment-Based Drug Discovery and Molecular Docking in Drug Design. ResearchGate. [Link][21]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link][11]

  • External Resources. Graphviz. [Link][22]

  • Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. YouTube. [Link][23]

  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. ResearchGate. [Link][24]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central. [Link][25]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link][12]

  • Building diagrams using graphviz. Chad's Blog. [Link][26]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link][8]

  • Protein–Ligand Docking with GOLD. CCDC. [Link][27]

  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. ResearchGate. [Link][3]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed Central. [Link][7]

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. PubMed Central. [Link][28]

  • Vina Docking Tutorial. Eagon Research Group. [Link][13]

  • Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications. [Link][29]

  • Graphviz workflow 1. YouTube. [Link][30]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. ResearchGate. [Link][31]

  • First steps in protein-ligand docking with GOLD. CCDC. [Link][32]

  • Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. [Link][33]

  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link][34]

  • Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. [Link][35]

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: Proper Disposal of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, meticulous attention to the entire lifecycle of a chemical reagent is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS No. 80310-02-7), a compound also known by synonyms such as Q-VD-OPh. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

While some safety data sheets (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), others indicate that it is harmful if swallowed and causes skin and eye irritation.[1] Given this information and the general principle of cautious chemical handling, it is imperative to treat all waste containing this compound as hazardous unless a formal determination by your institution's Environmental Health and Safety (EHS) department states otherwise.

Core Principles of Disposal

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations. The fundamental principle is to manage waste in a manner that is safe, environmentally responsible, and compliant with all local, state, and national regulations.[2] For this compound, this involves treating it as a hazardous chemical waste stream.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound, from the point of generation to the final pickup by EHS.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the cornerstones of safe laboratory waste management.

  • Designate as Hazardous Waste : All materials contaminated with this compound, including neat (pure) compound, solutions, contaminated personal protective equipment (PPE), and glassware rinsate, should be designated as hazardous chemical waste.[2][3]

  • Segregate at the Source : Do not mix this waste stream with other types of waste. Specifically, as an organic acid, it should be segregated from bases, strong oxidizing agents, and flammable solvents to prevent potentially dangerous reactions.[4]

  • Solid vs. Liquid Waste : Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly marked containers.

Step 2: Waste Container Selection and Labeling

The integrity of the waste container and the clarity of its label are critical for preventing leaks and ensuring proper handling.

  • Container Compatibility : Choose a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[5] Avoid using metal containers, as the acidic nature of the compound could cause corrosion over time.

  • Labeling : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate percentages, including solvents and water.

    • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][8]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[6] Do not leave funnels in the container.

  • Monitor Fill Level : Do not overfill waste containers. Fill to a maximum of 90% capacity to allow for expansion and prevent spills.

Step 4: Arranging for Disposal

The final step is to coordinate with your institution's EHS department for the collection and disposal of the waste.

  • Request Pickup : Once the container is full or you are no longer generating this waste stream, submit a chemical waste pickup request to your EHS department. Follow your institution's specific procedures for this request.

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the sink.[2] Organic acids and compounds with this level of potential toxicity can harm aquatic life and interfere with wastewater treatment processes.

  • Empty Container Disposal : The first rinse of a container that held this compound must be collected as hazardous waste.[2] Subsequent rinses with a non-hazardous solvent (like water) may be permissible for drain disposal, but this should be confirmed with your EHS department.

Summary of Disposal Procedures

Procedure Key Requirements Rationale
Identification Treat as hazardous chemical waste.Precautionary measure due to known hazards (irritant, harmful if swallowed) and to ensure environmental protection.
Segregation Keep separate from bases, oxidizers, and other incompatible waste streams.To prevent dangerous chemical reactions in the waste container.
Container Use a compatible, leak-proof container (e.g., HDPE or glass) with a secure lid.To ensure the safe containment of the waste and prevent spills.
Labeling Affix a "Hazardous Waste" label with the full chemical name and all constituents.To communicate the contents and hazards to all personnel and ensure proper handling and disposal.
Storage Store in a designated Satellite Accumulation Area with secondary containment. Keep the container closed.To comply with regulations, minimize the risk of exposure, and contain any potential leaks.
Disposal Arrange for pickup by your institution's EHS department. Do not dispose of it down the drain.To ensure the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) identify_waste Identify Waste Type (Solid vs. Liquid) start->identify_waste solid_waste Solid Waste (Contaminated PPE, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid select_container_solid Select Compatible Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Compatible Liquid Waste Container (HDPE or Glass) liquid_waste->select_container_liquid label_container Affix 'Hazardous Waste' Label - Full Chemical Name - All Constituents - Hazards and Date select_container_solid->label_container select_container_liquid->label_container store_waste Store in Satellite Accumulation Area - Secondary Containment - Keep Container Closed label_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end EHS Collects Waste request_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority on waste disposal in your laboratory.

References

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, a compound of interest within the broader class of quinoxaline derivatives known for their diverse biological activities.[1][2][3] By understanding the inherent chemical nature of this molecule and adhering to rigorous safety protocols, you can ensure both the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic compound that integrates the structural features of a quinoxaline core and an acetic acid moiety. While comprehensive toxicological data for this specific molecule may be limited, a thorough risk assessment can be conducted by examining the known hazards of its constituent chemical classes.

A Safety Data Sheet (SDS) for the closely related compound, (3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-ACETICACID, indicates the following hazards:

  • H302: Harmful if swallowed. [4][5]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

General safety information for quinoxaline suggests it is combustible and can cause respiratory irritation, skin and eye irritation, and is suspected of causing cancer.[6] The acetic acid component, particularly in its glacial form, is corrosive and can cause severe skin burns and eye damage.[7][8][9][10]

Therefore, this compound should be handled as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation.[11] A face shield worn over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing.[11]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[8][11] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.[12][13]
Body Protection A flame-retardant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[12][14] For procedures with a higher risk of splashes or aerosol generation, consider using a chemical-resistant apron over the lab coat.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[14] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[6][12][15]

dot

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Risks Assess Risks: - Review SDS - Understand Hazards Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE informs Don_PPE Don PPE: - Gloves - Goggles/Face Shield - Lab Coat Select_PPE->Don_PPE leads to Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound with Care Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Decontaminate_Area Decontaminate Work Area Wash_Hands->Decontaminate_Area

Caption: Workflow for selecting and using Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing contamination.

3.1. Preparation:

  • Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[14][16]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weighing paper, and solvents, and place them inside the fume hood before introducing the compound.

  • Review Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible and that you are familiar with their operation. Have a chemical spill kit appropriate for solid and acidic compounds nearby.[8]

3.2. Weighing and Transfer:

  • Don Full PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Tare the Balance: If weighing directly into a container, place it on the balance and tare.

  • Careful Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound. Avoid generating dust. If the compound is a fine powder, consider using a low-flow nitrogen stream to minimize airborne particles.

  • Seal Container: Immediately and securely close the primary container after dispensing.

3.3. Solution Preparation:

  • Add Solvent Slowly: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Use Appropriate Glassware: Employ glassware that is appropriate for the volume and nature of the solvent being used.

  • Ensure Complete Dissolution: If necessary, use gentle agitation (e.g., a magnetic stir bar) to ensure the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, such as weighing paper, gloves, and paper towels, must be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

4.2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Keep waste containers securely closed when not in use and store them in a designated, well-ventilated secondary containment area away from incompatible materials.[17][18]

4.3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

dot

Disposal_Workflow Start Waste Generation Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, Paper, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Segregate->Sharps_Waste Label_Solid Label 'Hazardous Solid Waste' Solid_Waste->Label_Solid Label_Liquid Label 'Hazardous Liquid Waste' Liquid_Waste->Label_Liquid Label_Sharps Label 'Hazardous Sharps Waste' Sharps_Waste->Label_Sharps Store Store in Secondary Containment Label_Solid->Store Label_Liquid->Store Label_Sharps->Store Dispose Dispose via EHS Store->Dispose

Caption: Decision-making workflow for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while maintaining a secure environment for yourself and your colleagues.

References

  • Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania. Available from: [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. Available from: [Link]

  • Glacial Acetic Acid. University of California, Santa Barbara. Available from: [Link]

  • Preparing & Handling Chemical Solutions. The Science Blog. Available from: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available from: [Link]

  • Acetic Acid. IsoLab. Available from: [Link]

  • Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories. Patsnap Eureka. Available from: [Link]

  • Acetic Acid Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. Available from: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

  • Chemical Handling and Storage. Environmental Health and Safety - Iowa State University. Available from: [Link]

  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore. Available from: [Link]

  • This compound. 2a biotech. Available from: [Link]

  • Chemical Safety in the Workplace: Best Practices and Regulations. EHS Insight. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]

  • Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.